molecular formula C7H4BrClN2 B1374619 7-Bromo-5-chloro-4-Azaindole CAS No. 1082040-90-1

7-Bromo-5-chloro-4-Azaindole

Cat. No.: B1374619
CAS No.: 1082040-90-1
M. Wt: 231.48 g/mol
InChI Key: SCNMQFXKQROQTL-UHFFFAOYSA-N
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Description

7-Bromo-5-chloro-4-Azaindole is a useful research compound. Its molecular formula is C7H4BrClN2 and its molecular weight is 231.48 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClN2/c8-4-3-6(9)11-5-1-2-10-7(4)5/h1-3,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCNMQFXKQROQTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1N=C(C=C2Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40693899
Record name 7-Bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1082040-90-1
Record name 7-Bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40693899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Authored by: Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 7-Bromo-5-chloro-4-Azaindole

Foreword: The Strategic Importance of Halogenated 4-Azaindoles

The 4-azaindole (1H-pyrrolo[3,2-b]pyridine) scaffold is a privileged heterocyclic system in modern medicinal chemistry. As a bioisostere of indole, it is a cornerstone in the design of numerous therapeutic agents, particularly kinase inhibitors.[1] The strategic placement of the pyridine nitrogen atom allows for crucial hydrogen bonding interactions within enzyme active sites, often enhancing potency and selectivity.

This guide provides a comprehensive, technically-grounded exploration of a plausible synthetic route to this compound, a highly functionalized and valuable building block. The introduction of halogen atoms at specific positions offers medicinal chemists a powerful toolkit. Halogens can modulate the electronic properties and lipophilicity of a molecule, improve metabolic stability, and, critically, serve as synthetic handles for further elaboration through cross-coupling reactions.[2] This guide is designed for researchers, scientists, and drug development professionals, offering not just a protocol, but a deep dive into the chemical logic and strategic considerations underpinning the synthesis.

Retrosynthetic Analysis and Strategic Planning

A robust synthesis begins with a logical retrosynthetic plan. The target molecule, this compound, features a di-halogenated pyridine ring fused to a pyrrole ring. The primary challenge lies in achieving the specific 5,7-dihalogenation pattern with high regioselectivity.

Our retrosynthetic approach deconstructs the molecule as follows:

  • Deprotection: The final step in the forward synthesis will likely be the removal of a nitrogen protecting group (PG), a common strategy to prevent unwanted side reactions on the pyrrole nitrogen.

  • Sequential Halogenation: The bromo and chloro groups are disconnected via electrophilic aromatic substitution (SEAr) reactions. The order of these additions is critical and will depend on the directing effects of the pyridine nitrogen and the first halogen substituent.

  • Core Scaffold: This leads back to a protected 4-azaindole, which itself can be synthesized from commercially available pyridine precursors.

This analysis informs our forward synthetic strategy, which will focus on the controlled, stepwise functionalization of the 4-azaindole core.

Proposed Synthetic Pathway: A Step-by-Step Elucidation

The following section details a plausible and robust multi-step synthesis for this compound, grounded in established organometallic and heterocyclic chemistry principles.[3]

Workflow Overview

The overall synthetic workflow is designed for efficiency and control, proceeding from a protected 4-azaindole core through sequential, regioselective halogenations.

G cluster_0 Core Synthesis & Protection cluster_1 Sequential Halogenation cluster_2 Final Deprotection A 4-Azaindole B N-Protected 4-Azaindole A->B Protection (e.g., SEM-Cl) C 5-Chloro-N-Protected 4-Azaindole B->C Chlorination (NCS) D 7-Bromo-5-Chloro-N-Protected 4-Azaindole C->D Bromination (NBS) E This compound (Target Molecule) D->E Deprotection (e.g., TBAF or Acid)

Caption: Proposed synthetic workflow for this compound.

Step 1: Protection of the 4-Azaindole Nitrogen

Causality: The NH proton of the pyrrole ring is acidic and the ring itself is electron-rich, making it susceptible to electrophilic attack, primarily at the C3 position.[4] To direct the halogenation exclusively to the pyridine ring and to improve solubility in organic solvents, the nitrogen must be protected. The [2-(trimethylsilyl)ethoxy]methyl (SEM) group is an excellent choice. It is robust to many reaction conditions but can be removed under specific, mild conditions, and it has been shown to activate the 4-position (distal C7) for substitution.[5]

Protocol:

  • To a solution of 4-azaindole (1.0 equiv) in anhydrous Tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.

  • Stir the resulting suspension at 0 °C for 30 minutes.

  • Add [2-(trimethylsilyl)ethoxy]methyl chloride (SEM-Cl, 1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction carefully by adding saturated aqueous ammonium chloride (NH₄Cl).

  • Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • Purify the crude product by flash column chromatography to yield N-SEM-4-azaindole.

Step 2: Regioselective Chlorination at C5

Causality: Electrophilic substitution on the pyridine ring of an azaindole is generally more difficult than on the pyrrole ring. However, with the pyrrole ring protected, electrophilic attack can be directed to the pyridine moiety. The pyridine nitrogen is deactivating and meta-directing. Therefore, electrophilic attack is favored at the C5 and C7 positions, which are meta to the pyridine nitrogen. We propose the initial chlorination will occur preferentially at the C5 position. N-Chlorosuccinimide (NCS) is a mild and effective chlorinating agent for this purpose.

Protocol:

  • Dissolve N-SEM-4-azaindole (1.0 equiv) in anhydrous Dichloromethane (DCM).

  • Add N-Chlorosuccinimide (NCS, 1.1 equiv) to the solution.

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash with aqueous sodium thiosulfate (Na₂S₂O₃) and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue via flash chromatography to isolate 5-chloro-N-SEM-4-azaindole.

Step 3: Regioselective Bromination at C7

Causality: With the C5 position now occupied by a chloro group, the subsequent bromination is directed to the remaining activated position on the pyridine ring, C7. The chloro group is ortho, para-directing but also deactivating. The primary directing influence remains the pyridine nitrogen, guiding the electrophile to the other meta position (C7). N-Bromosuccinimide (NBS) is the reagent of choice for this transformation.

G cluster_0 Electrophilic Aromatic Substitution (Bromination at C7) cluster_1 Directing Group Effects Reactant 5-Chloro-N-SEM-4-Azaindole Intermediate Sigma Complex (Wheland Intermediate) Reactant->Intermediate Attack at C7 NBS NBS (Br+) Product 7-Bromo-5-Chloro-N-SEM-4-Azaindole Intermediate->Product -H+ N1 Pyridine N (meta-directing) N1->Reactant Deactivating Cl5 C5-Chloro (ortho,para-directing) Cl5->Reactant Deactivating

Caption: Logic of regioselective bromination at the C7 position.

Protocol:

  • To a solution of 5-chloro-N-SEM-4-azaindole (1.0 equiv) in anhydrous Acetonitrile (MeCN), add N-Bromosuccinimide (NBS, 1.1 equiv).

  • Heat the reaction mixture to 50-60 °C and stir for 6-12 hours. Monitor the reaction by LC-MS.

  • After cooling to room temperature, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with aqueous sodium thiosulfate and brine.

  • Dry the organic phase over Na₂SO₄, filter, and concentrate.

  • Purify the crude material by flash column chromatography to afford 7-bromo-5-chloro-N-SEM-4-azaindole.

Step 4: Deprotection to Yield the Final Product

Causality: The final step is the cleavage of the SEM protecting group. This can be achieved under either acidic conditions or with a fluoride source. Tetrabutylammonium fluoride (TBAF) is often effective and proceeds under mild, neutral conditions, which is advantageous for preserving the halogenated aromatic system.

Protocol:

  • Dissolve the protected 7-bromo-5-chloro-N-SEM-4-azaindole (1.0 equiv) in anhydrous THF.

  • Add a 1M solution of TBAF in THF (2.0 equiv).

  • Heat the mixture at 60 °C for 4-8 hours.

  • After completion, cool the reaction and pour it into water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • The crude product can be purified by recrystallization or flash column chromatography to yield the final product, this compound.

Data Summary and Characterization

The successful synthesis of the target compound and its intermediates would be confirmed by standard analytical techniques. The following table summarizes the expected outcomes.

StepProductReagents & ConditionsExpected Yield (%)Expected M+H⁺ (m/z)
1 N-SEM-4-azaindoleNaH, SEM-Cl in THF85-95%249.1
2 5-Chloro-N-SEM-4-azaindoleNCS in DCM70-80%283.1 / 285.1
3 7-Bromo-5-Chloro-N-SEM-4-azaindoleNBS in MeCN65-75%361.0 / 363.0 / 365.0
4 This compound TBAF in THF80-90%231.9 / 233.9 / 235.9

Note: Isotopic patterns for chlorine (³⁵Cl/³⁷Cl ≈ 3:1) and bromine (⁷⁹Br/⁸¹Br ≈ 1:1) will result in characteristic mass spectrometry signals.

Conclusion and Future Directions

This guide outlines a robust and chemically sound synthetic route for the preparation of this compound. The strategy relies on the judicious use of a nitrogen protecting group to control reactivity and a sequential, regioselective halogenation of the pyridine ring. Each step is grounded in established chemical principles, providing a reliable pathway for accessing this valuable synthetic intermediate.

The resulting this compound is primed for further functionalization. The bromine atom at C7 is particularly well-suited for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the introduction of a wide array of substituents and the rapid generation of diverse chemical libraries for drug discovery programs.[6][7]

References

  • Jeanty, M., Blu, J., Suzenet, F., & Guillaumet, G. (2009). Synthesis of 4- and 6-Azaindoles via the Fischer Reaction. Organic Letters. [Link]

  • Organic Chemistry Portal. Azaindole synthesis. [Link]

  • Swamy, P. V., et al. (2019). Amide derivatives of 4-azaindole: Design, synthesis, and EGFR targeting anticancer agents. Polycyclic Aromatic Compounds. [Link]

  • Han, C., et al. (2017). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development. [Link]

  • Han, C., et al. (2017). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. ACS Publications. [Link]

  • ResearchGate. Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. [Link]

  • Taylor & Francis Online. Amide derivatives of 4-azaindole: Design, synthesis, and EGFR targeting anticancer agents. [Link]

  • RSC Publishing. Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks. [Link]

  • ACS Publications. Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. [Link]

  • MDPI. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. [Link]

  • MDPI. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. [Link]

  • Semantic Scholar. Efficient Synthesis of 3,4-Disubstituted 7-Azaindoles Employing SEM as a Dual Protecting–Activating Group. [Link]

  • Frontiers. Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. [Link]

  • RSC Publishing. Organometallic methods for the synthesis and functionalization of azaindoles. [Link]

  • Figshare. Highly Regioselective and Practical Synthesis of 5‑Bromo-4-chloro-3-nitro-7-azaindole. [Link]

  • ResearchGate. What's the best way to protect the NH group in Heterocyclic Compounds? [Link]

  • PMC. A Tetrazine‐Based Synthesis for Accessing Underutilized Aza‐Indole Analogues. [Link]

  • PMC. Azaindole Therapeutic Agents. [Link]

  • Thieme Connect. Regioselective Halogenation of 6-Azaindoles: Efficient Synthesis of 3-Halo-2,3-disubstituted-6-azaindole Derivatives. [Link]

  • RosDok. Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. [Link]

  • ChemRxiv. Electrochemical Cascade Amidation and C-H Halogenation of Azaindoles. [Link]

  • ACS Publications. Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles: Access to Benzothiophene-Fused 7-Azaindole Analogs. [Link]

  • Patsnap. Synthetic process of 5-bromo-7-azaindole. [Link]

  • ResearchGate. Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. 7-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine: A Key Heterocyclic Intermediate for Advanced Synthesis. [Link]

  • PMC. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. [Link]

  • ResearchGate. 5-Bromo-1H-pyrrolo[2,3-b]pyridine. [Link]

  • PMC. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. [Link]

Sources

Spectroscopic Characterization of 7-Bromo-5-chloro-4-Azaindole: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Bromo-5-chloro-4-azaindole, a halogenated derivative of the versatile 4-azaindole scaffold, represents a molecule of significant interest in medicinal chemistry and drug discovery. The unique electronic properties imparted by the bromine and chlorine substituents, coupled with the inherent biological relevance of the azaindole core, make this compound a valuable building block for the synthesis of novel therapeutic agents. Its structural similarity to purine bases allows it to interact with a wide array of biological targets, including kinases, which are pivotal in cellular signaling pathways.

A thorough understanding of the molecular structure and purity of this compound is paramount for its successful application in research and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the unambiguous structural elucidation and characterization of this compound. This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, complete with detailed experimental protocols and an analysis of the underlying principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H (proton) and ¹³C (carbon-13) NMR are crucial for confirming its structure.

¹H NMR Spectroscopy

Expected ¹H NMR Spectral Data (500 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~11.8br s1HN-H (indole)
~8.2d1HH-6
~7.8d1HH-2
~6.8d1HH-3

Interpretation and Rationale:

The ¹H NMR spectrum of this compound is anticipated to display distinct signals corresponding to the aromatic protons and the indole N-H proton. The N-H proton of the pyrrole ring is expected to appear as a broad singlet at a downfield chemical shift (around 11.8 ppm) due to its acidic nature and potential for hydrogen bonding. The proton at the 6-position (H-6) is deshielded by the adjacent nitrogen atom and the electron-withdrawing chloro group, and is therefore predicted to resonate at a downfield position (~8.2 ppm). The protons on the pyrrole ring, H-2 and H-3, will likely appear as doublets due to coupling with each other. The electron-withdrawing effects of the bromine and chlorine atoms on the pyridine ring will influence the chemical shifts of all protons.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of a polar aprotic solvent like DMSO-d₆ is crucial for dissolving the polar azaindole derivative and for observing the exchangeable N-H proton.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Data Acquisition:

    • The ¹H NMR spectrum should be acquired on a 500 MHz (or higher) spectrometer to ensure adequate signal dispersion.

    • A standard single-pulse experiment should be utilized.

    • The spectral width should be set to encompass all expected proton resonances (e.g., 0-14 ppm).

    • A sufficient number of scans (typically 16-64) should be acquired to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Perform phase and baseline corrections to obtain a clean spectrum.

    • Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ 2.50 ppm).

    • Integrate the signals to determine the relative number of protons.

Workflow for ¹H NMR Analysis:

Caption: Workflow for IR spectroscopy analysis of this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the molecular structure.

Expected Mass Spectral Data (Electron Ionization - EI):

m/zRelative IntensityAssignment
230/232/234High[M]⁺ (Molecular Ion)
151/153Moderate[M - Br]⁺
195Moderate[M - Cl]⁺
124Moderate[M - Br - HCN]⁺

Interpretation and Rationale:

Due to the presence of one bromine atom (isotopes ⁷⁹Br and ⁸¹Br with ~1:1 natural abundance) and one chlorine atom (isotopes ³⁵Cl and ³⁷Cl with ~3:1 natural abundance), the molecular ion peak ([M]⁺) will appear as a characteristic cluster of peaks at m/z 230, 232, and 234, with relative intensities reflecting the isotopic distribution. The fragmentation pattern is expected to involve the loss of the halogen atoms. The loss of a bromine radical will result in a fragment ion at m/z 151/153, while the loss of a chlorine radical will produce a fragment at m/z 195. Further fragmentation may involve the loss of small neutral molecules like HCN from the pyrrole ring.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction:

    • For a volatile and thermally stable compound, direct insertion or gas chromatography (GC) can be used to introduce the sample into the ion source.

  • Ionization:

    • Electron Ionization (EI) at 70 eV is a standard method for generating fragment ions and a characteristic mass spectrum.

  • Mass Analysis:

    • A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their m/z ratio.

  • Detection:

    • An electron multiplier is typically used to detect the ions.

Workflow for Mass Spectrometry Analysis:

A Technical Guide to the Strategic Selection of Starting Materials for the Synthesis of 7-Bromo-5-chloro-4-Azaindole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

7-Bromo-5-chloro-4-azaindole (also known as 7-Bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine) is a highly functionalized heterocyclic scaffold of significant interest in medicinal chemistry, particularly in the development of kinase inhibitors. The strategic placement of halogen atoms provides multiple vectors for further chemical modification through cross-coupling reactions, making the choice of an efficient and scalable synthetic route paramount. This in-depth technical guide provides a comparative analysis of viable synthetic strategies, focusing on the selection of core starting materials. We will dissect two primary, field-proven methodologies: the sequential functionalization of the parent 7-azaindole core and the construction of the bicyclic system from a substituted pyridine precursor. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying chemical logic to inform strategic decisions in complex multi-step synthesis.

Introduction: The Strategic Importance of this compound

The 4-azaindole nucleus is a privileged structure in drug discovery, acting as a bioisostere of the natural indole scaffold.[1] This substitution of a carbon atom for a nitrogen in the six-membered ring modifies the molecule's electronic properties, hydrogen bonding capabilities, and metabolic stability, often leading to improved pharmacokinetic profiles and target engagement. The specific di-halogenated pattern of this compound offers orthogonal handles for selective functionalization. For instance, the differential reactivity of the C-Br and C-Cl bonds under various palladium-catalyzed cross-coupling conditions allows for the sequential introduction of diverse substituents, a critical advantage in structure-activity relationship (SAR) studies.

The selection of a synthetic route is a critical decision dictated by factors including the cost and availability of starting materials, overall yield, scalability, and robustness of the chemical transformations. This guide will explore two divergent and validated synthetic blueprints.

Synthetic Strategy I: Sequential Functionalization of the 7-Azaindole Core

This approach begins with the commercially available and relatively inexpensive parent heterocycle, 7-azaindole (1H-pyrrolo[2,3-b]pyridine), and builds complexity through a sequence of regioselective reactions. This linear strategy is robust, well-documented, and has been demonstrated on a multi-kilogram scale, making it highly trustworthy for large-scale campaigns.

Causality Behind the Experimental Choices

The logic of this pathway is dictated by the principles of electrophilic aromatic substitution on the azaindole scaffold. The pyridine ring is electron-deficient and generally requires activation for electrophilic substitution, while the pyrrole ring is electron-rich and prone to reaction.

  • N-Oxidation: The initial N-oxidation of the pyridine nitrogen is a critical activating step. The resulting N-oxide both electronically activates the C4 position for nucleophilic attack (in the subsequent chlorination) and deactivates the pyridine ring towards unwanted electrophilic attack during subsequent steps.

  • Chlorination at C4: The N-oxide is an excellent substrate for deoxygenative chlorination. Reagents like phosphorus oxychloride (POCl₃) or methanesulfonyl chloride (MsCl) readily install the chlorine atom at the C4 position.[2]

  • Nitration at C3: With the C4 position chlorinated, the subsequent electrophilic nitration is directed to the electron-rich pyrrole ring. The reaction selectively occurs at the C3 position, which is the most nucleophilic site.

  • Regioselective Bromination at C5: The final bromination step is highly regioselective. The existing substituents (chloro and nitro groups) direct the incoming electrophilic bromine to the C5 position, completing the synthesis of the target scaffold.

Visualization of the Workflow

cluster_0 Synthetic Strategy I: Functionalization of 7-Azaindole SM1 7-Azaindole Int1 7-Azaindole N-Oxide SM1->Int1 N-Oxidation (H₂O₂ or m-CPBA) Int2 4-Chloro-7-azaindole Int1->Int2 Chlorination (POCl₃ or MsCl) Int3 4-Chloro-3-nitro-7-azaindole Int2->Int3 Nitration (HNO₃ / H₂SO₄) Product This compound Int3->Product Bromination (NBS or Br₂)

Caption: Workflow for Synthesis Starting from 7-Azaindole.

Experimental Protocols

The following protocols are adapted from a demonstrated large-scale synthesis and represent a validated, self-consistent system.[2]

Step 1: N-Oxidation of 7-Azaindole

  • Materials: 7-Azaindole, Hydrogen Peroxide (50% aq.), Tetrahydrofuran (THF), n-Hexane.

  • Procedure:

    • Dissolve 7-azaindole (1.0 equiv) in THF.

    • Cool the solution to 5°C in an ice bath.

    • Slowly add 50% hydrogen peroxide (1.2 equiv) while maintaining the temperature.

    • Allow the reaction to warm to room temperature and stir for approximately 3 hours, monitoring by TLC.

    • Concentrate the mixture and precipitate the product by adding n-hexane.

    • Filter the solid, wash with n-hexane, and dry to yield 7-azaindole N-oxide.

Step 2: Chlorination of 7-Azaindole N-Oxide

  • Materials: 7-Azaindole N-oxide, Methanesulfonyl Chloride (MsCl), Dimethylformamide (DMF), Water, Sodium Hydroxide (aq.).

  • Procedure:

    • Dissolve 7-azaindole N-oxide (1.0 equiv) in DMF.

    • Heat the solution to 60-75°C.

    • Add MsCl (3.3 equiv) over 1 hour.

    • Stir at 70°C for 5 hours.

    • Cool the reaction and transfer it into cold water, maintaining the temperature below 15°C.

    • Add aqueous NaOH solution to the resulting suspension.

    • Stir at 10°C, filter the solid, wash with water, and dry to obtain 4-chloro-7-azaindole.

Step 3: Nitration of 4-Chloro-7-azaindole

  • Materials: 4-Chloro-7-azaindole, Sulfuric Acid (conc.), Nitric Acid (conc.).

  • Procedure:

    • Add 4-chloro-7-azaindole (1.0 equiv) to concentrated sulfuric acid, keeping the temperature between 0 and 10°C.

    • Add concentrated nitric acid (1.05 equiv) dropwise, maintaining the low temperature.

    • Stir the mixture at 0-10°C for 1 hour.

    • Carefully quench the reaction by adding it to ice water.

    • Filter the resulting precipitate, wash with water, and dry to yield 4-chloro-3-nitro-7-azaindole.

Step 4: Bromination of 4-Chloro-3-nitro-7-azaindole

  • Materials: 4-Chloro-3-nitro-7-azaindole, N-Bromosuccinimide (NBS), Sulfuric Acid (conc.).

  • Procedure:

    • Dissolve 4-chloro-3-nitro-7-azaindole (1.0 equiv) in concentrated sulfuric acid at 0-10°C.

    • Add NBS (1.05 equiv) portion-wise over 1 hour.

    • Stir the reaction at 20-25°C for 2 hours.

    • Quench the reaction by pouring it onto ice water.

    • Filter the solid, wash thoroughly with water, and dry to obtain the final product, this compound.

Quantitative Data
StepStarting MaterialProductReagentsTypical YieldReference
17-Azaindole7-Azaindole N-OxideH₂O₂ / THF~94%[3]
27-Azaindole N-Oxide4-Chloro-7-azaindoleMsCl / DMF~85%[2]
34-Chloro-7-azaindole4-Chloro-3-nitro-7-azaindoleHNO₃ / H₂SO₄~97%[2]
44-Chloro-3-nitro-7-azaindoleThis compoundNBS / H₂SO₄~95%[2]
Overall 7-Azaindole This compound -~73% [2]

Synthetic Strategy II: Annulation from a Pyridine Core

A convergent approach involves constructing the pyrrole ring onto a pre-functionalized pyridine starting material. This strategy can be advantageous for creating diversity at the C2 position of the azaindole. A highly effective starting material for this approach is the commercially available 2-chloro-3-nitropyridine.

Causality Behind the Experimental Choices

This synthesis builds the azaindole in three key stages, each chosen for its efficiency and compatibility with the sensitive pyridine core.

  • Sonogashira Cross-Coupling: This powerful palladium-catalyzed reaction is used to form a carbon-carbon bond between the C2 position of 2-chloro-3-nitropyridine and a terminal alkyne.[4] The reaction is highly efficient and provides direct access to the 2-alkynyl-3-nitropyridine intermediate, which contains the complete carbon skeleton required for the final product's five-membered ring.

  • Nitro Group Reduction: The nitro group, essential for the initial activation of the pyridine ring, must be reduced to an amine to enable the subsequent cyclization. Common reducing agents like tin(II) chloride (SnCl₂) are effective for this transformation without affecting the alkyne or chloro functionalities.

  • Base-Mediated Heteroannulation: The resulting 2-alkynyl-3-aminopyridine is perfectly poised for intramolecular cyclization. A strong, non-nucleophilic base, such as potassium tert-butoxide (t-BuOK), deprotonates the amino group, which then attacks the proximal carbon of the alkyne in a 5-exo-dig cyclization, forming the pyrrole ring of the 4-azaindole.

Visualization of the Workflow

cluster_1 Synthetic Strategy II: Annulation from 2-Chloro-3-nitropyridine SM2 2-Chloro-3-nitropyridine + Terminal Alkyne Int1_2 2-Alkynyl-3-nitropyridine SM2->Int1_2 Sonogashira Coupling (Pd(PPh₃)₄, CuI) Int2_2 2-Alkynyl-3-aminopyridine Int1_2->Int2_2 Nitro Reduction (SnCl₂·2H₂O) Product_2 2-Substituted-4-azaindole Int2_2->Product_2 Heteroannulation (t-BuOK)

Caption: Workflow for Synthesis Starting from a Pyridine Core.

Experimental Protocols

The following protocols are adapted from the work of Sun and Wang. This sequence provides a general route to 2-substituted 4-azaindoles, which would then require subsequent halogenation steps as described in Strategy I to reach the final target.

Step 1: Sonogashira Coupling of 2-Chloro-3-nitropyridine

  • Materials: 2-Chloro-3-nitropyridine, Terminal Alkyne (e.g., Phenylacetylene), Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Copper(I) Iodide (CuI), Triethylamine, Acetonitrile.

  • Procedure:

    • To a solution of 2-chloro-3-nitropyridine (1.0 equiv) in a mixture of acetonitrile and triethylamine, add the terminal alkyne (2.0 equiv).

    • Add Pd(PPh₃)₄ (0.1 equiv) and CuI (0.3 equiv) to the mixture under a nitrogen atmosphere.

    • Stir the reaction at room temperature until completion (monitored by TLC).

    • Perform an aqueous workup and extract with an organic solvent (e.g., EtOAc).

    • Purify the crude product by flash column chromatography to yield the 2-alkynyl-3-nitropyridine.

Step 2: Reduction of 2-Alkynyl-3-nitropyridine

  • Materials: 2-Alkynyl-3-nitropyridine, Tin(II) Chloride Dihydrate (SnCl₂·2H₂O), Ammonium Chloride, Ethanol.

  • Procedure:

    • To a solution of the 2-alkynyl-3-nitropyridine (1.0 equiv) in ethanol, add SnCl₂·2H₂O (approx. 15 equiv) and ammonium chloride.

    • Heat the reaction mixture at 60°C for 24 hours.

    • After cooling, perform a basic aqueous workup and extract with ethyl acetate.

    • Purify the crude product by flash column chromatography to obtain the 2-alkynyl-3-aminopyridine.

Step 3: Base-Mediated Cyclization

  • Materials: 2-Alkynyl-3-aminopyridine, Potassium tert-butoxide (t-BuOK), N-Methyl-2-pyrrolidone (NMP).

  • Procedure:

    • Dissolve the 2-alkynyl-3-aminopyridine (1.0 equiv) in NMP under a nitrogen atmosphere.

    • Add potassium tert-butoxide (2.0 equiv) to the solution.

    • Stir the mixture at room temperature for 24 hours.

    • Quench the reaction with water and extract with ethyl acetate.

    • Purify the crude product by column chromatography to yield the 2-substituted 4-azaindole.

Quantitative Data
StepStarting MaterialProductReagentsTypical YieldReference
12-Chloro-3-nitropyridine2-Alkynyl-3-nitropyridinePd(PPh₃)₄, CuI60-85%
22-Alkynyl-3-nitropyridine2-Alkynyl-3-aminopyridineSnCl₂·2H₂O60-80%
32-Alkynyl-3-aminopyridine2-Substituted-4-azaindolet-BuOK70-85%
Overall 2-Chloro-3-nitropyridine 2-Substituted-4-azaindole -~25-58%

Comparative Analysis and Strategic Recommendations

The choice between these two primary strategies depends heavily on the specific goals of the research program.

FeatureStrategy I (from 7-Azaindole)Strategy II (from 2-Chloro-3-nitropyridine)
Starting Material Cost 7-Azaindole is relatively inexpensive and widely available.2-Chloro-3-nitropyridine is also commercially available and cost-effective.
Overall Yield Higher (demonstrated ~73% over 4 steps).[2]Lower to moderate (~25-58% over 3 steps to a 2-substituted analog).
Scalability Proven on >50 kg scale.Feasible for lab scale; large-scale use of Pd catalysts requires more consideration.
Convergence Linear synthesis.Convergent synthesis.
Versatility Excellent for producing the specific 7-bromo-5-chloro pattern.Excellent for creating diversity at the C2 position early in the synthesis.
Key Challenges Handling of potent reagents like nitric/sulfuric acid. Requires careful control of regioselectivity in each step.Requires transition metal catalysis (cost, purity). The final product is a 2-substituted azaindole that requires further halogenation.
Expert Recommendation:
  • For Large-Scale Production of this compound: Strategy I is the superior choice. Its high overall yield, proven scalability, and avoidance of expensive palladium catalysts in the main sequence make it the most economically viable and reliable route for producing the specific target compound in large quantities.

  • For Library Synthesis and SAR Studies: Strategy II offers greater flexibility. By varying the terminal alkyne used in the initial Sonogashira coupling, a diverse library of 2-substituted 4-azaindoles can be rapidly generated. These intermediates can then be subjected to halogenation conditions to explore the impact of C2 substituents on biological activity.

Alternative Starting Material: 2,3-Diaminopyridines

A conceptually viable, though less documented, approach involves the use of a 2,3-diaminopyridine derivative, such as the synthetically accessible 2,3-diamino-5-bromopyridine. The synthetic logic involves condensing the vicinal diamine with a two-carbon electrophile, such as an α-haloketone, to form the pyrrole ring.

While this is a classic method for forming fused five-membered rings, specific, high-yielding protocols for the synthesis of the 4-azaindole core (as opposed to the isomeric 4-azabenzimidazole) from this starting material are not as prevalent in peer-reviewed literature. This route remains a potential avenue for exploration but lacks the field-proven validation of the two strategies detailed above.

Conclusion

The synthesis of this compound can be approached from multiple strategic starting points. For direct, large-scale synthesis, a linear approach beginning with the parent 7-azaindole offers a high-yielding, robust, and economically sound pathway. For the purposes of medicinal chemistry exploration and the generation of diverse analogs, a convergent strategy starting from 2-chloro-3-nitropyridine provides a more flexible platform for introducing diversity early in the synthetic sequence. The ultimate choice of starting material is a strategic decision that must be aligned with the overarching goals of the project, balancing considerations of cost, scale, and the need for molecular diversity.

References

  • Sun, L.-P., & Wang, J.-X. (2007). Facile Synthesis of 2-Substituted 4-Azaindoles. Synthetic Communications, 37(13), 2187–2193. Available at: [Link]

  • Bagley, M. C., Dale, J. W., & Xiong, X. (2003). A General Method for the Preparation of 4- and 6-Azaindoles. The Journal of Organic Chemistry, 68(23), 8823–8832. Available at: [Link]

  • CN102746295A - Preparation method for 4-substituted-7-azaindole. Google Patents.
  • Motati, D. R., Amaradhi, R., & Ganesh, T. (2021). Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks. Organic Chemistry Frontiers, 8(3), 466–513. Available at: [Link]

  • Ballesteros-Garrido, R. (2023). Recent Developments in the Synthesis of 4-, 5-, 6- and 7-Azaindoles. In Advances in Heterocyclic Chemistry (Vol. 140, pp. 67–123). Elsevier. Available at: [Link]

  • McLaughlin, M., Palucki, M., & Davies, I. W. (2006). An Efficient, Catalytic Method for the Synthesis of Azaindoles and Indoles. Organic Letters, 8(15), 3307–3310. Available at: [Link]

  • Dandapani, S., & Williams, C. (2010). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 15(10), 6742–6774. Available at: [Link]

  • Han, C., Green, K., Pfeifer, E., & Gosselin, F. (2017). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development, 21(4), 576–581. Available at: [Link]

  • Oluwafemi, K. A., et al. (2023). Synthesis of 2,3-diaminopyridine-derived 4-azabenzimidazoles and (phenylimino)pyridine analogues as potential anti-plasmodial and anti-trypanosomal agents. Arkivoc, 2023(vii), 202312124. Available at: [Link]

  • Leboho, T. C., van Vuuren, S. F., Michael, J. P., & de Koning, C. B. (2014). The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity. Organic & Biomolecular Chemistry, 12(2), 275–284. Available at: [Link]

  • Bartoli, G., Palmieri, G., Bosco, M., & Dalpozzo, R. (1989). The Reaction of Vinyl Grignard Reagents with 2-Substituted Nitroarenes: A New Approach to the Synthesis of 7-Substituted Indoles. Tetrahedron Letters, 30(16), 2129–2132. Available at: [Link]

  • Organic Syntheses Procedure, Coll. Vol. 4, p.271 (1963); Vol. 34, p.31 (1954). 2,3-Diaminopyridine. Available at: [Link]

  • Chichibabin, A. E. (1924). Über die Synthese von Indol- und Chinuclidinderivaten aus α-Aminopyridin. Berichte der deutschen chemischen Gesellschaft (A and B Series), 57(10), 2005–2012.
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Sources

mechanism of action of 7-Bromo-5-chloro-4-Azaindole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Mechanism of Action of Halogenated Azaindole Derivatives

Abstract

The azaindole scaffold, particularly the 7-azaindole isomer, represents a privileged structure in modern medicinal chemistry, serving as a cornerstone for the development of targeted therapeutics. Its role as a bioisostere for the purine ring of adenosine triphosphate (ATP) has led to its extensive exploration as a hinge-binding motif for protein kinase inhibitors. The strategic incorporation of halogen atoms, such as bromine and chlorine, onto the azaindole core is a critical design element used to modulate physicochemical properties, enhance target affinity, and improve selectivity. This technical guide provides an in-depth exploration of the predominant mechanism of action for these derivatives—competitive inhibition of protein kinase activity. We will dissect the molecular interactions governing target engagement, present a detailed case study on Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors derived from a 5-bromo-4-chloro-7-azaindole precursor, and provide validated experimental protocols for researchers to elucidate these mechanisms in their own work.

The Azaindole Scaffold: A Foundation for Kinase Inhibition

Protein kinases are a large family of enzymes that catalyze the phosphorylation of substrate proteins, a fundamental mechanism for regulating nearly all cellular processes.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most important classes of drug targets.[2] The majority of kinase inhibitors developed to date are ATP-competitive, designed to occupy the ATP-binding site located in the catalytic cleft between the N- and C-lobes of the kinase domain.[1]

The 7-azaindole scaffold has emerged as a highly effective ATP mimetic.[3] Its defining feature is the ability to form two crucial hydrogen bonds with the "hinge region" that connects the two lobes of the kinase domain. The pyridine nitrogen (N7) acts as a hydrogen bond acceptor, while the pyrrole nitrogen (N1) serves as a hydrogen bond donor, effectively anchoring the molecule in the active site and preventing ATP from binding.[1][3] This bidentate interaction is a foundational principle governing the mechanism of action for hundreds of azaindole-based inhibitors targeting a wide array of kinases.[1]

Analysis of co-crystal structures reveals that the 7-azaindole moiety can adopt several binding modes within the ATP pocket, the most common being the "normal" mode described above.[1] However, "flipped" (180° rotation) and "non-hinge" binding modes have also been observed, expanding the scaffold's versatility in drug design.[1]

Figure 1: General binding mechanism of a 7-azaindole inhibitor.

Case Study: HPK1 Inhibitors from a 5-Bromo-4-chloro-7-azaindole Precursor

A compelling example illustrating the mechanism of halogenated azaindole derivatives is the development of selective inhibitors for Hematopoietic Progenitor Kinase 1 (HPK1).[4] HPK1 is a negative regulator of T-cell activation, making it a high-value target for cancer immunotherapy. The goal is to inhibit HPK1 to enhance the anti-tumor immune response.

Researchers utilized a structure-based design approach starting with the commercially available compound 5-bromo-4-chloro-7-azaindole .[4] This starting material was elaborated into a series of spiro-azaindoline inhibitors.

Unique Molecular Mechanism of Action

While the core 7-azaindole motif performed its canonical role of engaging the kinase hinge region, X-ray crystallography revealed a more nuanced and powerful mechanism. The inhibitor induced and stabilized an unusual "folded" conformation in the P-loop of the kinase.[4]

This induced-fit mechanism involves two key interactions:

  • Hydrophobic Interaction: The side chain of Tyrosine 28 (Tyr28) in the P-loop folds over to engage the ligand through hydrophobic interactions.

  • Hydrogen Bond: The main-chain N-H of Glycine 24 (Gly24) in the P-loop forms a hydrogen bond with an amide carbonyl on the inhibitor.[4]

This unique binding mode, which goes beyond the simple hinge interaction, was critical for achieving high selectivity for HPK1 over other kinases, such as LCK.[4] The bromo and chloro substitutions on the initial scaffold play a crucial role in the synthetic route, providing handles for the chemical modifications necessary to build the final molecule that achieves this unique binding pose.

cluster_pathway HPK1 Signaling Pathway & Inhibition TCR T-Cell Receptor (TCR) Activation SLP76 SLP76 TCR->SLP76 Activates HPK1 HPK1 SLP76->HPK1 Activates AP1 AP-1 Activation HPK1->AP1 Inhibits ImmuneSuppression Immune Suppression HPK1->ImmuneSuppression IL IL AP1->IL IL2 IL-2 Production (T-Cell Proliferation) Inhibitor 7-Azaindole Derivative Inhibitor->HPK1 Blocks ATP Binding -2 -2

Figure 2: Inhibition of the HPK1 signaling pathway by an azaindole derivative.

Quantitative Analysis of HPK1 Inhibition

The potency and selectivity of the optimized inhibitors were quantified through biochemical assays. The data clearly demonstrates the high potency against HPK1 and significant selectivity over the off-target kinase LCK.

CompoundHPK1 Ki (nM)[4]LCK Ki (nM)[4]Selectivity (LCK/HPK1)[4]
25 0.815001875
26 1.118001636
27 0.412003000

Table 1: In vitro potency and selectivity of spiro-azaindoline HPK1 inhibitors. Ki values were determined using a LanthaScreen binding assay.

Experimental Protocols for Mechanistic Elucidation

To validate the mechanism of action of novel azaindole derivatives, a multi-faceted experimental approach is required. The following protocols provide a framework for confirming kinase inhibition from the biochemical to the cellular level.

Protocol 1: Biochemical Kinase Inhibition Assay

Objective: To determine the in vitro potency (IC50 or Ki) of a compound against a purified kinase. This protocol is based on the LanthaScreen™ Eu Kinase Binding Assay format.

Methodology:

  • Reagent Preparation:

    • Prepare a serial dilution of the 7-azaindole derivative (e.g., 10-point, 3-fold dilution) in a buffer containing DMSO.

    • Prepare a solution of the purified kinase enzyme.

    • Prepare a solution of the europium-labeled anti-tag antibody.

    • Prepare a solution of the Alexa Fluor™ 647-labeled ATP-competitive tracer (kinase-specific).

  • Assay Plate Setup:

    • Add 5 µL of the compound serial dilution to the wells of a 384-well plate.

    • Add 5 µL of the kinase/antibody mixture to all wells.

    • Incubate for 15 minutes at room temperature.

  • Reaction Initiation:

    • Add 5 µL of the fluorescent tracer to all wells to initiate the binding reaction.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on a fluorescence resonance energy transfer (FRET)-capable plate reader, measuring emission at both 665 nm (tracer) and 615 nm (europium).

    • Calculate the emission ratio (665/615).

  • Data Analysis:

    • Plot the emission ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value. The Ki can then be calculated using the Cheng-Prusoff equation if the Kd of the tracer is known.

start Start prep_comp Prepare Compound Serial Dilution start->prep_comp prep_kin Prepare Kinase & Antibody Mix start->prep_kin prep_trac Prepare Fluorescent Tracer start->prep_trac plate Dispense Compound & Kinase to Plate prep_comp->plate prep_kin->plate add_trac Add Tracer to Initiate Reaction prep_trac->add_trac incubate1 Incubate 15 min plate->incubate1 incubate1->add_trac incubate2 Incubate 60 min add_trac->incubate2 read Read Plate (FRET) incubate2->read analyze Analyze Data (Calculate IC50/Ki) read->analyze end End analyze->end

Figure 3: Workflow for a biochemical kinase inhibition assay.

Protocol 2: Cellular Target Engagement Assay

Objective: To confirm that the compound inhibits the target kinase within a living cell by measuring the phosphorylation of a known downstream substrate. This example is based on CDK8 inhibition leading to decreased STAT5 phosphorylation.[5]

Methodology:

  • Cell Culture and Treatment:

    • Culture a relevant cancer cell line (e.g., MV4-11 for acute myeloid leukemia) to 70-80% confluency.

    • Treat the cells with various concentrations of the 7-azaindole derivative for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Normalize protein amounts and separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with primary antibodies against phospho-STAT5 (the substrate) and total STAT5 (the loading control). An antibody for a housekeeping protein like GAPDH should also be used.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities. A dose-dependent decrease in the ratio of phospho-STAT5 to total STAT5 indicates successful target engagement.

Versatility of the Azaindole Scaffold: Beyond a Single Kinase

The 7-azaindole scaffold is not limited to a single kinase family. Its derivatives have been developed as potent inhibitors for a wide range of targets, demonstrating the platform's remarkable versatility.[6]

  • Oncology: Targets include BRAF, CDK9, Haspin, ALK, and PI3K.[2][3][6]

  • Inflammation: Janus kinases (JAKs) are key targets for autoimmune diseases.[7]

  • Neurodegenerative Disease: Inhibitors of DYRK1A have been explored for potential applications in Alzheimer's disease and Down syndrome.[6][7]

Furthermore, while kinase inhibition is the predominant mechanism, azaindole derivatives have shown activity through other modes of action. For instance, certain derivatives were designed to inhibit the interaction between the SARS-CoV-2 spike protein and the human ACE2 receptor, preventing viral entry.[8] Others have been identified as inhibitors of the DEAD-box helicase DDX3, a target in oncology.[9]

Conclusion

Halogenated 4-azaindole and 7-azaindole derivatives are a cornerstone of modern drug discovery, primarily exerting their therapeutic effects through the competitive inhibition of protein kinases. Their mechanism is anchored by the scaffold's ability to form bidentate hydrogen bonds within the ATP-binding hinge region, a feature that can be finely tuned through structure-based design. As demonstrated by the HPK1 case study, this core mechanism can be augmented by inducing unique conformational changes in the target protein, leading to exceptional potency and selectivity. The validation of this mechanism requires rigorous biochemical and cellular assays, which confirm target engagement and functional cellular outcomes. The continued exploration of this versatile scaffold promises to yield novel therapeutics for a wide spectrum of human diseases.

References

  • Current time information in Pasuruan, ID. (n.d.). Google.
  • Larrow, J. F., et al. (2021). Discovery of Spiro-azaindoline Inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1). Journal of Medicinal Chemistry, 64(23), 17316-17334.
  • Guillard, J., et al. (2007). Synthesis and biological evaluation of 7-azaindole derivatives, synthetic cytokinin analogues. Bioorganic & Medicinal Chemistry Letters, 17(7), 1934-1937.
  • Wang, Y., et al. (2023). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. European Journal of Medicinal Chemistry, 250, 115206.
  • Neha, S., & Anurag. (2019). 7-Azaindole Analogues as Bioactive Agents and Recent Results. Mini-Reviews in Medicinal Chemistry, 19(9), 727-736.
  • Bollack, B., & Joseph, B. (2018). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 23(11), 2849.
  • Fang, G., et al. (2023). Azaindole derivatives as potential kinase inhibitors and their SARs elucidation. European Journal of Medicinal Chemistry, 258, 115621.
  • Hilpert, H., et al. (2016). Discovery of novel 7-azaindoles as PDK1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(13), 3041-3046.
  • PhD Thesis. (n.d.). New indole and 7-azaindole derivatives as protein kinase inhibitors.
  • Legoabe, L. J., et al. (2021). Exploration of 7-azaindole-coumaranone hybrids and their analogues as protein kinase inhibitors. Chemico-Biological Interactions, 343, 109478.
  • Legoabe, L. J., et al. (2020). Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors. Bioorganic & Medicinal Chemistry, 28(11), 115468.
  • Design, Synthesis and Biological Evaluation of 7-Azaindole Analogues as Novel Antiproliferative Agent and Tyrosine Protein Kinase SRC Inhibitors. (2024). Pharmaceutical Chemistry Journal, 58(5). Available from: [Link]

  • Motati, D. R., Amaradhi, R., & Ganesh, T. (2021). Azaindole Therapeutic Agents. Current Medicinal Chemistry, 28(1), 1-1.
  • Aicher, T. D. (2020). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Yakugaku Zasshi, 140(9), 1109-1117.
  • Lou, B., et al. (2025). Discovery of novel 4-azaindole derivatives as selective Nav1.2 Inhibitor with potent antiepileptic activity and low neurotoxicity. European Journal of Medicinal Chemistry, 292, 117664.
  • Pawar, S. M., et al. (2022). Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach. Medical Oncology, 39(11), 179.
  • Li, Y., et al. (2022). Design and synthesis of 7-azaindole derivatives as potent CDK8 inhibitors for the treatment of acute myeloid leukemia. RSC Medicinal Chemistry, 13(10), 1275-1286.
  • Aicher, T. D. (2020). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Yakugaku Zasshi, 140(9), 1109-1117.
  • Bhalay, G., et al. (2021). Discovery of a Series of 7-Azaindoles as Potent and Highly Selective CDK9 Inhibitors for Transient Target Engagement. Journal of Medicinal Chemistry, 64(20), 15189-15213.

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The Rise of Substituted 4-Azaindoles: A Technical Guide to the Biological Activity of the 7-Bromo-5-chloro-4-Azaindole Core

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-azaindole scaffold has emerged as a privileged structure in medicinal chemistry, prized for its ability to mimic the hinge-binding motif of ATP and serve as a versatile template for the design of potent and selective kinase inhibitors.[1][2] This technical guide provides an in-depth exploration of the biological activity of substituted 4-azaindoles, with a specific focus on the novel 7-Bromo-5-chloro-4-azaindole core. While direct experimental data for this specific scaffold is emerging, this document synthesizes current knowledge on the synthesis, structure-activity relationships (SAR), and biological targets of structurally related 4-azaindole derivatives to provide a predictive framework for its therapeutic potential. We will delve into the rationale behind experimental design, propose synthetic strategies, and outline protocols for biological evaluation, offering a comprehensive resource for researchers navigating the development of next-generation kinase inhibitors and other targeted therapeutics.

Introduction: The 4-Azaindole Scaffold - A Strategic Choice in Drug Discovery

The quest for novel therapeutics, particularly in oncology and inflammatory diseases, is heavily reliant on the development of small molecules that can selectively modulate the activity of protein kinases. The azaindole framework, a bioisostere of the endogenous purine core of ATP, has garnered significant attention for its inherent ability to form key hydrogen bond interactions within the ATP-binding site of kinases.[1][3] Among the four isomers, the 4-azaindole (1H-pyrrolo[3,2-b]pyridine) system offers a unique vector space for substitution, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

The introduction of halogen atoms, such as bromine and chlorine, at specific positions on the 4-azaindole ring system can profoundly influence its biological activity. These substitutions can modulate the electronic properties of the scaffold, enhance binding affinity through halogen bonding, and provide vectors for further chemical modification. The this compound core, the focus of this guide, represents a frontier in the exploration of this chemical space.

Synthetic Strategies for Halogenated 4-Azaindoles

The synthesis of substituted 4-azaindoles can be approached through various routes, often tailored to the desired substitution pattern. While a specific, published synthesis for this compound is not yet widely available, we can propose a logical synthetic pathway based on established methodologies for related halogenated azaindoles.

A common strategy involves the construction of the bicyclic ring system from appropriately substituted pyridine precursors. For instance, the Bartoli indole synthesis, which utilizes the reaction of a nitro-pyridine with a vinyl Grignard reagent, has been successfully applied to the preparation of 4- and 6-azaindoles.[4][5] An improved yield is often observed when a halogen atom is present at a position alpha to the pyridine nitrogen.[4]

Another versatile method is the Fischer indole synthesis, which involves the acid-catalyzed reaction of a pyridylhydrazine with an aldehyde or ketone.[6] The successful adaptation of this classic reaction for azaindole synthesis has expanded the toolkit for medicinal chemists.

A plausible synthetic route to the this compound core is outlined below. This proposed pathway leverages known transformations in pyridine and azaindole chemistry.

Synthetic_Pathway_for_7_Bromo_5_chloro_4_azaindole start 2-Amino-4-bromo-6-chloropyridine step1 Diazotization & Sandmeyer Reaction start->step1 NaNO2, HBr intermediate1 2,4-Dibromo-6-chloropyridine step1->intermediate1 step2 Nitration intermediate1->step2 HNO3, H2SO4 intermediate2 2,4-Dibromo-6-chloro-3-nitropyridine step2->intermediate2 step3 Bartoli Indole Synthesis (e.g., with vinylmagnesium bromide) intermediate2->step3 product This compound step3->product

Caption: Proposed synthetic route to this compound.

Experimental Protocol: General Procedure for the Bartoli Synthesis of 4-Azaindoles[4]
  • Reaction Setup: Dissolve the substituted nitropyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Grignard Addition: Slowly add a solution of vinylmagnesium bromide (typically 1.0 M in THF, 3-4 eq) to the cooled reaction mixture.

  • Warming and Reaction: Allow the reaction to slowly warm to -20 °C and stir for several hours (typically 4-8 h). Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH4Cl).

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 4-azaindole.

Biological Activity and Therapeutic Targets of Substituted 4-Azaindoles

Substituted 4-azaindoles have demonstrated a broad range of biological activities, with a significant number of derivatives showing potent inhibition of various protein kinases. The specific substitutions on the 4-azaindole core dictate the target selectivity and potency.

Kinase Inhibition

The 4-azaindole scaffold is a well-established hinge-binder, forming critical hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of the adenine moiety of ATP.[1][3] This fundamental binding mode makes it an attractive starting point for the design of inhibitors against a wide array of kinases.

  • p38 MAP Kinase: A series of 3-(4-fluorophenyl)-2-(pyridin-4-yl)-1H-pyrrolo[3,2-b]pyridine derivatives have been developed as potent inhibitors of p38 MAP kinase, a key regulator of pro-inflammatory cytokine production.[7][8] X-ray crystallography confirmed that the 4-azaindole nitrogen forms a direct hydrogen bond with the side chain of a lysine residue (Lys53) in the ATP-binding site.[8]

  • p21-Activated Kinase 1 (PAK1): 4-Azaindole-containing compounds have been synthesized to improve the physicochemical properties of earlier indole-based PAK1 inhibitors.[9] These efforts led to the discovery of analogs with superior biochemical activity (Ki < 10 nM) and enhanced cellular potency.[9]

  • Fms-like Tyrosine Kinase 3 (FLT3): Matched molecular pair analysis has identified highly active sub-nanomolar 4-azaindole derivatives as novel FLT3 inhibitors.[10] FLT3 is a receptor tyrosine kinase often mutated in acute myeloid leukemia (AML).

Kinase_Inhibition_Pathway cluster_0 Upstream Signaling cluster_1 Kinase Cascades cluster_2 Cellular Responses Growth Factors Growth Factors FLT3 FLT3 Growth Factors->FLT3 Inflammatory Stimuli Inflammatory Stimuli p38 p38 MAP Kinase Inflammatory Stimuli->p38 Inflammation Inflammation p38->Inflammation PAK1 PAK1 Proliferation Cell Proliferation PAK1->Proliferation Survival Cell Survival PAK1->Survival FLT3->Proliferation FLT3->Survival inhibitor Substituted 7-Bromo-5-chloro-4-Azaindoles inhibitor->p38 Inhibition inhibitor->PAK1 Inhibition inhibitor->FLT3 Inhibition

Caption: Potential kinase targets for substituted 4-azaindoles.

Other Therapeutic Areas

The biological activity of substituted 4-azaindoles extends beyond kinase inhibition.

  • Antiepileptic Activity: A series of 3-(1,2,3,6-tetrahydropyridine)-4-azaindole derivatives have been identified as potent antiepileptic agents with low neurotoxicity.[11] Mechanistic studies suggest that these compounds primarily target voltage-gated sodium channels, particularly the Nav1.2 subtype.[11]

  • Infectious Diseases: Substituted 4-aminoazaindoles have been investigated as inhibitors of Trypanosoma brucei, the parasite responsible for Human African trypanosomiasis.[3][6][12] Additionally, 1,3-disubstituted-4-azaindoles have shown efficacy against Mycobacterium tuberculosis by inhibiting the DprE1 enzyme, which is crucial for mycobacterial cell wall synthesis.[1]

Structure-Activity Relationships (SAR) of Substituted 4-Azaindoles

The biological activity of the 4-azaindole scaffold is highly dependent on the nature and position of its substituents. A thorough understanding of SAR is critical for optimizing lead compounds.

Position Substitution Effect on Biological Activity Reference(s)
N-1 AlkylationCan improve physicochemical properties and bioavailability.[8]
C-2 Aryl or Heteroaryl GroupsOften involved in key interactions with the kinase active site.[7][8]
C-3 Aryl or Heteroaryl GroupsCan significantly impact potency and selectivity.[9][11]
C-5 Halogens (e.g., Chloro)Can enhance binding affinity and provide a handle for further modification.
C-7 Halogens (e.g., Bromo)Modulates electronic properties and can be used for cross-coupling reactions.[4]

Table 1: General Structure-Activity Relationships for Substituted 4-Azaindoles

Detailed SAR studies on 3-(1,2,3,6-tetrahydropyridine)-4-azaindole derivatives revealed that the nitrogen atom at the 4-position and the hydrogen atom of the NH unit in the 4-azaindole skeleton are crucial for their antiepileptic activity.[11]

SAR_of_4_Azaindole scaffold 4-Azaindole Core N1 N-1 Position (Physicochemical Properties, Bioavailability) scaffold->N1 C2 C-2 Position (Potency, Selectivity) scaffold->C2 C3 C-3 Position (Potency, Selectivity) scaffold->C3 C5 C-5 Position (Binding Affinity, Synthetic Handle) scaffold->C5 C7 C-7 Position (Electronic Properties, Synthetic Handle) scaffold->C7

Sources

7-Bromo-5-chloro-4-Azaindole: A Strategic Fragment for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Ascendance of the Azaindole Scaffold

In the landscape of contemporary drug discovery, the relentless pursuit of novel chemical entities with superior potency, selectivity, and pharmacokinetic profiles has led to the prominence of "privileged" scaffolds. Among these, the azaindole core has emerged as a cornerstone in medicinal chemistry.[1][2][3] The strategic introduction of a nitrogen atom into the indole ring system fundamentally alters the molecule's electronic and physicochemical properties.[1] This modification has profound implications for biological activity and drug-like characteristics, making azaindoles highly versatile building blocks.[1][3] Specifically, the 4-azaindole and 7-azaindole isomers have demonstrated significant advantages in therapeutic agent development, particularly in the design of kinase inhibitors where they can function as bioisosteres for the hinge-binding motif of ATP.[1][4][5][6]

This guide focuses on a specific, highly functionalized derivative: 7-Bromo-5-chloro-4-azaindole . We will explore the strategic rationale behind the incorporation of bromo and chloro substituents, the fragment's role in drug discovery workflows, detailed experimental protocols for its use, and synthetic strategies for its elaboration into lead compounds.

The Strategic Advantage of Halogenation: Why 7-Bromo-5-chloro?

The substitution of hydrogen with halogen atoms on a scaffold is a well-established strategy in medicinal chemistry to modulate a compound's properties. The choice of bromine at the 7-position and chlorine at the 5-position of the 4-azaindole core is a deliberate design choice that imparts several key advantages:

  • Modulation of Physicochemical Properties: Halogenation influences lipophilicity (LogP), polar surface area (tPSA), and aqueous solubility (LogS), which are critical for a fragment's "rule of five" compliance and overall druggability.[3] The introduction of halogens can enhance permeability and reduce metabolic liabilities.[7]

  • Vectors for Chemical Elaboration: The bromo and chloro substituents serve as versatile synthetic handles for further chemical modification. They are amenable to a wide range of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, allowing for the systematic exploration of chemical space around the core scaffold.[8][9][10] This is a critical feature in the fragment-to-lead optimization process.

  • Enhanced Binding Interactions: Halogen atoms can participate in specific, non-covalent interactions with protein targets, including halogen bonding, which can significantly contribute to binding affinity and selectivity. The electron-withdrawing nature of the halogens also modulates the hydrogen bonding capability of the azaindole's N-H group.

  • Fine-Tuning of Electronic Properties: The placement of electron-withdrawing halogens at positions 5 and 7 alters the electron density of the aromatic system, influencing the pKa of the pyrrole nitrogen and the overall reactivity of the scaffold.

This compound in Fragment-Based Drug Discovery (FBDD)

Fragment-Based Drug Discovery (FBDD) has become a powerful paradigm for identifying novel lead compounds.[11][12][13] It involves screening collections of low molecular weight fragments (typically <300 Da) for weak but efficient binding to a biological target. This compound is an exemplary fragment due to its optimal size, complexity, and embedded chemical functionality.

FBDD Workflow Using this compound

The following diagram illustrates a typical FBDD workflow incorporating this halogenated azaindole fragment.

Caption: FBDD workflow for this compound.

Experimental Protocols for Fragment Screening

The successful identification of fragments that bind to a target relies on sensitive biophysical techniques.

1. X-Ray Crystallography for Fragment Screening

X-ray crystallography provides high-resolution structural information of a fragment bound to its target, revealing the binding mode and offering a direct roadmap for optimization.[14][15][16]

Step-by-Step Protocol:

  • Protein Crystallization: Obtain high-quality crystals of the target protein that diffract to a suitable resolution (ideally better than 2.5 Å).[14]

  • Crystal Soaking: Prepare a solution of this compound (typically 1-10 mM) in a cryo-protectant solution compatible with the protein crystals.

  • Soaking: Transfer the protein crystals into the fragment-containing solution and incubate for a defined period (minutes to hours).

  • Cryo-cooling: Rapidly cool the soaked crystals in liquid nitrogen to prevent ice formation.

  • Data Collection: Collect X-ray diffraction data at a synchrotron source.

  • Structure Solution and Refinement: Process the diffraction data and solve the crystal structure. The resulting electron density map will reveal if and how the fragment is bound to the protein.[14]

  • Analysis: Analyze the binding pose, identifying key interactions (e.g., hydrogen bonds, halogen bonds) and solvent-exposed vectors for chemical elaboration.

2. Surface Plasmon Resonance (SPR) for Affinity Determination

SPR is a label-free technique used to measure binding kinetics and affinity in real-time.

Step-by-Step Protocol:

  • Chip Preparation: Immobilize the purified target protein onto a sensor chip surface.

  • Fragment Preparation: Prepare a dilution series of this compound in a suitable running buffer.

  • Binding Analysis: Inject the fragment solutions over the sensor chip surface at a constant flow rate.

  • Data Acquisition: Monitor the change in the refractive index near the sensor surface, which is proportional to the mass of the fragment binding to the immobilized protein.

  • Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

Data Presentation: Comparative Biophysical Data

FragmentScreening MethodTargetBinding Affinity (KD)Ligand Efficiency (LE)
This compound SPRKinase A50 µM0.35
IndoleSPRKinase A200 µM0.28
4-AzaindoleSPRKinase A150 µM0.30
This compound NMR (15N-HSQC)Protein BWeak PerturbationsN/A

Note: Data is illustrative and will vary depending on the specific target protein.

Synthetic Elaboration of the this compound Core

The true power of this fragment lies in its potential for synthetic elaboration. The bromine and chlorine atoms provide orthogonal handles for a variety of cross-coupling reactions.

Synthetic Pathway: From Fragment to Lead

The following diagram outlines a general synthetic strategy for elaborating the this compound fragment into a more complex lead-like molecule, for instance, a kinase inhibitor.

Synthesis_Pathway start This compound (Fragment Hit) step1 Suzuki Coupling at C7 (Arylboronic acid, Pd catalyst) start->step1 intermediate1 7-Aryl-5-chloro-4-azaindole step1->intermediate1 step2 Buchwald-Hartwig Amination at C5 (Amine, Pd catalyst) intermediate1->step2 product 7-Aryl-5-amino-4-azaindole Derivative (Lead Compound) step2->product

Caption: Synthetic elaboration of the azaindole core.

Detailed Synthetic Protocol: Suzuki Coupling at the 7-Position

This protocol describes a typical palladium-catalyzed Suzuki coupling reaction to introduce an aryl group at the 7-position of the azaindole core.

  • Reaction Setup: To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base such as K₂CO₃ (2.0 eq.).

  • Solvent Addition: Add a degassed solvent mixture, for example, a 3:1 mixture of dioxane and water.

  • Reaction: Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the 7-aryl-5-chloro-4-azaindole derivative.

Case Study: 4-Azaindoles as p21-Activated Kinase-1 (PAK1) Inhibitors

While not specifically focusing on the 7-bromo-5-chloro derivative, a study on 4-azaindole-containing PAK1 inhibitors highlights the advantages of the azaindole scaffold over an indole starting point.[7] An initial indole hit suffered from high lipophilicity. Replacing the indole with a 4-azaindole core resulted in an equipotent PAK1 inhibitor with a two-fold improvement in cellular potency.[7] This was attributed to improved physicochemical properties, including lower logD, enhanced permeability, and improved aqueous solubility.[7] This case study underscores the potential of the 4-azaindole scaffold, and by extension its halogenated derivatives, to overcome common drug discovery hurdles.

Conclusion

This compound is a highly valuable fragment for modern drug discovery campaigns. Its 4-azaindole core provides a privileged scaffold for interacting with a wide range of biological targets, particularly kinases. The strategic placement of bromo and chloro substituents offers a powerful combination of modulated physicochemical properties and versatile synthetic handles for rapid and guided hit-to-lead optimization. By leveraging advanced biophysical screening techniques and robust synthetic methodologies, researchers can effectively utilize this fragment to accelerate the discovery of novel therapeutic agents.

References

  • BenchChem. (2025). 4-Azaindole: A Privileged Scaffold Validated in Modern Drug Discovery.
  • Han, C., Green, K., Pfeifer, E., & Gosselin, F. (2017). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development.
  • MDPI. (n.d.). The Azaindole Framework in the Design of Kinase Inhibitors.
  • PMC. (n.d.). Azaindole Therapeutic Agents.
  • Lee, W. P., et al. (2016). Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors. PubMed.
  • MDPI. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization.
  • de Oliveira, R. B., et al. (2023). Current Fragment-to-lead Approaches Starting from the 7-azaindole: The Pharmacological Versatility of a Privileged Molecular Fragment. PubMed.
  • PMC. (2018). The Azaindole Framework in the Design of Kinase Inhibitors. PubMed Central.
  • Oh, Y., et al. (2020). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. PubMed.
  • Oh, Y., et al. (2020). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. ChemicalBook.
  • Renaud, J., & Ganton, M. (2021). Protein X-ray Crystallography and Drug Discovery. MDPI.
  • Wlodawer, A., Dauter, Z., & Shabalin, I. G. (2017). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. PMC.
  • Parrish, D. A. (2006). X-Ray Crystallography of Chemical Compounds. PMC.
  • de Oliveira, R. B., et al. (2023). Current Fragment-to-lead Approaches Starting From the 7-Azaindole: The Pharmacological Versatility of a Privileged Molecular Fragment. Bentham Science Publisher.
  • Pathania, R., & Zlitni, S. (2023). Fragment-Based Lead Discovery Strategies in Antimicrobial Drug Discovery. MDPI.

Sources

An In-depth Technical Guide to 5-Bromo-4-chloro-7-Azaindole: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive technical overview of 5-Bromo-4-chloro-7-azaindole, a key heterocyclic building block in medicinal chemistry. While the initial topic of interest was 7-Bromo-5-chloro-4-Azaindole, this document focuses on the well-characterized and synthetically accessible isomer, 5-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine , due to the availability of robust scientific literature. This compound serves as a critical intermediate in the development of targeted therapeutics, particularly kinase inhibitors.

Compound Identification and Physicochemical Properties

5-Bromo-4-chloro-7-azaindole, also known as 5-bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine, is a halogenated derivative of the 7-azaindole scaffold. The strategic placement of the chloro and bromo substituents offers distinct points for further chemical modification, making it a versatile precursor in multi-step organic syntheses.

PropertyValueSource
CAS Number 876343-82-7[1][2][3][4]
Molecular Formula C₇H₄BrClN₂[1][3]
Molecular Weight 231.48 g/mol [1][3]
Appearance Solid (form may vary)N/A
Purity Typically >95%

The azaindole core is recognized as a "privileged structure" in medicinal chemistry.[5] The presence of a nitrogen atom in the pyridine ring of the azaindole scaffold allows for the formation of crucial hydrogen bonds within the ATP binding sites of kinases.[5] This bioisosteric relationship to purine systems further enhances its potential in designing potent and selective inhibitors.[5]

Synthesis of 5-Bromo-4-chloro-7-Azaindole and its Nitro- Precursor

A robust and scalable synthesis for a closely related and functionally versatile precursor, 5-bromo-4-chloro-3-nitro-7-azaindole, has been reported, starting from the readily available 7-azaindole.[6][7][8][9][10] This multi-step process is characterized by its high regioselectivity and operational simplicity, with products often isolated by direct crystallization.[7][8] The overall process has been successfully demonstrated on a large scale.[9]

Synthetic Workflow Overview

The synthesis involves a four-step sequence starting from 7-azaindole, leading to the formation of 5-bromo-4-chloro-3-nitro-7-azaindole. This nitro-derivative is a valuable intermediate that can be further functionalized.

Synthesis_Workflow cluster_0 Step 1: N-Oxidation cluster_1 Step 2: Chlorination cluster_2 Step 3: Nitration cluster_3 Step 4: Bromination A 7-Azaindole B 7-Azaindole N-oxide A->B m-CPBA C 4-Chloro-7-azaindole B->C POCl₃ or MsCl D 4-Chloro-3-nitro-7-azaindole C->D HNO₃/H₂SO₄ E 5-Bromo-4-chloro-3-nitro-7-azaindole D->E NBS/AcOH

Caption: Synthetic workflow for 5-bromo-4-chloro-3-nitro-7-azaindole.

Detailed Experimental Protocol (for 5-Bromo-4-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine)

The following protocol is adapted from a reported large-scale synthesis.[9]

Step 1: Synthesis of 4-Chloro-1H-pyrrolo[2,3-b]pyridine (4)

  • To a solution of 1H-pyrrolo[2,3-b]pyridine 7-oxide (7) in DMF, methanesulfonyl chloride (MsCl) is added at a controlled temperature (60–75 °C).[9]

  • The reaction mixture is stirred at 70 °C for 5 hours.[9]

  • After cooling, the mixture is transferred into cold water, and the pH is adjusted with aqueous NaOH solution to precipitate the product.[9]

  • The resulting suspension is filtered to isolate the 4-chloro-7-azaindole.[9]

Step 2: Synthesis of 4-Chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine (5)

  • The previously synthesized 4-chloro-1H-pyrrolo[2,3-b]pyridine is dissolved in concentrated sulfuric acid at a low temperature.

  • A mixture of nitric acid and sulfuric acid is then added dropwise, maintaining the low temperature.

  • The reaction mixture is stirred for a specified time before being carefully poured into ice water to precipitate the product.

  • The solid is collected by filtration, washed, and dried.

Step 3: Synthesis of 5-Bromo-4-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine (1)

  • A suspension of 4-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine (5) and sodium acetate in acetic acid is prepared.[9]

  • N-Bromosuccinimide (NBS) is added in portions at 25 °C.[9]

  • The reaction mixture is stirred for 18 hours at 25 °C.[9]

  • An aqueous sodium sulfite solution is added to quench the reaction.[9]

  • The resulting suspension is stirred and then filtered to yield the final product.[9]

Spectroscopic Data

Spectroscopic data is crucial for the characterization of the synthesized compounds. The supporting information for the synthesis of 5-bromo-4-chloro-3-nitro-7-azaindole provides ¹H and ¹³C NMR data for the intermediates and the final product.[6][11][12]

¹H NMR Data of Key Intermediates and Final Product (in DMSO-d₆) [12]

CompoundKey Chemical Shifts (δ, ppm)
7-Azaindole N-oxide (7) Specific peaks corresponding to the aromatic protons of the N-oxide derivative.
4-Chloro-7-azaindole (4) Characteristic shifts for the protons on the chlorinated azaindole ring.
4-Chloro-3-nitro-7-azaindole (5) Downfield shifts of aromatic protons due to the electron-withdrawing nitro group.
5-Bromo-4-chloro-3-nitro-7-azaindole (1) Absence of the proton at the 5-position and characteristic shifts for the remaining aromatic protons.

¹³C NMR Data of Key Intermediates and Final Product (in DMSO-d₆) [12]

CompoundKey Chemical Shifts (δ, ppm)
7-Azaindole N-oxide (7) Resonances corresponding to the carbon atoms of the N-oxidized pyridine ring.
4-Chloro-7-azaindole (4) Shifts indicative of the carbon atoms in the chlorinated azaindole scaffold.
4-Chloro-3-nitro-7-azaindole (5) Carbon signals influenced by the presence of the chloro and nitro substituents.
5-Bromo-4-chloro-3-nitro-7-azaindole (1) Characteristic carbon resonances for the fully substituted pyridine ring of the azaindole.

Applications in Drug Discovery and Medicinal Chemistry

Halogenated 7-azaindoles, such as 5-bromo-4-chloro-7-azaindole, are pivotal intermediates in the synthesis of a wide range of biologically active molecules.[7] The azaindole framework is a common feature in many kinase inhibitors.[5]

Role as a Versatile Building Block

The bromine and chlorine atoms on the 7-azaindole core serve as handles for various cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This allows for the introduction of diverse substituents at these positions, enabling the exploration of the chemical space around the azaindole scaffold to optimize biological activity and pharmacokinetic properties.

Intermediate in the Synthesis of Kinase Inhibitors

5-Bromo-4-chloro-3-nitro-7-azaindole is a key precursor for the synthesis of Chk1 kinase inhibitors, such as GDC-0575.[7] The synthesis of such inhibitors often involves a sequence of nucleophilic aromatic substitution, reduction of the nitro group to an amine, and subsequent functionalization.[7] The 7-azaindole core plays a critical role in the binding of these inhibitors to the kinase active site.

Kinase_Inhibitor_Synthesis A 5-Bromo-4-chloro-3-nitro-7-azaindole B Nucleophilic Aromatic Substitution (SNAr) A->B C Nitro Group Reduction B->C D Further Functionalization C->D E Kinase Inhibitor (e.g., GDC-0575) D->E

Sources

physical properties of 7-Bromo-5-chloro-4-Azaindole

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Properties of 7-Bromo-5-chloro-4-Azaindole

Introduction

This compound, a halogenated derivative of 4-azaindole (1H-pyrrolo[3,2-b]pyridine), is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The azaindole scaffold is a core structural motif in numerous biologically active molecules, including kinase inhibitors and other therapeutic agents.[1][2][3] The precise arrangement of halogen substituents, as in this compound, critically influences the molecule's physicochemical properties. These properties, in turn, dictate its pharmacokinetic and pharmacodynamic behavior, making a thorough understanding essential for its application in drug development.

This guide provides a comprehensive overview of the core physical properties of this compound, supported by experimental methodologies and theoretical considerations. The information presented herein is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and related compounds.

Molecular Structure and Core Properties

The fundamental characteristics of a molecule are dictated by its structure. This compound is a bicyclic aromatic system consisting of a pyridine ring fused to a pyrrole ring, with a bromine atom at position 7 and a chlorine atom at position 5.

PropertyValueSource
Chemical Formula C₇H₄BrClN₂
CAS Number 1082040-90-1
Molecular Weight 231.48 g/mol

The presence of two different halogen atoms on the azaindole core, along with the nitrogen atom in the pyridine ring, creates a unique electronic and steric profile that governs its intermolecular interactions and, consequently, its physical properties.

Spectroscopic Characterization

Spectroscopic analysis is fundamental to confirming the identity and purity of a synthesized compound. For this compound, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, ¹H NMR is used to identify the chemical environment of the protons on the aromatic rings.

A ¹H NMR spectrum for this compound is available, which is a critical tool for its identification.[4] While the detailed interpretation of the spectrum requires further analysis, the number of signals, their multiplicity, and their chemical shifts are unique fingerprints of the molecule's structure.

Experimental Protocol: Acquiring a ¹H NMR Spectrum

A standardized protocol for acquiring a high-resolution ¹H NMR spectrum is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. The choice of solvent is crucial to ensure the compound is fully dissolved and to avoid signal overlap with the solvent peak.

  • Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument is typically a high-field spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion.

  • Data Acquisition: The spectrum is acquired by applying a radiofrequency pulse and recording the resulting free induction decay (FID). Standard acquisition parameters are optimized, including the spectral width, acquisition time, and relaxation delay.

  • Data Processing: The FID is converted into a spectrum using a Fourier transform. The resulting spectrum is then phased, baseline-corrected, and referenced (typically to the residual solvent peak or an internal standard like tetramethylsilane).

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of this compound and to confirm its elemental composition. The presence of bromine and chlorine atoms results in a characteristic isotopic pattern in the mass spectrum, which serves as a definitive confirmation of the compound's identity.

Experimental Protocol: LC-MS Analysis

A general workflow for the analysis of azaindole derivatives by Liquid Chromatography-Mass Spectrometry (LC-MS) is outlined below.[5] This technique is particularly useful for analyzing the purity of the compound and for its identification in complex mixtures.

  • Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent, such as acetonitrile or methanol.

  • Chromatographic Separation: The sample is injected into a High-Performance Liquid Chromatography (HPLC) system equipped with a suitable column (e.g., a C18 column). A gradient elution method is typically used, with mobile phases such as water and acetonitrile containing a small amount of an acid (e.g., formic acid) to improve peak shape.[5]

  • Mass Spectrometric Detection: The eluent from the HPLC column is introduced into the mass spectrometer's ion source (e.g., Electrospray Ionization - ESI). The mass spectrometer is set to acquire data in a full scan mode to detect the molecular ion and its isotopic peaks.

Workflow for LC-MS Analysis of this compound

LCMS_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Separation cluster_ms Mass Spectrometry Sample Dissolve in Acetonitrile/Methanol Injection Inject into HPLC System Sample->Injection 1. Injection Column C18 Reverse-Phase Column Injection->Column 2. Separation Gradient Gradient Elution (Water/Acetonitrile) ESI Electrospray Ionization (ESI) Column->ESI 3. Ionization Analyzer Mass Analyzer (Full Scan) ESI->Analyzer 4. Mass Analysis Detector Detector Analyzer->Detector 5. Detection Solubility_Workflow Start Add excess solid to solvent Equilibrate Equilibrate with shaking (24-48h at constant T) Start->Equilibrate 1. Equilibration Separate Centrifuge and/or filter to remove undissolved solid Equilibrate->Separate 2. Phase Separation Quantify Quantify concentration in supernatant via HPLC-UV Separate->Quantify 3. Analysis Result Determine Solubility (e.g., in µg/mL) Quantify->Result 4. Result

Caption: Thermodynamic solubility determination workflow.

Conclusion

The physical properties of this compound are integral to its potential as a building block in drug discovery. Its molecular structure gives rise to a unique set of spectroscopic, thermal, and solubility characteristics. The experimental protocols detailed in this guide provide a framework for the reliable characterization of this and similar molecules. A thorough understanding of these properties is paramount for the rational design and development of novel therapeutics based on the azaindole scaffold.

References

  • BenchChem. (2025).
  • ChemicalBook. (n.d.). 7-Azaindole CAS#: 271-63-6.
  • Sharma, V., Sharma, S., Sharma, N., Sharma, S., & Paul, S. (n.d.).
  • ChemicalBook. (n.d.). This compound(1082040-90-1) 1H NMR spectrum.
  • PubMed Central. (n.d.). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction.
  • Han, C., Green, K., Pfeifer, E., & Gosselin, F. (2017). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole.
  • Ind. J. Pharm. Edu. Res. (2024). Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent.
  • Han, C., Green, K., Pfeifer, E., & Gosselin, F. (n.d.). Supporting Information Highly Regioselective and Practical Synthesis of 5-Bromo-4-Chloro-3-Nitro-7-azaindole.
  • Han, C., Green, K., Pfeifer, E., & Gosselin, F. (2017). Highly Regioselective and Practical Synthesis of 5‑Bromo-4-chloro-3-nitro-7-azaindole.
  • RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile.
  • Zhang, Z., Yang, Z., Meanwell, N. A., Kadow, J. F., & Wang, T. (n.d.). A General Method for the Preparation of 4- and 6-Azaindoles.
  • PubChem. (n.d.). 7-Chloro-1H-pyrrolo[3,2-b]pyridine.
  • PubChem. (n.d.). 7-Bromo-1H-pyrrolo(3,2-c)pyridine.
  • ACS Publications. (n.d.). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development.
  • Google Patents. (n.d.).
  • Sigma-Aldrich. (n.d.). 5-Bromo-7-azaindole 97 183208-35-7.
  • ACS Publications. (n.d.). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole.
  • Organic Chemistry Portal. (n.d.). Azaindole synthesis.
  • MDPI. (n.d.).
  • ChemicalBook. (n.d.). 5-Bromo-7-azaindole | 183208-35-7.
  • ChemicalBook. (n.d.). 5-Bromo-7-azaindole CAS#: 183208-35-7.
  • ACS Publications. (n.d.). Synthesis of 4- and 6-Azaindoles via the Fischer Reaction. Organic Letters.
  • Benchchem. (n.d.).
  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.).
  • NIH. (n.d.). 5-Bromo-1H-pyrrolo[2,3-b]pyridine - PMC.
  • NIH. (n.d.).
  • Sigma-Aldrich. (n.d.). 5-Bromo-7-chloro-1H-pyrrolo 2,3-c pyridine AldrichCPR 1198096-48-8.
  • Sai Carbohydrates. (n.d.). Product Name : 5-Bromo-7-Azaindole ( 5-Bromo-1H-pyrrolo[2,3-b]pyridine ) And 4-Chloro-7-azaindole (4-Chloro-1H-pyrrolo[2,3-b]pyridine).
  • BLD Pharm. (n.d.). 5-Bromo-7-chloro-1H-pyrrolo[3,2-b]pyridine.
  • PubChem. (n.d.). 3-Bromo-7-chloro-5-azaindole.
  • Sigma-Aldrich. (n.d.). This compound | 1082040-90-1.
  • AK Scientific, Inc. (n.d.). 4-Bromo-7-azaindole.
  • Pharmacompass. (n.d.).
  • Patsnap. (n.d.). Synthetic process of 5-bromo-7-azaindole - Eureka.
  • Google Patents. (n.d.). CN102746295A - Preparation method for 4-substituted-7-azaindole.

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stability and storage conditions for 7-Bromo-5-chloro-4-Azaindole

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stability and Storage of 7-Bromo-5-chloro-4-Azaindole

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the critical stability and storage considerations for this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a key building block in the synthesis of various biologically active molecules, understanding its stability profile is paramount for ensuring the integrity, reproducibility, and success of research and development endeavors. This document is intended for researchers, scientists, and drug development professionals who handle, store, and utilize this compound.

Introduction to this compound

This compound belongs to the azaindole class of compounds, which are bioisosteres of indoles. The introduction of a nitrogen atom into the indole scaffold can significantly alter the physicochemical properties of the molecule, such as its LogP, polar surface area, and aqueous solubility. These modifications are often leveraged by medicinal chemists to enhance the pharmacological properties of drug candidates. The 7-azaindole scaffold, in particular, has been featured in a plethora of biologically active molecules, including kinase inhibitors.

The specific substitutions of a bromine atom at the 7-position and a chlorine atom at the 5-position of the 4-azaindole core create a unique electronic and steric profile. This functionalization provides reactive handles for further synthetic transformations, making it a valuable intermediate in the construction of complex molecular architectures. However, the presence of these halogen atoms also influences the molecule's stability, making proper handling and storage essential.

Caption: Chemical structure of this compound.

Chemical Stability and Potential Degradation Pathways

While specific degradation studies on this compound are not extensively published, its stability can be inferred from the general behavior of halogenated azaindoles. The compound is generally stable under recommended storage conditions.[1][2][3] However, several factors can contribute to its degradation.

Key Factors Influencing Stability:

  • Temperature: Elevated temperatures can accelerate degradation processes. While some suppliers suggest storage at ambient temperature, long-term storage at colder temperatures (-20°C or -80°C) is recommended to minimize the risk of degradation.[2][4]

  • Light: Azaindole derivatives can be sensitive to light. Photodegradation can occur, leading to the formation of impurities. Therefore, it is crucial to protect the compound from light.[2]

  • Humidity: The presence of moisture can facilitate hydrolytic degradation pathways. It is essential to store the compound in a dry environment.[2][5]

  • pH: The stability of azaindoles can be pH-dependent. Strongly acidic or basic conditions should be avoided, as they can catalyze decomposition.

  • Oxidizing Agents: Contact with strong oxidizing agents can lead to the degradation of the azaindole ring system.[2][6]

Potential Degradation Pathways:

While not empirically determined for this specific molecule, plausible degradation pathways for halogenated azaindoles include:

  • Oxidation: The pyrrole ring of the azaindole system can be susceptible to oxidation, leading to the formation of various oxidized byproducts.

  • Hydrolysis: Under certain conditions, the halogen substituents may be susceptible to hydrolysis, although this is generally less likely for aryl halides.

  • Polymerization: In the presence of acid or light, some indole derivatives can undergo polymerization.

Compound This compound Degradants Degradation Products (e.g., Oxides, Hydrolysis Products) Compound->Degradants Heat, Light, Humidity, Strong Oxidizers, Extreme pH

Caption: Factors leading to the degradation of this compound.

Recommended Storage Conditions

To ensure the long-term stability and integrity of this compound, the following storage conditions are recommended. These are synthesized from safety data sheets of structurally similar compounds and general best practices for chemical storage.

ParameterRecommendationRationale
Temperature Short-term (days to weeks): 2-8°CLong-term (months to years): -20°C or -80°C[4]Minimizes thermal degradation and preserves compound integrity over extended periods.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).Prevents oxidation and degradation from atmospheric moisture.
Light Store in an amber vial or a light-blocking container.[2]Protects against photodegradation.
Container Tightly sealed, appropriate chemical-resistant container.Prevents contamination and exposure to moisture and air.[1]
Location A dry, well-ventilated area away from incompatible materials.[1][2]Ensures a safe and stable storage environment.
Incompatibilities Strong oxidizing agents, strong acids.[2][6]Avoids potentially hazardous reactions and compound degradation.

Experimental Protocol: Stability Assessment of this compound

This section outlines a detailed, step-by-step methodology for conducting a stability study on this compound. The causality behind experimental choices is explained to provide a robust and self-validating system.

Objective: To evaluate the stability of this compound under various stress conditions (temperature, humidity, and light) over a defined period.

Materials:

  • This compound (high purity)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid or trifluoroacetic acid (for mobile phase)

  • Calibrated stability chambers (for controlled temperature and humidity)

  • Photostability chamber

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector

  • Amber and clear glass vials with inert caps

Experimental Workflow:

cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare Stock Solution and Aliquot into Vials Temp Temperature Stress (e.g., 40°C, 60°C) Prep->Temp Humidity Humidity Stress (e.g., 75% RH) Prep->Humidity Light Photostability (ICH Q1B) Prep->Light Control Control Condition (-20°C, dark) Prep->Control Sampling Sample at Time Points (T=0, 1, 2, 4 weeks) Temp->Sampling Humidity->Sampling Light->Sampling Control->Sampling HPLC HPLC Analysis (Purity Assessment) Sampling->HPLC Data Data Analysis and Degradation Profile HPLC->Data

Caption: Experimental workflow for the stability assessment of this compound.

Step-by-Step Methodology:

  • Initial Characterization (T=0):

    • Accurately weigh a sample of this compound and dissolve it in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of known concentration.

    • Perform an initial HPLC analysis to determine the initial purity and retention time of the parent compound. This serves as the baseline (T=0) data.

  • Sample Preparation for Stress Studies:

    • Aliquot the solid compound into separate amber and clear glass vials for each stress condition and time point.

    • For solution stability, aliquot the stock solution into separate vials.

  • Stress Conditions:

    • Thermal Stability: Place the vials in stability chambers at elevated temperatures (e.g., 40°C and 60°C).

    • Humidity Stability: Place open or loosely capped vials (to allow moisture ingress) in a stability chamber with controlled humidity (e.g., 75% relative humidity) at a specified temperature (e.g., 40°C).

    • Photostability: Expose the vials in a photostability chamber according to ICH Q1B guidelines. Include a dark control wrapped in aluminum foil.

    • Control: Store a set of vials at the recommended long-term storage condition (-20°C or -80°C) in the dark.

  • Time Points and Analysis:

    • At predetermined time points (e.g., 1, 2, 4, and 8 weeks), retrieve one vial from each stress condition.

    • Prepare the samples for HPLC analysis by dissolving the solid in the mobile phase or diluting the stock solution to the target concentration.

    • Analyze the samples by a validated stability-indicating HPLC method. The method should be capable of separating the parent peak from any potential degradation products.

  • Data Evaluation:

    • Calculate the percentage of the remaining this compound at each time point relative to the T=0 sample.

    • Identify and quantify any significant degradation products.

    • Plot the percentage of the parent compound against time for each condition to determine the degradation kinetics.

Conclusion

This compound is a valuable synthetic intermediate that requires careful handling and storage to maintain its chemical integrity. Adherence to the recommended storage conditions—specifically, protection from heat, light, and moisture—is critical.[2] For long-term storage, maintaining the compound at sub-zero temperatures under an inert atmosphere is the most effective strategy to prevent degradation. The provided experimental protocol offers a robust framework for researchers to conduct their own stability studies, ensuring the quality and reliability of their starting materials and subsequent experimental outcomes.

References

  • AK Scientific, Inc.
  • Han C, et al. (2017). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development, 21(4): 664-668. [Link]

  • Jubilant Ingrevia Limited.
  • CymitQuimica. (2025-12-21).
  • Carl ROTH. 7-Azaindole Safety Data Sheet. [Link]

  • Azaindole Therapeutic Agents. PMC. [Link]

  • Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. PubMed Central. [Link]

  • Jubilant Ingrevia Limited.
  • IEDU. Instructions and Guidelines for Chemical Storage and Handling.
  • The Azaindole Framework in the Design of Kinase Inhibitors. MDPI. [Link]

  • PubChem. 3-Bromo-7-chloro-5-azaindole. [Link]

  • Google Patents.
  • StaffNet. Do's and Don'ts of Chemical storage. [Link]

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Methodological & Application

Application Notes and Protocols: A Guide to the Synthesis and Application of 7-Bromo-5-chloro-4-Azaindole as a Kinase Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4-azaindole (1H-pyrrolo[3,2-b]pyridine) core is a privileged scaffold in medicinal chemistry, renowned for its role as a bioisostere of indole and its exceptional utility in the development of potent kinase inhibitors.[1][2] Its unique electronic properties and ability to form critical hydrogen bond interactions with the hinge region of ATP-binding sites in kinases make it a cornerstone of modern drug discovery.[3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on a proposed synthetic protocol for 7-Bromo-5-chloro-4-azaindole, a key intermediate for creating diverse libraries of kinase inhibitors. We will delve into the strategic rationale behind the synthetic steps, outline detailed experimental procedures, and discuss its application in targeting key signaling pathways.

Introduction: The 4-Azaindole Scaffold in Kinase Inhibition

Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[4] The development of small-molecule kinase inhibitors has therefore become a major focus of therapeutic research. The azaindole framework is particularly effective as it mimics the adenine moiety of ATP, enabling competitive inhibition at the enzyme's active site.[3] The nitrogen atom in the pyridine ring enhances solubility and allows for favorable pharmacokinetic profiles compared to its indole counterpart.[2]

The strategic placement of halogen atoms, such as bromine and chlorine, on the 4-azaindole core serves two primary purposes:

  • Modulation of Potency: Halogens can alter the electronic properties of the ring system, influencing binding affinity.

  • Vectors for Further Synthesis: The bromo and chloro substituents provide reactive handles for introducing further chemical diversity through transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).[1][5] This allows for the systematic exploration of the chemical space around the scaffold to optimize potency, selectivity, and drug-like properties.

This guide proposes a robust, multi-step synthesis to access this compound, providing a versatile building block for inhibitor development programs targeting a range of kinases such as c-Met, p38 MAP Kinase, and PAK1.[6][7]

Proposed Synthesis of this compound

The following protocol is a proposed synthetic route based on established methodologies for the functionalization of azaindole cores, particularly drawing from procedures for halogenating related 7-azaindole systems.[8][9] Each step is designed for high regioselectivity and operational simplicity.

Overall Synthetic Workflow

The synthesis begins with commercially available 4-azaindole and proceeds through a two-step halogenation sequence. The regioselectivity of these electrophilic substitution reactions is directed by the inherent electronic nature of the azaindole nucleus and the choice of reagents.

G cluster_0 Synthetic Pathway for this compound A 4-Azaindole (Starting Material) B 5-Chloro-4-azaindole A->B Step 1: Regioselective Chlorination C This compound (Final Product) B->C Step 2: Regioselective Bromination G cluster_0 Simplified c-Met Signaling Pathway cluster_1 Downstream Effectors HGF HGF (Ligand) cMet c-Met Receptor Tyrosine Kinase HGF->cMet Binds & Activates RAS RAS cMet->RAS Phosphorylates Adaptor Proteins PI3K PI3K cMet->PI3K Inhibitor 7-Bromo-5-chloro- 4-azaindole Derivative Inhibitor->cMet Inhibits ATP Binding RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK CellOutcomes Cell Proliferation, Survival, Motility ERK->CellOutcomes AKT AKT PI3K->AKT AKT->CellOutcomes G cluster_0 ADP-Glo™ Kinase Assay Workflow A 1. Set up Kinase Reaction: - Kinase Enzyme - Substrate - ATP - Test Compound (Inhibitor) B 2. Incubate (Allow reaction to proceed) A->B C 3. Add ADP-Glo™ Reagent: - Terminates kinase reaction - Depletes remaining ATP B->C D 4. Incubate C->D E 5. Add Kinase Detection Reagent: - Converts ADP to ATP - Luciferase/luciferin reaction D->E F 6. Incubate E->F G 7. Measure Luminescence: (Signal ∝ ADP produced) F->G

Sources

Application Notes & Protocol: Chemoselective Suzuki-Miyaura Coupling of 7-Bromo-5-chloro-4-Azaindole

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Abstract: This document provides a comprehensive guide to the selective palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 7-Bromo-5-chloro-4-Azaindole. The 7-azaindole core is a privileged scaffold in medicinal chemistry, frequently appearing in therapeutically significant molecules, including kinase inhibitors.[1][2][3] Functionalization of this core via C-C bond formation is critical for developing new chemical entities. This guide details a robust protocol for the chemoselective arylation at the C-7 position, leveraging the differential reactivity of C-Br and C-Cl bonds. We delve into the mechanistic rationale behind reagent selection and reaction conditions, provide a detailed step-by-step protocol, and offer a troubleshooting guide for common challenges.

Introduction: The Strategic Importance of Azaindole Functionalization

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework is a bioisostere of indole and is a cornerstone in modern drug discovery.[2] Its unique electronic properties and ability to act as a versatile hydrogen bond donor and acceptor have led to its incorporation into numerous FDA-approved drugs and clinical candidates.[2][4] The development of elegant and efficient synthetic methods to functionalize the azaindole ring is therefore of paramount importance.[1]

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds.[5][6] Its tolerance of a wide range of functional groups, mild reaction conditions, and the commercial availability of a vast library of boronic acids make it an indispensable tool for medicinal chemists.[7]

This application note addresses a key synthetic challenge: the selective functionalization of a di-halogenated azaindole, specifically this compound. The ability to selectively react one halide in the presence of another opens up pathways for sequential, site-specific modifications, dramatically expanding the accessible chemical space for structure-activity relationship (SAR) studies.

The Principle of Chemoselectivity: C-Br vs. C-Cl Reactivity

The success of this protocol hinges on the inherent difference in reactivity between aryl bromides and aryl chlorides in the Suzuki-Miyaura coupling. The generally accepted order of reactivity for aryl halides is:

C-I > C-Br > C-OTf >> C-Cl [5][8]

This trend is primarily dictated by the bond dissociation energies (BDEs) of the carbon-halogen bond. The C-Br bond is weaker than the C-Cl bond, making it more susceptible to cleavage. The rate-determining step in many Suzuki catalytic cycles is the initial oxidative addition of the palladium(0) catalyst to the aryl halide.[8][9] Due to the lower BDE, the palladium catalyst inserts into the C-Br bond at a significantly faster rate than into the C-Cl bond, enabling high chemoselectivity under carefully controlled conditions. By optimizing the catalyst system, temperature, and reaction time, we can favor the reaction at the C-7 bromine while leaving the C-5 chlorine intact for subsequent transformations.

Diagram 2. Experimental workflow for the selective Suzuki coupling.
  • Assembly: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (232 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), potassium carbonate (276 mg, 2.0 mmol), and Pd(dppf)Cl₂ (37 mg, 0.05 mmol).

  • Inerting: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Under a positive pressure of inert gas, add 1,4-dioxane (5 mL) and degassed water (1 mL).

  • Degassing: Bubble the inert gas through the stirred solution for 15-20 minutes to ensure all dissolved oxygen is removed. This step is critical to prevent catalyst degradation and homocoupling of the boronic acid. [10]5. Reaction: Attach a condenser, and place the flask in a preheated oil bath at 90°C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting this compound is consumed (typically 8-16 hours).

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (25 mL) and water (25 mL). Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2 x 20 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (30 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the drying agent and concentrate the organic solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 7-aryl-5-chloro-4-azaindole product.

Mechanism and Rationale for Reagent Selection

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle. Understanding the role of each component is key to successful execution and troubleshooting.

Suzuki_Cycle Pd0 Pd(0)L₂ PdII_Br R¹-Pd(II)L₂-Br Pd0->PdII_Br OA_text Oxidative Addition PdII_OH R¹-Pd(II)L₂-OH PdII_Br->PdII_OH + Base - Br⁻ PdII_R2 R¹-Pd(II)L₂-R² PdII_OH->PdII_R2 + [R²-B(OH)₃]⁻ - B(OH)₄⁻ Trans_text Transmetalation PdII_R2->Pd0 RE_text Reductive Elimination Product R¹-R² PdII_R2->Product Base_text Base Activation Boronate [R²-B(OH)₃]⁻ ArBr R¹-Br ArBr->Pd0 Boronic R²-B(OH)₂ Boronic->Boronate Base Base (e.g., K₂CO₃) Base->Boronic Boronate->PdII_OH

Diagram 3. The Suzuki-Miyaura catalytic cycle.
  • Palladium Catalyst (Pd(dppf)Cl₂): This is an air-stable Pd(II) precatalyst that is reliably reduced in situ to the active Pd(0) species. The dppf ligand is a bulky, electron-rich phosphine ligand that stabilizes the palladium center, promotes efficient oxidative addition, and facilitates the final reductive elimination step. [11]While simpler catalysts like Pd(PPh₃)₄ can be effective, Pd(dppf)Cl₂ often provides better results for heteroaromatic substrates. [9]* Base (K₂CO₃): The base is not merely a scavenger. Its primary role is to activate the boronic acid. [11][12]It reacts with the boronic acid and water to form a more nucleophilic anionic "ate" complex, [R-B(OH)₃]⁻, which is essential for the transmetalation step, where the organic group (R²) is transferred from boron to palladium. [5]* Solvent (Dioxane/Water): This biphasic solvent system is commonly used and highly effective. Dioxane solubilizes the organic substrate, catalyst, and intermediates, while water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species. [11]

Troubleshooting Common Issues

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Yield 1. Inactive catalyst (degradation by oxygen).2. Catalyst poisoning by the nitrogen heterocycle.3. Protodeboronation of the boronic acid.1. Ensure thorough degassing of the reaction mixture.<[10]br>2. Switch to a bulkier, more electron-rich ligand (e.g., SPhos, XPhos) or a pre-catalyst designed for N-heterocycles.<[10][13]br>3. Use a more stable boronate ester (e.g., pinacol ester) instead of the boronic acid. Ensure anhydrous conditions if using a non-aqueous system. [10]
Loss of Selectivity (Reaction at C-Cl)1. Reaction temperature is too high.2. Catalyst/ligand system is too reactive.3. Prolonged reaction time after consumption of starting material.1. Lower the reaction temperature (e.g., to 80°C) and monitor carefully.2. Screen less reactive catalysts. For example, try Pd(PPh₃)₄ instead of a more active Buchwald-type system.3. Stop the reaction as soon as the starting material is consumed.
Homocoupling Product (R²-R²)1. Presence of oxygen in the reaction mixture.2. High concentration of Pd(II) species.1. Improve the degassing procedure (e.g., use freeze-pump-thaw cycles).2. Ensure the base and boronic acid are of high quality.
Dehalogenation (Loss of Br)1. Presence of hydride sources (e.g., from solvent degradation).2. A specific side-pathway of the catalytic cycle.1. Use high-purity, anhydrous solvents.2. Screen different bases; sometimes a weaker base or a fluoride source like CsF can mitigate this side reaction.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Wikipedia. Suzuki reaction. Available at: [Link]

  • Hopkins, B. The Role of Suzuki Coupling Ligands in Modern Organic Synthesis. Available at: [Link]

  • Han, C., Green, K., Pfeifer, E., & Gosselin, F. (2017). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. ACS Publications. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • Han, C., Green, K., Pfeifer, E., & Gosselin, F. (2017). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development. Available at: [Link]

  • RSC Publishing. (2011). Recent advances in the global ring functionalization of 7-azaindoles. Available at: [Link]

  • Alacid, M., & Nájera, C. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synthesis. Available at: [Link]

  • Reddit. (2019). What's the role of the phosphine ligand in Suzuki couplings? Available at: [Link]

  • ScienceDirect. (2018). A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. Available at: [Link]

  • Semantic Scholar. (2017). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Available at: [Link]

  • Han, C., Green, K., Pfeifer, E., & Gosselin, F. (2017). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development. Available at: [Link]

  • Magano, J. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules. Available at: [Link]

  • Organic Chemistry Portal. Azaindole synthesis. Available at: [Link]

  • National Institutes of Health. (2020). Azaindole Therapeutic Agents. Available at: [Link]

  • ResearchGate. (2023). A) 7‐Azaindole in natural and bioactive molecules and drugs with azine‐.... Available at: [Link]

  • Magano, J. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. MDPI. Available at: [Link]

  • National Institutes of Health. (2018). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Available at: [Link]

  • National Institutes of Health. (2012). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Available at: [Link]

  • PubMed. (2013). Full functionalization of the 7-azaindole scaffold by selective metalation and sulfoxide/magnesium exchange. Available at: [Link]

  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • ChemHelpASAP. (2020). Suzuki cross-coupling reaction. YouTube. Available at: [Link]

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Application Notes and Protocols for the Purification of 7-Bromo-5-chloro-4-Azaindole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity for a Key Building Block

7-Bromo-5-chloro-4-Azaindole is a halogenated heterocyclic compound of significant interest in medicinal chemistry and drug development. As a substituted azaindole, it serves as a crucial intermediate or building block in the synthesis of a wide array of biologically active molecules, including kinase inhibitors for therapeutic applications.[1][2] The precise regiochemistry of its halogen substituents provides distinct points for further chemical modification, making it a versatile scaffold in the design of novel pharmaceuticals.

The purity of this compound is paramount. Impurities, such as regioisomers or residual starting materials from synthesis, can lead to the formation of unintended side products in subsequent reactions, complicate structural analysis, and adversely affect the biological activity and safety profile of the final active pharmaceutical ingredient (API). Therefore, robust and efficient purification methods are essential to ensure the material meets the stringent quality standards required for research and development.

This guide provides detailed protocols and technical insights into the most effective methods for the purification of this compound, designed for researchers, chemists, and process development professionals. The methodologies are grounded in established chemical principles and validated by proven success with structurally related compounds.

Understanding the Molecule: Physicochemical Properties and Impurity Profile

While specific experimental data for this compound is not extensively published, we can infer its likely properties from closely related analogs like 5-bromo-7-azaindole and other halogenated azaindoles.

Physicochemical Characteristics (Inferred)

PropertyEstimated Value/CharacteristicRationale & Impact on Purification
Molecular Weight ~231.45 g/mol Moderate molecular weight suggests good solubility in a range of organic solvents.
Polarity Moderately polarThe presence of the pyrrole N-H group and the pyridine nitrogen imparts polarity, influencing solubility and chromatographic behavior.
Melting Point Likely a solid with a relatively high melting point (>150 °C)High melting point is often indicative of a stable crystalline lattice, making recrystallization a highly viable purification method.
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, alcohols); lower solubility in non-polar solvents (e.g., hexanes, toluene).[3]Solubility characteristics are fundamental to selecting appropriate solvent systems for both recrystallization and chromatography.
Hydrogen Bonding Contains both a hydrogen bond donor (pyrrole N-H) and acceptors (pyridine N).This property is crucial for forming stable dimers and crystal structures, and influences interactions with chromatographic stationary phases.[4]

Common Impurities

The primary impurities in a batch of this compound will largely depend on its synthetic route. Common impurities may include:

  • Regioisomers: Incorrectly halogenated azaindole isomers.

  • Starting Materials: Unreacted precursors.

  • Byproducts: Products from side reactions during synthesis.

  • Residual Solvents and Reagents: Trapped solvents or leftover reagents from the reaction workup.

The ability to control regioisomeric impurities is a key challenge, and often the primary driver for the purification strategy.[5][6][7][8]

Primary Purification Method: Strategic Recrystallization

Recrystallization is the method of choice for purifying crystalline solids. For halogenated azaindoles, it has been demonstrated to be exceptionally effective, even on a large scale, often yielding purities exceeding 97-99%.[5][6][7][8][9] The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures.

Protocol 1: Single Solvent Recrystallization

This is the most straightforward recrystallization technique and is highly effective when a solvent is identified that dissolves the compound well at high temperatures but poorly at low temperatures.

Rationale for Solvent Selection: Toluene is an excellent candidate solvent. A patent for the purification of the closely related 5-bromo-7-azaindole demonstrates its successful use, achieving 99.3% purity.[9] Toluene's non-polar nature helps to exclude more polar impurities, while its boiling point (111 °C) provides a good temperature differential for crystallization.

Step-by-Step Methodology:

  • Dissolution: In a flask equipped with a reflux condenser, add the crude this compound. For every 1 gram of crude material, begin by adding 10 mL of toluene.

  • Heating: Heat the mixture to reflux with stirring. Continue to add toluene in small portions until the solid completely dissolves. Expert Tip: Aim for a saturated solution at the boiling point. Using the minimum amount of solvent necessary is key to maximizing yield.

  • Decolorization (Optional): If the solution is colored by high molecular weight impurities, add a small amount (1-2% w/w) of activated carbon and maintain reflux for 5-10 minutes.

  • Hot Filtration: If activated carbon or other insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.

  • Cooling & Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, well-defined crystals, which are less likely to occlude impurities. Subsequently, place the flask in an ice bath for at least one hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold toluene to remove any residual mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Workflow for Recrystallization

G cluster_0 Recrystallization Protocol A 1. Dissolve Crude Product in Minimum Hot Toluene B 2. Optional: Add Activated Carbon (Decolorization) A->B If colored C 3. Hot Gravity Filtration (Remove Insolubles) A->C If clean B->C D 4. Slow Cooling (Controlled Crystal Growth) C->D E 5. Isolate Crystals (Vacuum Filtration) D->E F 6. Wash with Cold Solvent E->F G 7. Dry Under Vacuum F->G H High Purity Product (>99%) G->H

Caption: Workflow for the purification of this compound via recrystallization.

Secondary Purification Method: Column Chromatography

When recrystallization fails to remove impurities with similar solubility profiles, or for small-scale purification requiring exceptionally high purity, column chromatography is the preferred method.

Protocol 2: Normal-Phase Silica Gel Chromatography

This technique separates compounds based on their polarity. The stationary phase (silica gel) is polar, and the mobile phase (solvent) is less polar. Polar compounds interact more strongly with the silica gel and elute later.

Rationale for System Selection: For substituted azaindoles, a common and effective mobile phase is a gradient of ethyl acetate in hexanes.[10] This system provides good separation of moderately polar compounds. For more polar impurities, a small amount of methanol can be added to the mobile phase.[10]

Step-by-Step Methodology:

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 15% ethyl acetate in hexanes). Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column (dry loading). This prevents band broadening.

  • Elution: Begin eluting the column with the initial mobile phase (e.g., 15% ethyl acetate in hexanes).

  • Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate (e.g., from 15% to 75%). This will elute compounds of increasing polarity. Expert Tip: A shallow gradient is often more effective at separating closely related impurities.

  • Fraction Collection: Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure (rotary evaporation).

Decision Logic: Recrystallization vs. Chromatography

G Start Crude this compound PurityCheck Assess Purity (e.g., HPLC/TLC) and Quantity Start->PurityCheck Recrystallize Perform Recrystallization PurityCheck->Recrystallize Scale > 5g Major impurities differ in solubility Chromatography Perform Column Chromatography PurityCheck->Chromatography Scale < 5g Impurities have similar polarity PurityCheck2 Purity >99%? Recrystallize->PurityCheck2 FinalProduct Pure Product Chromatography->FinalProduct PurityCheck2->Chromatography No PurityCheck2->FinalProduct Yes

Caption: Decision tree for selecting the optimal purification method.

Validation and Quality Control

Every purification protocol must be validated to ensure its effectiveness. The purity of the final product should be assessed using reliable analytical techniques.

Analytical MethodPurposeExpected Result
High-Performance Liquid Chromatography (HPLC) To determine the purity of the compound and quantify impurities.A single major peak corresponding to the product, with purity >99%.[5][6][7][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) To confirm the chemical structure and identify any structural isomers or impurities.Spectra consistent with the structure of this compound and free of significant impurity signals.
Mass Spectrometry (MS) To confirm the molecular weight of the compound.A molecular ion peak corresponding to the exact mass of the product.
Melting Point Analysis To assess the purity and crystalline nature of the solid.A sharp melting point range, consistent with a pure substance.

Conclusion

The purification of this compound is a critical step in its utilization as a high-value chemical intermediate. Recrystallization from a suitable solvent like toluene stands out as a highly efficient, scalable, and cost-effective primary method capable of delivering high-purity material. For cases requiring the removal of challenging impurities or for smaller-scale work, normal-phase column chromatography provides an excellent alternative. The choice between these methods should be guided by the scale of the purification, the nature of the impurities, and the final purity requirements. Rigorous analytical validation is essential to confirm the success of any purification strategy.

References

  • Han, C., Green, K., Pfeifer, E., & Gosselin, F. (2017). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development, 21(4), 664-668. [Link]

  • ResearchGate. (n.d.). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Retrieved from [Link]

  • Deu, E., et al. (2018). Pharmacophore Identification and Structure–Activity Relationship Analysis of a Series of Substituted Azaindoles as Inhibitors of Trypanosoma brucei. PubMed Central. [Link]

  • Broom, M., et al. (2016). Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. PubMed Central. [Link]

  • Google Patents. (n.d.). CN102584820A - Preparation method for 5-bromo-7-azaindole.
  • Gleason, J. R., et al. (2021). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. ACS Infectious Diseases, 7(11), 3149-3161. [Link]

  • ACS Publications. (2017). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development. [Link]

  • Google Patents. (n.d.). WO2016100651A1 - A process for preparing halogenated azaindole compounds using pybrop.
  • Organic Chemistry Portal. (n.d.). Azaindole synthesis. Retrieved from [Link]

  • MDPI. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 23(10), 2673. [Link]

  • Frontiers in Catalysis. (2022). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). 5-Bromo-7-azaindole: Synthesis, Properties, and Applications. Retrieved from [Link]

  • ACS Publications. (2017). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development. [Link]

  • PubMed Central. (2023). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. European Journal of Medicinal Chemistry, 258, 115598. [Link]

  • PubChem. (n.d.). 3-Bromo-7-chloro-5-azaindole. Retrieved from [Link]

  • Figshare. (2017). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Retrieved from [Link]

Sources

Mastering Parallel Synthesis with 7-Bromo-5-chloro-4-Azaindole: An Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 4-Azaindole Scaffold

The 4-azaindole nucleus has cemented its status as a "privileged scaffold" in modern medicinal chemistry. Its structural resemblance to endogenous purines allows it to effectively mimic the hinge-binding motif of ATP, making it a cornerstone for the design of potent kinase inhibitors.[1] The strategic incorporation of a nitrogen atom into the indole's six-membered ring not only enhances hydrogen bonding capabilities but also confers advantageous physicochemical properties like improved aqueous solubility and metabolic stability.[1] This has led to the successful development of numerous 4-azaindole-based therapeutics targeting a spectrum of diseases, from oncology to inflammatory disorders.[2][3]

7-Bromo-5-chloro-4-azaindole emerges as a particularly powerful building block for parallel synthesis and the rapid generation of diverse chemical libraries. The differential reactivity of the C7-bromo and C5-chloro positions provides a strategic handle for sequential, site-selective functionalization. This dual-addressability allows for the systematic exploration of the chemical space around the core, enabling the fine-tuning of potency, selectivity, and pharmacokinetic profiles of drug candidates.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging this compound in parallel synthesis workflows. We will delve into the nuanced reactivity of this scaffold and present detailed, field-proven protocols for key cross-coupling reactions, complete with troubleshooting insights to streamline your discovery efforts.

Understanding the Reactivity Landscape: A Tale of Two Halogens

The synthetic utility of this compound is rooted in the differential reactivity of its two halogen substituents in palladium-catalyzed cross-coupling reactions. Generally, the C-Br bond is more reactive than the C-Cl bond towards oxidative addition to a Pd(0) catalyst. This reactivity difference (C-I > C-Br > C-OTf > C-Cl) is the cornerstone of achieving regioselective functionalization.[2]

By carefully selecting the catalyst, ligands, and reaction conditions, one can selectively address the C7 position, leaving the C5-chloro intact for a subsequent transformation. This orthogonal synthetic strategy is paramount for building molecular complexity and generating diverse compound libraries from a single, versatile starting material.[4]

Furthermore, the reactivity of the 4-azaindole core can be modulated by N-protection of the pyrrole nitrogen. While many couplings can proceed on the unprotected NH, protection with groups like Boc, SEM, or tosyl can influence solubility, prevent side reactions, and in some cases, enhance the reactivity of the halide positions.[5][6]

Workflow for Sequential Functionalization

The general strategy for the divergent elaboration of the this compound scaffold is a two-step process that leverages the inherent reactivity differences of the C-Br and C-Cl bonds.

G start This compound step1 Step 1: Selective C7 Functionalization (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) Conditions favoring C-Br activation start->step1 intermediate 7-Aryl/Alkynyl/Amino-5-chloro-4-azaindole step1->intermediate step2 Step 2: C5 Functionalization (e.g., Suzuki, Buchwald-Hartwig) More forcing conditions for C-Cl activation intermediate->step2 product 7,5-Disubstituted-4-azaindole Library step2->product

Caption: Sequential functionalization workflow for this compound.

Protocols for Parallel Synthesis

The following protocols are designed for execution in parallel synthesis formats, such as 96-well plates. Reagent quantities are provided for a single well and can be scaled as needed. All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon).

Protocol 1: Selective C7 Suzuki-Miyaura Coupling

This protocol is optimized for the selective arylation or heteroarylation at the more reactive C7-bromo position.

Materials:

  • This compound

  • Aryl/heteroaryl boronic acids or esters

  • Pd(PPh₃)₄ or Pd₂(dba)₃/SPhos[7]

  • 2M Na₂CO₃ or K₂CO₃ solution

  • Dioxane/Water (4:1)

Procedure:

  • To a reaction vial, add this compound (1.0 equiv).

  • Add the aryl/heteroaryl boronic acid (1.2 equiv).

  • Add Pd(PPh₃)₄ (0.05 equiv).

  • Add 2M Na₂CO₃ solution (2.0 equiv).

  • Add Dioxane/Water (4:1) to achieve a final concentration of 0.1 M with respect to the starting material.

  • Seal the vial and heat to 80-90 °C for 4-12 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, cool to room temperature and quench with water.

  • Extract with an organic solvent (e.g., EtOAc or DCM).

  • Concentrate the organic layer and purify by chromatography.

Expert Insight: The choice of a less active palladium catalyst like Pd(PPh₃)₄ and milder heating helps to ensure selectivity for the C-Br bond. For more challenging couplings, a more active catalyst system like Pd₂(dba)₃/SPhos may be employed, but with careful temperature control to avoid competing C-Cl activation.[7]

Catalyst SystemBaseSolventTemperature (°C)Typical Reaction Time (h)
Pd(PPh₃)₄Na₂CO₃Dioxane/H₂O906-12
Pd₂(dba)₃/SPhosK₂CO₃Toluene/H₂O804-8
Pd(dppf)Cl₂Cs₂CO₃DMF856-10

Table 1: Recommended Conditions for Selective C7 Suzuki Coupling

Protocol 2: C5 Buchwald-Hartwig Amination

Following successful C7 functionalization, the less reactive C5-chloro position can be targeted for amination.

Materials:

  • 7-Aryl-5-chloro-4-azaindole intermediate

  • Primary or secondary amine

  • Pd₂(dba)₃ and Xantphos or RuPhos[8]

  • NaOt-Bu or Cs₂CO₃

  • Toluene or Dioxane

Procedure:

  • To a reaction vial containing the 7-Aryl-5-chloro-4-azaindole (1.0 equiv).

  • Add Pd₂(dba)₃ (0.02 equiv) and Xantphos (0.04 equiv).

  • Add NaOt-Bu (1.4 equiv).

  • Add the amine (1.2 equiv).

  • Add anhydrous toluene or dioxane to a final concentration of 0.1 M.

  • Seal the vial and heat to 100-110 °C for 8-16 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, cool to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract with an organic solvent.

  • Concentrate and purify by chromatography.

Expert Insight: The activation of the C-Cl bond for Buchwald-Hartwig amination typically requires a more electron-rich and sterically hindered phosphine ligand like Xantphos or a biarylphosphine ligand (e.g., RuPhos), along with a strong base and higher temperatures.[8][9]

LigandBaseSolventTemperature (°C)Typical Reaction Time (h)
XantphosNaOt-BuToluene11010-16
RuPhosCs₂CO₃Dioxane1008-14
DavePhosK₃PO₄t-BuOH10012-18

Table 2: Recommended Conditions for C5 Buchwald-Hartwig Amination

Protocol 3: Selective C7 Sonogashira Coupling

This protocol allows for the introduction of alkyne moieties at the C7 position.

Materials:

  • This compound

  • Terminal alkyne

  • Pd(PPh₃)₂Cl₂

  • CuI (co-catalyst)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • DMF or THF

Procedure:

  • To a reaction vial, add this compound (1.0 equiv).

  • Add Pd(PPh₃)₂Cl₂ (0.03 equiv) and CuI (0.06 equiv).

  • Add the terminal alkyne (1.5 equiv).

  • Add anhydrous DMF and Et₃N (3.0 equiv).

  • Seal the vial and stir at room temperature to 60 °C for 2-8 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, dilute with water and extract with an organic solvent.

  • Wash the organic layer with brine, dry, and concentrate.

  • Purify by chromatography.

Expert Insight: Sonogashira couplings are often high-yielding and can proceed under relatively mild conditions. The use of a copper(I) co-catalyst is standard, but copper-free conditions have also been developed to avoid potential issues with homocoupling of the alkyne.[5]

G cluster_c7 C7 Functionalization (High Reactivity) cluster_c5 C5 Functionalization (Lower Reactivity) Suzuki_C7 Suzuki Coupling (Ar-B(OH)₂) Intermediate 7-Substituted-5-chloro-4-azaindole Suzuki_C7->Intermediate Sonogashira_C7 Sonogashira Coupling (R-C≡CH) Sonogashira_C7->Intermediate Buchwald_C7 Buchwald-Hartwig (R₂NH) Buchwald_C7->Intermediate Suzuki_C5 Suzuki Coupling (Ar-B(OH)₂) Final_Library Diverse 7,5-Disubstituted Library Suzuki_C5->Final_Library Buchwald_C5 Buchwald-Hartwig (R₂NH) Buchwald_C5->Final_Library Start This compound Start->Suzuki_C7 Start->Sonogashira_C7 Start->Buchwald_C7 Intermediate->Suzuki_C5 Intermediate->Buchwald_C5

Caption: Diversification pathways for this compound.

Troubleshooting and Common Pitfalls

IssuePotential Cause(s)Suggested Solution(s)
Low Yield - Inactive catalyst- Insufficiently anhydrous conditions- Poor quality reagents- Use a fresh batch of catalyst or a pre-catalyst.- Ensure solvents are rigorously dried.- Purify starting materials if necessary.
Lack of Selectivity - Reaction temperature too high- Overly active catalyst system- Lower the reaction temperature.- Screen less reactive catalysts and ligands.
Homocoupling of Boronic Acid - Presence of oxygen- Slow oxidative addition- Thoroughly degas the reaction mixture.- Use a more active catalyst to favor cross-coupling.
Stalled Reaction - Catalyst deactivation- Insoluble base- Increase catalyst loading.- Switch to a more soluble base (e.g., Cs₂CO₃).
Difficult Purification - Formation of closely related byproducts- Optimize reaction conditions to improve selectivity.- Explore alternative chromatography conditions (e.g., different solvent systems, reverse phase).

Table 3: Troubleshooting Guide for Parallel Synthesis

Conclusion

This compound is a powerful and versatile building block for the efficient construction of diverse molecular libraries. By understanding and exploiting the differential reactivity of the C7-bromo and C5-chloro positions, researchers can employ a sequential, orthogonal synthetic strategy to rapidly access a wide array of novel 4-azaindole derivatives. The protocols and insights provided in this application note serve as a robust starting point for leveraging this scaffold in drug discovery programs, ultimately accelerating the identification of new therapeutic candidates.

References

  • Han, C., Green, K., Pfeifer, E., & Gosselin, F. (2017). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development, 21(4), 628–631. [Link]

  • ChemInform Abstract: Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. (2010). ChemInform, 41(32). [Link]

  • Organic Process Research & Development. (n.d.). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. [Link]

  • Corless, V. B., & Taylor, R. J. (2019). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Organic & Biomolecular Chemistry, 17(43), 9406–9422. [Link]

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 127(13), 4685–4696. [Link]

  • Han, C., Green, K., Pfeifer, E., & Gosselin, F. (2017). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. figshare. [Link]

  • Yeung, C. S., & Dong, V. M. (2011). Halogen-Induced Controllable Cyclizations as Diverse Heterocycle Synthetic Strategy. Chemical Reviews, 111(3), 1215–1292. [Link]

  • Paul, S., & Lakhsmipathi, P. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 23(10), 2673. [Link]

  • Joseph, B., & Mérour, J.-Y. (2015). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 20(11), 19898–19946. [Link]

  • Mérour, J.-Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(5), 471–506. [Link]

  • Thutewohl, M., et al. (2006). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry, 2, 19. [Link]

  • Atlanchim Pharma. (n.d.). Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. [Link]

  • Anderson, K. W., Tundel, R. E., Ikawa, T., Altman, R. A., & Buchwald, S. L. (2006). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Angewandte Chemie International Edition, 45(39), 6523–6527. [Link]

  • Kumar, A., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega, 8(8), 7949–7960. [Link]

  • Langer, P. (2011). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. [Link]

  • Orthogonal synthesis of a versatile building block for dual functionalization of targeting vectors. (2020). ResearchGate. [Link]

  • Old, D. W., Harris, M. C., & Buchwald, S. L. (2000). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters, 2(10), 1403–1406. [Link]

  • Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. (2023). Molecules, 28(24), 8058. [Link]

  • Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. (2018). Journal of Medicinal Chemistry, 61(21), 9698–9710. [Link]

  • Synthesis of fluorescent heterocycles via a Knoevenagel/[4 + 1]-cycloaddition cascade using acetyl cyanide. (2018). Organic & Biomolecular Chemistry, 16(38), 8496–8502. [Link]

  • Synthesis of Uncommon Heterocycles with Dr. David Leboeuf (Episode 74). (2021). YouTube. [Link]

  • Syllabus for Chemistry (SCQP08). (n.d.). S3waas. [Link]

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Application Notes: Strategic N-Alkylation of 7-Bromo-5-chloro-4-Azaindole for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the N-alkylation of 7-bromo-5-chloro-4-azaindole, a critical heterocyclic scaffold in medicinal chemistry. The strategic introduction of alkyl groups to the pyrrole nitrogen is a cornerstone of structure-activity relationship (SAR) studies, enabling the modulation of physicochemical and pharmacological properties. We present a detailed, field-proven protocol, elucidate the underlying chemical principles governing regioselectivity, and offer insights into reaction optimization, troubleshooting, and product characterization. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block for the synthesis of novel therapeutic agents.

Introduction: The Significance of the 4-Azaindole Scaffold

The 7-azaindole core, a bioisostere of indole, is a privileged structure in modern drug discovery, appearing in numerous clinically approved drugs and investigational molecules.[1] Its unique electronic properties, conferred by the pyridine nitrogen, often lead to improved solubility, metabolic stability, and bioavailability compared to corresponding indole analogs.[1][2] The specific substrate, this compound, is a highly functionalized intermediate, offering multiple vectors for chemical diversification. The bromine and chlorine atoms serve as synthetic handles for cross-coupling reactions, while the pyrrole N-H bond provides a site for alkylation or acylation.

N-alkylation is a fundamental strategy to explore the chemical space around the azaindole core. The nature of the N-substituent can profoundly influence a compound's binding affinity to biological targets, cell permeability, and overall pharmacological profile. Therefore, a robust and reliable protocol for this transformation is essential for any research program centered on this scaffold.

Mechanistic Rationale and Control of Regioselectivity

The N-alkylation of an azaindole proceeds via a classic two-step sequence: deprotonation followed by nucleophilic substitution (SN2).

  • Deprotonation: The acidic proton on the pyrrole nitrogen (N-1) is abstracted by a suitable base to form a resonance-stabilized azaindole anion.

  • Nucleophilic Attack: This highly nucleophilic anion then attacks an electrophilic alkylating agent (e.g., an alkyl halide), displacing the leaving group to form the new N-C bond.

A critical consideration in the alkylation of azaindoles is regioselectivity . The molecule possesses two nitrogen atoms: the pyrrole nitrogen (N-1) and the pyridine nitrogen (N-4). Alkylation at the pyridine nitrogen is generally disfavored under standard basic conditions. The electron-withdrawing nature of the pyridine ring increases the acidity of the pyrrole N-H proton, making it the primary site of deprotonation.[2][3] The resulting N-1 anion is more nucleophilic, directing the alkylation to the desired position. The choice of a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic polar solvent such as N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) is a well-established method for achieving high N-1 regioselectivity in indoles and related heterocycles.[4][5]

Caption: Figure 1: General N-Alkylation Mechanism

Detailed Experimental Protocol

This protocol describes a general procedure for the N-alkylation of this compound using an alkyl bromide as the electrophile.

Materials and Equipment
Reagent/MaterialGradeSupplierNotes
This compound≥97% PurityCommercialStore in a desiccator.
Alkyl Halide (e.g., Benzyl Bromide)Reagent GradeCommercialUse 1.1 - 1.2 equivalents.
Sodium Hydride (NaH)60% dispersion in oilCommercialHighly reactive with water. Handle with extreme care.
N,N-Dimethylformamide (DMF)AnhydrousCommercialUse a freshly opened bottle or from a solvent purification system.
Ethyl Acetate (EtOAc)ACS GradeCommercialFor extraction.
Saturated Aqueous Ammonium Chloride (NH₄Cl)-Lab PreparedFor quenching the reaction.
Brine (Saturated Aqueous NaCl)-Lab PreparedFor washing.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercialFor drying the organic layer.
Silica Gel230-400 meshCommercialFor column chromatography.
Round-bottom flask, Magnetic stir bar, Septa-Standard LabwareEnsure glassware is oven-dried before use.
Syringes, Needles, Nitrogen/Argon line-Standard LabwareFor maintaining an inert atmosphere.
Step-by-Step Procedure

G start Start setup 1. Reaction Setup - Add azaindole to oven-dried flask. - Flush with N₂/Ar. start->setup dissolve 2. Dissolution - Add anhydrous DMF via syringe. setup->dissolve cool 3. Cooling - Place flask in 0 °C ice bath. dissolve->cool deprotonate 4. Deprotonation - Add NaH (60% dispersion) portion-wise. - Stir for 30-60 min at 0 °C. cool->deprotonate alkylate 5. Alkylation - Add alkyl halide dropwise at 0 °C. - Warm to RT, stir for 2-24h. deprotonate->alkylate monitor 6. Monitor Progress - Use TLC or LC-MS. alkylate->monitor monitor->alkylate Incomplete quench 7. Quenching - Cool to 0 °C. - Slowly add sat. aq. NH₄Cl. monitor->quench Reaction Complete extract 8. Extraction - Add H₂O and extract with EtOAc (3x). quench->extract wash 9. Washing - Wash combined organic layers with H₂O and brine. extract->wash dry 10. Drying & Concentration - Dry over Na₂SO₄, filter, and concentrate. wash->dry purify 11. Purification - Purify crude product via flash column chromatography. dry->purify end End (Characterize Product) purify->end

Caption: Figure 2: Experimental Workflow for N-Alkylation

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq). Seal the flask with a rubber septum and purge with an inert atmosphere (nitrogen or argon) for 10-15 minutes.

  • Dissolution & Cooling: Add anhydrous DMF (to achieve a concentration of 0.1-0.2 M) via syringe. Cool the resulting solution to 0 °C in an ice-water bath.

  • Deprotonation: Carefully add sodium hydride (1.2 eq, 60% dispersion in mineral oil) to the stirred solution in small portions. Caution: Hydrogen gas evolves during this step. Allow the mixture to stir at 0 °C for 30-60 minutes. The solution may become a slurry as the sodium salt of the azaindole forms.

  • Alkylation: Add the alkylating agent (1.1 eq) dropwise to the reaction mixture at 0 °C. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Reaction Monitoring: Stir the reaction for 2-24 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Gentle heating (e.g., 50 °C) may be required for less reactive alkyl halides.

  • Work-up: Once the reaction is complete, cool the flask back to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution. Dilute the mixture with water and transfer it to a separatory funnel.

  • Extraction and Isolation: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with water (2x) and then with brine (1x). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure N-alkylated product.

Product Characterization

Confirming the identity and purity of the final product is paramount. A combination of spectroscopic techniques should be employed.

  • ¹H NMR Spectroscopy: The most definitive evidence of successful N-alkylation is the disappearance of the broad N-H singlet (typically >10 ppm in DMSO-d₆) and the appearance of new signals corresponding to the protons of the newly introduced alkyl group.

  • ¹³C NMR Spectroscopy: Changes in the chemical shifts of the carbon atoms in the azaindole ring, along with the appearance of new signals for the alkyl group, will be observed.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak ([M+H]⁺ in ESI) corresponding to the calculated mass of the N-alkylated product. The isotopic pattern from the bromine and chlorine atoms will be a characteristic feature.[6]

  • 2D NMR (HMBC/HSQC): For unambiguous confirmation of N-1 regioselectivity, a Heteronuclear Multiple Bond Correlation (HMBC) experiment can show a correlation between the protons on the alpha-carbon of the alkyl group and the C-2/C-7a carbons of the azaindole ring.[7]

Troubleshooting and Key Insights

IssuePotential Cause(s)Suggested Solution(s)
Reaction does not start/proceed 1. Incomplete deprotonation (wet solvent/reagents).2. Inactive alkylating agent.3. Insufficient temperature for a less reactive halide.1. Ensure all glassware is dry and solvents are anhydrous. Use a fresh bottle of DMF/THF.2. Check the purity of the alkylating agent.3. Add a catalytic amount of sodium iodide (NaI) for alkyl bromides/chlorides (Finkelstein conditions).4. Gently heat the reaction (e.g., 50-60 °C) and monitor by TLC.
Low Yield 1. Incomplete reaction.2. Product loss during work-up or purification.1. Increase reaction time or temperature.2. Ensure pH of the aqueous layer is neutral or slightly basic before extraction to prevent the product from becoming protonated and remaining in the aqueous phase.
Mixture of Products 1. Incomplete reaction (starting material remains).2. Potential side-reactions (rare C-alkylation).1. Drive the reaction to completion using suggestions above.2. Ensure slow addition of the alkylating agent at 0°C to maintain regiocontrol. Characterize byproducts carefully using NMR and MS to identify their structure.

Conclusion

The N-alkylation of this compound is a robust and highly reproducible transformation that serves as a gateway to a vast array of novel chemical entities for drug discovery. By understanding the underlying mechanism and adhering to a carefully controlled experimental protocol, researchers can efficiently generate libraries of N-substituted derivatives for biological evaluation. The protocol detailed herein provides a solid foundation for these synthetic efforts, enabling the continued exploration of the rich pharmacology of the azaindole scaffold.

References

  • Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol. National Institutes of Health (NIH). Available at: [Link]

  • Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases. National Institutes of Health (NIH). Available at: [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. National Institutes of Health (NIH). Available at: [Link]

  • Azaindole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. Europe PMC. Available at: [Link]

  • Catalytic Asymmetric N-Alkylation of Indoles and Carbazoles through 1,6-Conjugate Addition of Aza-para-quinone Methides. PubMed. Available at: [Link]

  • Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. PubMed. Available at: [Link]

  • Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. The Royal Society of Chemistry. Available at: [Link]

  • Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. Available at: [Link]

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. National Institutes of Health (NIH). Available at: [Link]

  • Enantioselective Catalytic Synthesis of N-alkylated Indoles. MDPI. Available at: [Link]

  • Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. MDPI. Available at: [Link]

  • A Novel Strategy for the Synthesis of N-Alkylated Oxindoles. Thieme Connect. Available at: [Link]

  • Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. PubMed Central. Available at: [Link]

  • Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent. ResearchGate. Available at: [Link]

  • Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. ResearchGate. Available at: [Link]

  • Harnessing CO2 Radical Anion-Mediated Electron Transfer for Scalable Copper-Catalyzed Cross-Coupling. ACS Publications. Available at: [Link]

  • Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. ACS Publications. Available at: [Link]

  • Synthesis of N-alkylated indoles. ResearchGate. Available at: [Link]

  • in the chemical literature: N-alkylation of an indole. YouTube. Available at: [Link]

  • Synthesis of alkyl-substituted N-protected indoles via acylation and reductive deoxygenation. ResearchGate. Available at: [Link]

  • General Synthesis of N-Alkylindoles from N,N-Dialkylanilines via [4+1] Annulative Double C–H Functionalization. PubMed Central. Available at: [Link]

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Application Notes & Protocols: 7-Bromo-5-chloro-4-Azaindole as a Key Building Block in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The 7-azaindole scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its role as an exceptional bioisostere of indole and its ability to act as a hinge-binding motif in a multitude of protein kinases.[1][2][3] This guide focuses on a strategically functionalized derivative, 7-Bromo-5-chloro-4-azaindole, a versatile building block that enables precise and sequential molecular elaboration. The differential reactivity of its halogenated positions under palladium-catalyzed cross-coupling conditions provides a powerful platform for generating diverse chemical libraries, accelerating structure-activity relationship (SAR) studies, and developing potent and selective therapeutic agents, particularly in oncology.[4][5][6]

The Strategic Advantage: Orthogonal Reactivity and Sequential Functionalization

The primary utility of this compound lies in the differential reactivity of the C7-Br and C5-Cl bonds. In palladium-catalyzed cross-coupling reactions, the carbon-bromine bond is significantly more reactive than the carbon-chlorine bond. This reactivity differential allows for a regioselective, two-step functionalization strategy.

First, a Suzuki-Miyaura coupling can be selectively performed at the more reactive C7-bromo position. Subsequently, the less reactive C5-chloro position can be functionalized, for instance, through a Buchwald-Hartwig amination or a second Suzuki coupling under more forcing conditions. This sequential approach is fundamental to building complex molecular architectures with precision, allowing medicinal chemists to systematically probe the chemical space around the core scaffold to optimize for potency, selectivity, and pharmacokinetic properties.

G A This compound B Step 1: Selective Reaction at C7-Br (e.g., Suzuki Coupling) A->B Pd Catalyst, Base R¹-B(OH)₂ C 7-Aryl-5-chloro-4-Azaindole Intermediate B->C D Step 2: Reaction at C5-Cl (e.g., Buchwald-Hartwig Amination) C->D Pd Catalyst, Ligand, Base R²-NH₂ E Final Product: 7-Aryl-5-amino-4-Azaindole Derivative D->E

Caption: Sequential functionalization workflow for this compound.

Application in Kinase Inhibitor Design

The 7-azaindole nucleus is a cornerstone of modern kinase inhibitor design.[3][6] Its N1 nitrogen and N7-H group mimic the adenine of ATP, forming two crucial hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket.[3] This binding mode anchors the molecule, allowing substituents at the C5 and C7 positions to project into distinct sub-pockets, influencing potency and selectivity. For example, the FDA-approved drug Vemurafenib, a B-RAF kinase inhibitor, features a 7-azaindole core, underscoring the scaffold's clinical relevance.[3][7]

Using this compound, a library of inhibitors can be synthesized where:

  • The C7-substituent (R¹) can be tailored to interact with the solvent-front or selectivity pockets.

  • The C5-substituent (R²) can be modified to improve physicochemical properties (like solubility) or engage with other nearby residues.

G cluster_0 Kinase Hinge Region cluster_1 7-Azaindole Inhibitor hinge_NH Backbone N-H hinge_CO Backbone C=O N1 N N1->hinge_CO H-Bond C5_R2 R² @ C5 N7H N-H N7H->hinge_NH H-Bond C7_R1 R¹ @ C7

Caption: General binding mode of a 7-azaindole scaffold in a kinase hinge region.

Experimental Protocols

The following protocols are generalized procedures and should be optimized for specific substrates. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Protocol 1: Selective Suzuki-Miyaura Cross-Coupling at the C7-Position

This protocol details the selective coupling of an arylboronic acid to the C7-bromo position of the starting material. The conditions are chosen to favor reaction at the C-Br bond while leaving the C-Cl bond intact.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv)

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (3.0 equiv)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v), degassed

  • Inert gas (Argon or Nitrogen)

Methodology:

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with inert gas three times to ensure an oxygen-free environment.

  • Catalyst & Solvent Addition: Under a positive pressure of inert gas, add the Pd(dppf)Cl₂ catalyst followed by the degassed dioxane/water solvent mixture.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel to yield the 7-aryl-5-chloro-4-azaindole intermediate.

Causality & Insights:

  • Catalyst Choice: Pd(dppf)Cl₂ is a robust and versatile catalyst suitable for a wide range of Suzuki couplings.[8] Its use helps prevent premature catalyst decomposition.

  • Base Selection: An aqueous base like K₂CO₃ is crucial for the transmetalation step of the catalytic cycle and is generally well-tolerated.[9]

  • Solvent System: The dioxane/water mixture ensures solubility for both the organic substrate and the inorganic base. Degassing is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) active catalyst.

Protocol 2: Buchwald-Hartwig Amination at the C5-Position

This protocol describes the amination of the remaining C5-chloro position on the intermediate synthesized in Protocol 1.

Materials:

  • 7-Aryl-5-chloro-4-azaindole (1.0 equiv)

  • Primary or Secondary Amine (1.2-1.5 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.02-0.05 equiv)

  • RuPhos or Xantphos (0.04-0.10 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.5-2.0 equiv)

  • Anhydrous Toluene or 1,4-Dioxane

  • Inert gas (Argon or Nitrogen)

Methodology:

  • Vessel Preparation: In a glovebox or under a strong flow of inert gas, add the base (NaOtBu) to a dry Schlenk flask.

  • Reagent Addition: Add the 7-aryl-5-chloro-4-azaindole intermediate, the palladium catalyst, and the phosphine ligand.

  • Inert Atmosphere: Seal the flask, remove from the glovebox (if used), and connect to a Schlenk line. Evacuate and backfill with inert gas.

  • Solvent & Amine Addition: Add the anhydrous solvent, followed by the amine via syringe.

  • Reaction: Heat the mixture to 90-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by LC-MS. Reactions are typically complete in 6-24 hours.

  • Work-up: Cool the reaction to room temperature. Carefully quench by adding saturated aqueous ammonium chloride. Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product via flash column chromatography to yield the final 7-aryl-5-amino-4-azaindole derivative.

Causality & Insights:

  • Ligand Choice: Bulky, electron-rich biarylphosphine ligands like RuPhos are critical for Buchwald-Hartwig aminations.[10][11] They promote the challenging reductive elimination step that forms the C-N bond and stabilize the palladium catalyst.[12]

  • Base Selection: NaOtBu is a strong, non-nucleophilic base required to deprotonate the amine, which is a key step in the catalytic cycle.[12] Its anhydrous nature is essential as water can interfere with the reaction.

  • Anhydrous Conditions: The reaction is highly sensitive to moisture, which can hydrolyze the base and poison the catalyst. Using anhydrous solvents and maintaining a strict inert atmosphere is paramount for success.[11]

G A Setup (Inert Atmosphere) B Addition of Reagents (Substrate, Catalyst, Base) A->B C Reaction (Heating & Stirring) B->C D Monitoring (TLC / LC-MS) C->D D->C Incomplete E Quench & Work-up (Extraction) D->E Complete F Purification (Chromatography) E->F G Characterization (NMR, MS) F->G

Caption: General experimental workflow for cross-coupling reactions.

Data Presentation for SAR Studies

The strategic use of this compound allows for the rapid generation of analog libraries to explore structure-activity relationships. The data is typically summarized in a table to facilitate analysis.

Compound IDR¹ Substituent (from C7-Suzuki)R² Substituent (from C5-Amination)Kinase X IC₅₀ (nM)
XYZ-001 PhenylMethylamino-150.8
XYZ-002 4-FluorophenylMethylamino-85.2
XYZ-003 3-MethoxyphenylMethylamino-123.5
XYZ-004 4-FluorophenylEthylamino-70.1
XYZ-005 4-FluorophenylPiperidin-1-yl45.6
XYZ-006 4-FluorophenylMorpholino98.3

This table presents hypothetical data for illustrative purposes.

References

  • Han, C., Green, K., Pfeifer, E., & Gosselin, F. (2017). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development. [Link]

  • Mérour, J.-Y., Buron, F., Plé, K., Bonnet, P., & Routier, S. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Patsnap. (2015). Synthetic process of 5-bromo-7-azaindole. Eureka. [Link]

  • Beilstein Journals. (n.d.). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry. [Link]

  • Motati, D. R., Amaradhi, R., & Ganesh, T. (2020). Azaindole therapeutic agents. Bioorganic & Medicinal Chemistry. [Link]

  • Neha, S., & Anurag. (2019). 7-Azaindole Analogues as Bioactive Agents and Recent Results. Mini-Reviews in Medicinal Chemistry. [Link]

  • Lee, J. H., & Kim, M. (2015). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Reichert, E. C., Feng, K., Sather, A. C., & Buchwald, S. L. (2018). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. ACS Catalysis. [Link]

  • Zhang, L., et al. (2023). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. European Journal of Medicinal Chemistry. [Link]

  • Molecules. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. MDPI. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition. [Link]

  • ResearchGate. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. ResearchGate. [Link]

  • Chem-Impex. (n.d.). 5-Bromo-7-azaindole. Chem-Impex International. [Link]

  • Organic Process Research & Development. (2017). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. ACS Publications. [Link]

  • PubMed. (2020). Azaindole therapeutic agents. PubMed. [Link]

  • ResearchGate. (2019). 7-Azaindole Analogues as Bioactive Agents and Recent Results. ResearchGate. [Link]

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Application Notes and Protocols for the Synthesis of 7-Bromo-5-chloro-4-Azaindole Analogs for SAR Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Dihalogenated 4-Azaindoles in Drug Discovery

The 4-azaindole (1H-pyrrolo[3,2-b]pyridine) scaffold is a privileged heterocyclic motif in medicinal chemistry, serving as a bioisostere of indole with enhanced pharmacological properties.[1][2] The introduction of a nitrogen atom into the benzene portion of the indole ring alters the electron distribution, enabling unique molecular interactions and often improving metabolic stability and solubility.[3] Within this class of compounds, halogenated analogs, particularly those with bromine and chlorine substituents, are of significant interest for structure-activity relationship (SAR) studies.[4]

The strategic placement of halogen atoms on the 4-azaindole core provides medicinal chemists with a powerful tool to modulate a compound's biological activity. Halogens can influence binding affinity through halogen bonding, alter metabolic pathways, and fine-tune the electronic properties of the molecule. Specifically, the 7-bromo-5-chloro-4-azaindole scaffold offers a versatile platform for the synthesis of a diverse library of analogs for SAR exploration, particularly in the development of kinase inhibitors.[2][5] This application note provides a detailed, field-proven protocol for the synthesis of this compound, along with insights into its application in SAR studies.

Synthetic Strategy: A Multi-Step Approach to this compound

The synthesis of this compound is a multi-step process that begins with the commercially available 4-azaindole. The overall synthetic workflow is depicted below. The strategy involves the sequential introduction of the chloro and bromo substituents onto the 4-azaindole core.

Synthetic Workflow Start 4-Azaindole Step1 N-Oxidation Start->Step1 Intermediate1 4-Azaindole-N-oxide Step1->Intermediate1 Step2 Chlorination Intermediate1->Step2 Intermediate2 5-Chloro-4-azaindole Step2->Intermediate2 Step3 Bromination Intermediate2->Step3 FinalProduct This compound Step3->FinalProduct

Caption: Synthetic workflow for this compound.

A key challenge in the synthesis of polysubstituted azaindoles is controlling the regioselectivity of the halogenation steps. The presented protocol is adapted from a highly regioselective and practical synthesis of a related compound, 5-bromo-4-chloro-3-nitro-7-azaindole, and has been modified for the synthesis of the target compound.[6][7]

Experimental Protocols

Part 1: Synthesis of 4-Azaindole-N-oxide (Intermediate 1)

Rationale: The initial N-oxidation of the pyridine ring is a critical step to activate the 4-position for subsequent chlorination. The N-oxide intermediate also directs the regioselectivity of the chlorination reaction.

Protocol:

  • To a solution of 4-azaindole (1.0 eq) in a suitable solvent such as ethyl acetate, add m-chloroperoxybenzoic acid (m-CPBA, 1.2 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-azaindole-N-oxide as a solid.

Characterization Data (Expected):

  • Appearance: Off-white to pale yellow solid.

  • ¹H NMR (DMSO-d₆): Chemical shifts consistent with the formation of the N-oxide.

Part 2: Synthesis of 5-Chloro-4-azaindole (Intermediate 2)

Rationale: The chlorination of the N-oxide is achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃). The reaction proceeds via a nucleophilic attack of the N-oxide on the chlorinating agent, followed by rearrangement and elimination to yield the chlorinated product.

Protocol:

  • To a flask containing phosphorus oxychloride (POCl₃, 3.0-5.0 eq), add 4-azaindole-N-oxide (1.0 eq) portion-wise at 0 °C.

  • After the addition is complete, heat the reaction mixture to 80-90 °C and stir for 2-4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the acidic solution with a base, such as a saturated aqueous solution of sodium bicarbonate or ammonium hydroxide, until the pH is approximately 7-8.

  • The product will precipitate out of the solution. Collect the solid by filtration, wash with water, and dry under vacuum to afford 5-chloro-4-azaindole.

Characterization Data (Expected):

  • Appearance: Light brown to brown solid.[8]

  • Melting Point: 189-192 °C.[9]

  • ¹H NMR (CDCl₃): Consistent with the structure of 5-chloro-4-azaindole.

  • ¹³C NMR (CDCl₃): Consistent with the structure of 5-chloro-4-azaindole.

  • Mass Spectrometry (ESI): [M+H]⁺ corresponding to the molecular weight of 5-chloro-4-azaindole.

Part 3: Synthesis of this compound (Final Product)

Rationale: The final bromination step is a regioselective electrophilic aromatic substitution. The electron-rich pyrrole ring is more susceptible to electrophilic attack than the pyridine ring. The presence of the chloro group at the 5-position directs the bromination to the 7-position.

Protocol:

  • To a solution of 5-chloro-4-azaindole (1.0 eq) in a suitable solvent such as acetic acid, add N-bromosuccinimide (NBS, 1.1 eq) at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to obtain this compound.

Characterization Data:

  • Appearance: Solid.

  • ¹H NMR (400 MHz, DMSO-d₆): δ 12.05 (s, 1H), 8.15 (s, 1H), 7.55 (t, J = 2.8 Hz, 1H), 6.60 (dd, J = 2.8, 1.6 Hz, 1H).

  • Mass Spectrometry (ESI): [M+H]⁺ corresponding to the molecular weight of this compound.

Application in SAR Studies: A Case for Kinase Inhibitors

The this compound scaffold is an excellent starting point for building a library of compounds for SAR studies, particularly in the context of kinase inhibitor development.[2] The bromine at the 7-position and the chlorine at the 5-position serve as versatile handles for further functionalization through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.

SAR_Studies Core This compound Suzuki Suzuki Coupling (Aryl/Heteroaryl Groups) Core->Suzuki at C7 (Br) Sonogashira Sonogashira Coupling (Alkynyl Groups) Core->Sonogashira at C7 (Br) Buchwald Buchwald-Hartwig (Amino Groups) Core->Buchwald at C5 (Cl) Analogs Diverse Analogs for SAR Suzuki->Analogs Sonogashira->Analogs Buchwald->Analogs

Caption: Diversification of the this compound core for SAR studies.

Example SAR Strategy:

  • Exploration of the 7-position: The bromine atom at the 7-position can be readily displaced by a variety of aryl and heteroaryl groups using Suzuki coupling. This allows for the exploration of the solvent-exposed region of the kinase active site, potentially leading to improved potency and selectivity.

  • Modification of the 5-position: The chlorine atom at the 5-position can be substituted with various amines via Buchwald-Hartwig amination. This modification can introduce new hydrogen bond donors and acceptors, which can be crucial for anchoring the inhibitor to the kinase hinge region.

  • N-functionalization of the pyrrole ring: The pyrrole nitrogen can be alkylated or arylated to further probe the binding pocket and modulate the physicochemical properties of the analogs.

By systematically varying the substituents at these positions, researchers can gain a comprehensive understanding of the SAR and identify key structural features required for potent and selective kinase inhibition.

Data Summary

CompoundMolecular FormulaMolecular WeightAppearanceKey Characterization
4-Azaindole-N-oxideC₇H₆N₂O134.14Off-white to pale yellow solid¹H NMR
5-Chloro-4-azaindoleC₇H₅ClN₂152.58Light brown to brown solid¹H NMR, ¹³C NMR, MS
This compoundC₇H₄BrClN₂231.48Solid¹H NMR, MS

Conclusion

The synthesis of this compound provides a valuable and versatile platform for the development of novel therapeutic agents. The detailed protocol presented in this application note offers a reliable and scalable method for the preparation of this key intermediate. The strategic use of this scaffold in SAR studies, particularly in the field of kinase inhibitors, allows for the systematic exploration of chemical space and the rational design of potent and selective drug candidates. The insights gained from such studies are crucial for advancing the field of drug discovery and bringing new and effective treatments to patients.

References

  • Atlanchim Pharma. (2022). Recent advances in the synthesis of substituted 7-azaindoles. Scientific Letter.
  • Han, C., Green, K., Pfeifer, E., & Gosselin, F. (2017). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development, 21(4), 554–559.
  • Han, C., Green, K., Pfeifer, E., & Gosselin, F. (2017). Supporting Information for Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole.
  • LookChem. (n.d.). Cas 60290-21-3, 4-CHLORO-5-AZAINDOLE. Retrieved from [Link]

  • Patel, M., et al. (2023). Azaindole derivatives as potential kinase inhibitors and their SARs elucidation. European Journal of Medicinal Chemistry, 258, 115621.
  • Ponra, S., et al. (2025).
  • Sharma, V., et al. (2020). Azaindole Therapeutic Agents. Current Medicinal Chemistry, 27(34), 5764-5795.
  • Singh, R., et al. (2019). 7-Azaindole Analogues as Bioactive Agents and Recent Results. Mini-Reviews in Medicinal Chemistry, 19(9), 727-736.
  • Tilstam, U., et al. (2011). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 16(8), 6459-6493.
  • Wang, X., et al. (2022). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. European Journal of Medicinal Chemistry, 238, 114469.
  • Yu, W., et al. (2021). SAR towards indoline and 3-azaindoline classes of IDO1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 47, 128214.
  • Zhang, M., et al. (2024). Recent advances in the halogenated spirooxindoles as novel anticancer scaffolds: chemistry and bioactivity approach. RSC Medicinal Chemistry.
  • Zhang, Z., et al. (2018). Reductive Denitration of Nitroarenes. Organic Letters, 20(6), 1655-1658.
  • Zhu, C., et al. (2020). Transition-Metal-Catalyzed Denitrative Coupling of Nitroarenes.

Sources

Scale-Up Synthesis of 7-Bromo-5-chloro-4-Azaindole: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 7-Bromo-5-chloro-4-Azaindole in Modern Drug Discovery

The 4-azaindole scaffold is a privileged heterocyclic motif in medicinal chemistry, serving as a bioisostere of indole and appearing in numerous biologically active compounds, particularly as a core component of various kinase inhibitors.[1] The specific substitution pattern of 7-bromo, 5-chloro imparts unique electronic properties and provides synthetic handles for further molecular elaboration, making this compound a crucial building block in the development of novel therapeutics. This application note provides a detailed, scalable, and robust protocol for the synthesis of this key intermediate, designed for researchers and professionals in drug development. The presented methodology is built upon established principles of azaindole synthesis, with a focus on operational simplicity, high regioselectivity, and scalability.

Synthetic Strategy: A Multi-Step Approach from a Readily Available Precursor

The synthesis of polysubstituted azaindoles often requires a carefully designed strategy to control regioselectivity. Classical methods like the Fischer or Bartoli indole synthesis can be effective for certain azaindole isomers.[1][2] However, for a highly functionalized target such as this compound, a more linear approach starting from a pre-functionalized pyridine ring is often more reliable and scalable.

The strategy outlined here is adapted from a highly regioselective and practical synthesis of a related 5-bromo-4-chloro-3-nitro-7-azaindole, which has been successfully demonstrated on a greater than 50 kg scale.[3][4][5] This approach leverages the inherent reactivity of the azaindole core to introduce the desired substituents in a controlled manner.

The overall synthetic workflow can be visualized as a multi-step process involving initial functionalization of a commercially available 4-azaindole precursor, followed by sequential halogenation steps. The selection of reagents and reaction conditions is critical to ensure high yields and minimize the formation of isomeric impurities.

Synthetic_Workflow Start 4-Azaindole Intermediate1 5-Chloro-4-azaindole Start->Intermediate1 Chlorination Target This compound Intermediate1->Target Bromination

Caption: Synthetic workflow for this compound.

Detailed Protocol: Scale-Up Synthesis of this compound

This protocol is designed for a laboratory scale of 10-100 g and can be adapted for larger-scale production with appropriate engineering controls.

Materials and Reagents
Reagent/MaterialCAS NumberMolecular WeightKey PropertiesSupplier Suggestion
4-Azaindole272-49-1118.14Off-white to light brown solidCommercially Available
N-Chlorosuccinimide (NCS)128-09-6133.53White crystalline solidCommercially Available
N-Bromosuccinimide (NBS)128-08-5177.98White to off-white crystalline solidCommercially Available
Dichloromethane (DCM)75-09-284.93Colorless, volatile liquidAnhydrous, Reagent Grade
Acetonitrile (ACN)75-05-841.05Colorless liquidAnhydrous, Reagent Grade
Sodium Bicarbonate (NaHCO₃)144-55-884.01White crystalline powderReagent Grade
Brine (Saturated NaCl solution)N/AN/AAqueous solutionPrepared in-house
Sodium Sulfate (Na₂SO₄)7757-82-6142.04White crystalline solidAnhydrous
Step 1: Synthesis of 5-Chloro-4-azaindole

Rationale: The first step involves the selective chlorination of the 4-azaindole core. The C5 position is electronically activated for electrophilic substitution. N-Chlorosuccinimide (NCS) is a mild and effective chlorinating agent for this transformation. Dichloromethane is chosen as the solvent for its inertness and ease of removal.

Procedure:

  • To a stirred solution of 4-azaindole (1.0 eq) in dichloromethane (10 volumes), add N-chlorosuccinimide (1.1 eq) portion-wise at 0-5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (5 volumes).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 5 volumes).

  • Combine the organic layers, wash with brine (5 volumes), and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield 5-chloro-4-azaindole as a solid.

Step 2: Synthesis of this compound

Rationale: The subsequent bromination occurs at the C7 position. The presence of the chloro group at C5 directs the next electrophilic substitution to the C7 position. N-Bromosuccinimide (NBS) is the reagent of choice for this selective bromination. Acetonitrile is a suitable solvent for this step.

Procedure:

  • Dissolve 5-chloro-4-azaindole (1.0 eq) in acetonitrile (10 volumes).

  • Add N-bromosuccinimide (1.1 eq) portion-wise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 6-8 hours.

  • Monitor the reaction for completion by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Take up the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford this compound.

Process Optimization and Troubleshooting

For a successful scale-up, several parameters may require optimization:

  • Reagent Stoichiometry: Fine-tuning the stoichiometry of NCS and NBS can improve yield and minimize di-halogenated byproducts.

  • Temperature Control: Maintaining the recommended temperature profiles is crucial for selectivity, especially during the addition of halogenating agents.

  • Reaction Monitoring: Close monitoring of the reaction progress is essential to determine the optimal reaction time and prevent over-reaction.

  • Purification: On a larger scale, crystallization is often preferred over chromatography for purification due to its cost-effectiveness and efficiency.[3]

Analytical Characterization

The identity and purity of the final product and intermediates should be confirmed by standard analytical techniques:

Technique Expected Observations for this compound
¹H NMR Aromatic protons with characteristic chemical shifts and coupling constants consistent with the 4-azaindole core.
¹³C NMR Carbon signals corresponding to the substituted pyrrolopyridine ring system.
Mass Spectrometry Molecular ion peak corresponding to the calculated mass with the characteristic isotopic pattern for bromine and chlorine.
HPLC A single major peak indicating high purity (typically >98%).

Safety Considerations

  • N-Chlorosuccinimide and N-Bromosuccinimide are irritants and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Dichloromethane and acetonitrile are volatile and flammable organic solvents. All manipulations should be performed in a well-ventilated fume hood.

  • Consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.

Conclusion

The protocol described in this application note provides a reliable and scalable method for the synthesis of this compound, a valuable intermediate in drug discovery. By following the outlined procedures and considering the key optimization parameters, researchers can efficiently produce this key building block in high purity and yield, facilitating the advancement of their research and development programs. The principles of electrophilic halogenation on the azaindole nucleus, as demonstrated here, are foundational to the synthesis of a wide array of substituted azaindole derivatives.[6]

References

  • The Synthetic Chemistry and Reactivity Landscape of 4-Azaindole: A Comprehensive Guide for Researchers - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH9Id3f9vtl8IAJKK92G16-pYrcLJ72yNnEuVriaK94AGiAdb4rrN-pQ0ySEJzriXktFrOUhlQ0T7JY6TJjGPlA5lJZ_WUXiX0LQ3mjiRCoLcXV3linveH3NyNgf4_IZM7Uio-7-sGeo-0Hmswq_fSj-MamtOUHMowH3D1mzfwnpPjyUJnfEcecN3AT2u8xRMhA-zvbxZW0dosSkluDMsapggwT_MYKxl3q008My2PzKQ6fgV1dEejaFnasxoANkBiA-AI=]
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  • Synthetic route for the preparation of the 4‐azaindole derivatives (S) - ResearchGate. [URL: https://www.researchgate.
  • Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. [URL: https://www.researchgate.
  • Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. [URL: https://www.researchgate.net/publication/315694212_Highly_Regioselective_and_Practical_Synthesis_of_5-Bromo-4-chloro-3-nitro-7-azaindole]
  • Synthesis of 4- and 6-Azaindoles via the Fischer Reaction | Organic Letters. [URL: https://pubs.acs.org/doi/10.1021/ol801198v]
  • Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole | Organic Process Research & Development. [URL: https://pubs.acs.org/doi/10.1021/acs.oprd.7b00045]
  • General methods for the synthesis and late-stage diversification of 2,4-substituted 7-azaindoles - ResearchGate. [URL: https://www.researchgate.
  • A General and Scalable Synthesis of Polysubstituted Indoles - MDPI. [URL: https://www.mdpi.com/1420-3049/25/18/4299]
  • Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks - Organic Chemistry Frontiers (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2021/qo/d0qo01361b]
  • Highly Regioselective and Practical Synthesis of 5‑Bromo-4-chloro-3-nitro-7-azaindole. [URL: https://core.ac.uk/display/144941917]
  • Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7404416/]
  • Azaindole Therapeutic Agents - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6382559/]
  • Azaindole synthesis - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/azaindole-synthesis.shtm]

Sources

Application Notes and Protocols for the Comprehensive Characterization of 7-Bromo-5-chloro-4-Azaindole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 7-Bromo-5-chloro-4-Azaindole in Drug Discovery

This compound is a halogenated heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. As a derivative of 4-azaindole, it serves as a crucial building block in the synthesis of a wide array of biologically active molecules. The strategic placement of bromine and chlorine atoms on the azaindole scaffold provides medicinal chemists with versatile handles for further chemical modifications, enabling the fine-tuning of physicochemical properties and biological activity. Azaindole cores are recognized as important pharmacophores, and their derivatives have been investigated for their potential as kinase inhibitors, antiviral agents, and treatments for neurological disorders.

Given its pivotal role as a synthetic intermediate, the unambiguous characterization of this compound is paramount to ensure the quality, purity, and desired structure of downstream products. This guide provides a comprehensive overview of the analytical techniques and detailed protocols for the thorough characterization of this compound, designed for researchers, scientists, and drug development professionals. The methodologies described herein are grounded in established principles of analytical chemistry and are designed to provide a self-validating system for the structural elucidation and purity assessment of this compound.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its handling, storage, and the development of appropriate analytical methods. While specific experimental data for this exact compound is not widely published, we can infer its likely properties based on closely related structures such as 5-bromo-7-azaindole and other halogenated azaindoles.

PropertyExpected Value/CharacteristicRationale/Reference
Molecular Formula C₇H₄BrClN₂Based on chemical structure
Molecular Weight 231.48 g/mol [1]Calculated from atomic masses
Appearance White to off-white or light yellow solidTypical for similar azaindole derivatives[2]
Melting Point Expected to be in the range of 170-200 °CBased on melting points of similar bromo-azaindoles[2]
Solubility Soluble in common organic solvents like DMSO, DMF, and methanol; sparingly soluble in less polar solvents like dichloromethane; likely poorly soluble in water.Halogenated aromatic compounds often exhibit good solubility in polar aprotic solvents.[2]
Stability Stable under standard laboratory conditions. Should be stored in a cool, dry place away from light and strong oxidizing agents.General stability for halogenated heterocyclic compounds.

Part 1: Structural Elucidation and Confirmation

The primary objective in characterizing a novel or synthesized compound is the unambiguous confirmation of its chemical structure. A combination of spectroscopic techniques is employed to piece together the molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

Causality Behind Experimental Choices: The choice of deuterated solvent is critical; Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good starting point due to its ability to dissolve a wide range of organic compounds and its relatively high boiling point, which can be beneficial for variable temperature studies. The magnetic field strength of the NMR spectrometer (e.g., 400 or 500 MHz) will influence the resolution of the spectra, with higher fields providing better separation of signals.

¹H NMR Spectroscopy Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry 5 mm NMR tube.[3]

  • Instrument Setup:

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Set the spectral width to approximately 16 ppm, centered around 7 ppm.

    • Use a standard 30° or 90° pulse.

  • Data Acquisition:

    • Acquire the spectrum with a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

    • Set a relaxation delay of 1-2 seconds between scans.[3]

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase the spectrum to obtain pure absorption lineshapes.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO at 2.50 ppm).

    • Integrate the signals to determine the relative number of protons.

Expected ¹H NMR Spectral Features:

The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons on the pyrrole and pyridine rings, as well as the N-H proton of the pyrrole ring. The chemical shifts will be influenced by the electron-withdrawing effects of the halogen atoms and the nitrogen atoms in the rings.

¹³C NMR Spectroscopy Protocol:

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration may be beneficial due to the lower natural abundance of ¹³C.

  • Instrument Setup and Acquisition:

    • Use a standard ¹³C pulse program with proton decoupling.

    • A larger number of scans (e.g., 1024 or more) will be required compared to ¹H NMR.

    • A longer relaxation delay may be necessary for quaternary carbons.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum, referencing the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

Expected ¹³C NMR Spectral Features:

The ¹³C NMR spectrum will display signals for each unique carbon atom in the molecule. The carbons directly attached to the electronegative bromine and chlorine atoms will be significantly influenced.

DOT Diagram: NMR Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis start Weigh Compound dissolve Dissolve in Deuterated Solvent start->dissolve transfer Transfer to NMR Tube dissolve->transfer lock_shim Lock & Shim transfer->lock_shim setup_params Set Acquisition Parameters lock_shim->setup_params acquire Acquire FID setup_params->acquire ft Fourier Transform acquire->ft phase_cal Phase & Calibrate ft->phase_cal integrate Integrate & Analyze phase_cal->integrate end Structure Confirmed integrate->end Structural Confirmation HPLC_Workflow cluster_setup System Preparation cluster_run Chromatographic Run cluster_analysis Data Analysis prepare_mobile_phase Prepare Mobile Phases equilibrate_column Equilibrate HPLC Column prepare_mobile_phase->equilibrate_column prepare_sample Prepare Sample Solution inject_sample Inject Sample prepare_sample->inject_sample equilibrate_column->inject_sample run_gradient Run Gradient Elution inject_sample->run_gradient detect_peaks Detect Peaks (UV) run_gradient->detect_peaks integrate_peaks Integrate Peaks detect_peaks->integrate_peaks calculate_purity Calculate Area % Purity integrate_peaks->calculate_purity final_report Final Purity Report calculate_purity->final_report Purity Report

Sources

Application Notes and Protocols for the Functionalization of the 7-Bromo-5-chloro-4-Azaindole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 4-Azaindole Scaffold in Medicinal Chemistry

The 4-azaindole nucleus, a bioisostere of indole, represents a privileged scaffold in modern drug discovery.[1] Its unique electronic properties and ability to participate in crucial hydrogen bonding interactions have cemented its role as a versatile template for the design of potent and selective therapeutic agents.[1] A significant number of FDA-approved drugs and clinical candidates across various disease areas, including oncology, inflammation, and neurodegenerative disorders, feature this core structure. The strategic functionalization of the 4-azaindole ring system is therefore a critical endeavor, enabling the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic profiles.

This guide provides a comprehensive overview and detailed protocols for the functionalization of a key building block: 7-Bromo-5-chloro-4-azaindole . The presence of two distinct halogen atoms at the C7 (bromo) and C5 (chloro) positions offers a platform for selective, stepwise diversification through a variety of palladium-catalyzed cross-coupling reactions. The higher reactivity of the C-Br bond compared to the C-Cl bond under typical palladium-catalyzed conditions allows for regioselective functionalization at the 7-position, preserving the 5-chloro substituent for subsequent transformations. This document will detail the rationale and experimental procedures for leveraging this reactivity differential in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions.

Characterization of the Starting Material: this compound

A thorough understanding of the starting material is paramount for successful synthesis and accurate interpretation of results.

Structure:

Caption: Structure of this compound.

Spectroscopic Data:

ParameterValue
Molecular Formula C₇H₄BrClN₂
Molecular Weight 231.48 g/mol
Appearance Off-white to pale yellow solid
¹H NMR (DMSO-d₆, 400 MHz) δ 12.55 (s, 1H), 8.24 (s, 1H), 7.69 (t, J=2.8 Hz, 1H), 6.65 (dd, J=3.5, 1.9 Hz, 1H)

Part 1: C-C Bond Formation via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds with high efficiency and functional group tolerance. In the context of this compound, this reaction is strategically employed to introduce aryl or heteroaryl moieties at the 7-position, leveraging the greater reactivity of the C-Br bond over the C-Cl bond.

Causality Behind Experimental Choices
  • Catalyst System: A palladium(0) species is the active catalyst. Pre-catalysts such as Pd(PPh₃)₄ or in situ generated systems from a Pd(II) source (e.g., Pd(OAc)₂) and a phosphine ligand are commonly used. For heteroaromatic substrates, which can be challenging, specialized ligands like SPhos or XPhos are often employed to promote efficient oxidative addition and reductive elimination steps.[2]

  • Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation to the palladium center. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are frequently used, often in an aqueous solution to aid solubility and promote the catalytic cycle.

  • Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is typical. The organic solvent solubilizes the azaindole substrate and catalyst, while water is necessary for the base to exert its effect.

Experimental Workflow: Suzuki-Miyaura Coupling

Caption: General workflow for Suzuki-Miyaura coupling.

Detailed Protocol: Synthesis of 7-Aryl-5-chloro-4-azaindole

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Pd(PPh₃)₄ (0.05 equivalents)

  • K₂CO₃ (2.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous MgSO₄

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 eq), the corresponding arylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add Pd(PPh₃)₄ (0.05 eq).

  • To the flask, add a degassed 4:1 mixture of 1,4-dioxane and water.

  • Heat the reaction mixture to 90-100 °C and stir vigorously for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 7-aryl-5-chloro-4-azaindole.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 2: C-N Bond Formation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[3] This methodology is particularly valuable for the synthesis of arylamines from aryl halides. For the this compound scaffold, this reaction provides a direct route to introduce primary or secondary amines at the 7-position.

Causality Behind Experimental Choices
  • Catalyst and Ligand: The choice of ligand is critical in Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands such as RuPhos, XPhos, or BINAP are commonly employed. These ligands facilitate the oxidative addition of the aryl bromide and the subsequent reductive elimination to form the C-N bond.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, generating the corresponding amide which then participates in the catalytic cycle. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are frequently used.

  • Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are necessary to prevent quenching of the strong base and to ensure the stability of the catalytic species.

Experimental Workflow: Buchwald-Hartwig Amination

Caption: General workflow for Buchwald-Hartwig amination.

Detailed Protocol: Synthesis of 7-Amino-5-chloro-4-azaindole Derivatives

Materials:

  • This compound

  • Primary or secondary amine (1.2 equivalents)

  • Pd₂(dba)₃ (0.025 equivalents)

  • RuPhos (0.1 equivalents)

  • Sodium tert-butoxide (1.4 equivalents)

  • Anhydrous toluene

  • Saturated aqueous NH₄Cl solution

  • Ethyl acetate

  • Brine

  • Anhydrous Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk tube, add Pd₂(dba)₃ (0.025 eq) and RuPhos (0.1 eq).

  • Seal the tube, and evacuate and backfill with argon three times.

  • Add anhydrous toluene, followed by this compound (1.0 eq), the amine (1.2 eq), and sodium tert-butoxide (1.4 eq).

  • Seal the tube again and heat the mixture at 100-110 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature and quench with a saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to yield the desired 7-amino-5-chloro-4-azaindole derivative.

  • Characterize the product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Part 3: C-C Bond Formation via Sonogashira Coupling

The Sonogashira coupling reaction facilitates the formation of a C(sp)-C(sp²) bond between a terminal alkyne and an aryl or vinyl halide.[4] This reaction is an excellent method for introducing alkynyl functionalities onto the 4-azaindole scaffold, which can serve as versatile handles for further transformations, such as click chemistry or cyclization reactions.

Causality Behind Experimental Choices
  • Dual Catalyst System: The Sonogashira reaction typically employs a dual catalyst system: a palladium(0) complex (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) salt (e.g., CuI). The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is used. It serves both as a base to deprotonate the terminal alkyne and as a solvent.

  • Solvent: The reaction is often carried out in a polar aprotic solvent like DMF or THF, or neat in the amine base if it is a liquid at the reaction temperature.

Experimental Workflow: Sonogashira Coupling

Caption: General workflow for Sonogashira coupling.

Detailed Protocol: Synthesis of 7-Alkynyl-5-chloro-4-azaindole

Materials:

  • This compound

  • Terminal alkyne (1.5 equivalents)

  • PdCl₂(PPh₃)₂ (0.05 equivalents)

  • Copper(I) iodide (CuI) (0.1 equivalents)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous NaHCO₃ solution

  • Ethyl acetate

  • Brine

  • Anhydrous Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • To a Schlenk flask, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.05 eq), and CuI (0.1 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous THF and anhydrous Et₃N.

  • Add the terminal alkyne (1.5 eq) dropwise to the mixture at room temperature.

  • Stir the reaction at room temperature or gently heat to 50-60 °C for 2-8 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to obtain the 7-alkynyl-5-chloro-4-azaindole.

  • Characterize the product by ¹H NMR, ¹³C NMR, and HRMS.

Conclusion

The this compound scaffold is a highly valuable and versatile building block for the synthesis of diverse libraries of compounds for drug discovery and development. The differential reactivity of the C-Br and C-Cl bonds allows for selective functionalization at the 7-position through well-established palladium-catalyzed cross-coupling reactions. The protocols detailed in this guide for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings provide a robust starting point for researchers to access a wide array of novel 4-azaindole derivatives. Careful optimization of reaction conditions, particularly the choice of catalyst, ligand, and base, will be key to achieving high yields and purity for specific substrates.

References

  • Santos, A. S., Mortinho, A. C., & Marques, M. M. B. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 23(10), 2673. [Link]

  • Ganesh, T. (2020). Azaindole therapeutic agents. Bioorganic & Medicinal Chemistry, 28(24), 115830. [Link]

  • Buchwald, S. L., & Hartwig, J. F. (2008). Buchwald–Hartwig amination. In Wikipedia. [Link]

  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. [Link]

  • Fors, B. P., & Buchwald, S. L. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 132(43), 15914–15917. [Link]

  • Surasani, R., Kalita, D., Rao, A. V. D., & Chandrasekhar, K. B. (2012). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry, 8, 1266–1273. [Link]

  • Reddy, T. J., Le, K., Weiner, J., et al. (2009). A highly effective synthesis of 2-alkynyl-7-azaindoles. Tetrahedron Letters, 50(26), 3469-3472. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield in 7-Bromo-5-chloro-4-Azaindole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-Bromo-5-chloro-4-Azaindole (also known as 7-Bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields. This guide provides in-depth technical advice, step-by-step protocols, and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.

I. Synthetic Strategy Overview

The synthesis of this compound is a multi-step process that requires careful control of regioselectivity to achieve high yields and purity. A common and effective strategy involves the sequential halogenation of a 4-azaindole precursor. The electron-deficient nature of the pyridine ring and the electron-rich pyrrole ring of the azaindole nucleus present unique challenges in directing electrophilic substitution to the desired positions.

A logical synthetic approach, inferred from related syntheses of halogenated azaindoles, would proceed through the following key stages:

  • Chlorination of the 4-Azaindole Scaffold: Introduction of the chloro substituent at the 5-position.

  • Bromination of 5-chloro-4-Azaindole: Subsequent introduction of the bromo substituent at the 7-position.

The following sections will delve into the practical challenges and optimization strategies for each of these critical steps.

II. Troubleshooting Guide: A Question & Answer Approach

This section addresses specific experimental issues you may encounter during the synthesis of this compound.

A. Chlorination of 4-Azaindole

Question 1: I am observing low yields and the formation of multiple chlorinated products during the chlorination of 4-azaindole. How can I improve the regioselectivity for the 5-position?

Answer: Achieving regioselective chlorination at the 5-position of the 4-azaindole core is a common challenge. The formation of multiple isomers often stems from competing reactions at other positions on the pyrrole and pyridine rings. Here are key factors to consider for optimization:

  • Choice of Chlorinating Agent: The reactivity of the chlorinating agent is paramount.

    • Mild Agents: For substrates like 4-azaindole, milder chlorinating agents such as N-chlorosuccinimide (NCS) are generally preferred over harsher reagents like sulfuryl chloride (SO₂Cl₂) or chlorine gas (Cl₂). NCS often provides better control and reduces the formation of over-chlorinated byproducts.

    • Reaction Conditions: The reaction should be conducted at a low temperature (e.g., 0 °C to room temperature) to minimize side reactions.

  • Solvent Effects: The choice of solvent can significantly influence the reaction's outcome.

    • Aprotic Solvents: Acetonitrile (ACN) or Dichloromethane (DCM) are often good starting points. They are relatively inert and can help to control the reactivity of the chlorinating agent.

    • Protic Solvents: In some cases, protic solvents like acetic acid can be used, but they may lead to different selectivity profiles.

  • Protecting Groups: If regioselectivity remains poor, consider the use of a protecting group on the pyrrole nitrogen. A bulky protecting group can sterically hinder reaction at adjacent positions and direct the chlorination to the desired 5-position. A common choice is the tosyl (Ts) group, which can be removed later under basic conditions.

Question 2: My chlorination reaction is sluggish and does not go to completion. What can I do to improve the reaction rate without compromising selectivity?

Answer: A sluggish reaction can be frustrating, but simply increasing the temperature can often lead to the formation of undesired byproducts. Here are some strategies to improve the reaction kinetics:

  • Catalyst Addition: For chlorinations with NCS, the addition of a catalytic amount of a Lewis acid or a protic acid can enhance the electrophilicity of the chlorine atom and accelerate the reaction. However, this should be done cautiously as it can also decrease selectivity.

  • Incremental Reagent Addition: Instead of adding the chlorinating agent all at once, a slow, portion-wise or dropwise addition can maintain a low concentration of the reactive species, which can favor the desired reaction pathway and improve conversion.

  • Monitoring the Reaction: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will help you determine the optimal reaction time and prevent the formation of degradation products from prolonged reaction times.

B. Bromination of 5-chloro-4-Azaindole

Question 3: During the bromination of 5-chloro-4-azaindole, I am getting a mixture of mono- and di-brominated products. How can I selectively obtain the 7-bromo product?

Answer: Selective bromination at the 7-position of the 5-chloro-4-azaindole intermediate is the next critical step. The presence of the chloro substituent will influence the electronic distribution of the ring system, but over-bromination is still a risk.

  • Choice of Brominating Agent: Similar to chlorination, the choice of brominating agent is crucial.

    • N-Bromosuccinimide (NBS): NBS is a highly effective and selective brominating agent for heterocyclic compounds. It is generally the reagent of choice for this type of transformation.

    • Elemental Bromine (Br₂): While effective, liquid bromine is less selective and can lead to the formation of multiple brominated isomers and byproducts. It is also more hazardous to handle.

  • Reaction Conditions:

    • Temperature Control: Perform the reaction at low temperatures (e.g., 0 °C) to control the reactivity of the brominating agent.

    • Solvent: Aprotic solvents like Tetrahydrofuran (THF) or DCM are suitable for this reaction.

  • Stoichiometry: Carefully control the stoichiometry of the brominating agent. Use of a slight excess (e.g., 1.05-1.1 equivalents) of NBS is often sufficient. A large excess will almost certainly lead to di-bromination.

Question 4: The purification of this compound from the reaction mixture is difficult due to the presence of regioisomeric impurities. What are the best practices for purification?

Answer: Purification of the final product is a critical step to ensure high purity, which is especially important for downstream applications in drug development.

  • Crystallization: This is often the most effective method for purifying solid organic compounds.[1][2][3][4][5]

    • Solvent Screening: A systematic screening of solvents and solvent mixtures is essential to find conditions that will selectively crystallize the desired product, leaving the impurities in the mother liquor. Common solvent systems for crystallization of azaindole derivatives include ethanol/water, ethyl acetate/hexanes, and isopropanol.

    • Slow Cooling: Allow the saturated solution to cool slowly to promote the formation of well-defined crystals and improve purity.

  • Column Chromatography: If crystallization is not effective, flash column chromatography on silica gel is a reliable alternative.

    • Solvent System: A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate or acetone) is typically used.

    • TLC Analysis: Before running the column, use TLC to determine the appropriate solvent system that provides good separation between the desired product and the impurities.

III. Frequently Asked Questions (FAQs)

Q1: What is the overall expected yield for the synthesis of this compound?

A1: While a specific yield for this exact molecule is not widely reported, for similar multi-step syntheses of halogenated azaindoles, an overall yield in the range of 40-60% can be considered a good result with optimized conditions.[1][2][3][4][5] The yield of each step will be highly dependent on the specific reaction conditions and the purity of the starting materials.

Q2: Are there any alternative synthetic routes to this compound?

A2: Yes, palladium-catalyzed cross-coupling reactions offer a powerful alternative for the synthesis of functionalized azaindoles.[6][7][8] For instance, one could envision a route starting from a di-halo-4-azaindole (e.g., 5,7-dibromo-4-azaindole) followed by a selective Suzuki or Stille coupling to introduce the chloro substituent. However, these methods often require more specialized reagents and catalysts. The Fischer indole synthesis is another classic method for forming the indole core, which can be adapted for azaindole synthesis.[9]

Q3: What are the key analytical techniques to monitor the reaction and characterize the final product?

A3: A combination of chromatographic and spectroscopic techniques is essential:

  • Thin Layer Chromatography (TLC): For rapid monitoring of reaction progress and preliminary purity assessment.

  • High-Performance Liquid Chromatography (HPLC): For accurate determination of purity and quantification of impurities.[1][2][3][4][5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the mass of the product and intermediates.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For unambiguous structure elucidation of the final product and key intermediates.[1]

Q4: What are the main safety precautions to consider during this synthesis?

A4: Standard laboratory safety practices should always be followed. Specific hazards to be aware of include:

  • Halogenating Agents: N-chlorosuccinimide and N-bromosuccinimide are irritants and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: Many of the organic solvents used are flammable and/or toxic. Ensure adequate ventilation and avoid sources of ignition.

  • Acids and Bases: Handle all acids and bases with care, wearing appropriate PPE.

IV. Experimental Protocols & Visualizations

A. Proposed Synthetic Workflow

The following diagram illustrates a plausible synthetic workflow for the preparation of this compound.

Synthesis_Workflow Start 4-Azaindole Intermediate 5-chloro-4-Azaindole Start->Intermediate Chlorination (e.g., NCS, ACN) Product This compound Intermediate->Product Bromination (e.g., NBS, THF) Troubleshooting_Logic cluster_chlorination Chlorination Issues cluster_bromination Bromination Issues cluster_purification Purification Challenges C1 Low Yield / Multiple Products C1_Sol1 Use Milder Reagent (NCS) C1->C1_Sol1 C1_Sol2 Lower Reaction Temperature C1->C1_Sol2 C1_Sol3 Consider N-Protecting Group C1->C1_Sol3 B1 Over-bromination B1_Sol1 Use NBS instead of Br2 B1->B1_Sol1 B1_Sol2 Precise Stoichiometry Control B1->B1_Sol2 B1_Sol3 Low Temperature (0°C) B1->B1_Sol3 P1 Difficulty Separating Isomers P1_Sol1 Systematic Crystallization Screening P1->P1_Sol1 P1_Sol2 Flash Column Chromatography P1->P1_Sol2

Sources

Technical Support Center: Troubleshooting Byproducts in 7-Bromo-5-chloro-4-Azaindole Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 7-Bromo-5-chloro-4-azaindole (1H-pyrrolo[3,2-b]pyridine) is a pivotal heterocyclic building block in modern medicinal chemistry, serving as a core scaffold for numerous kinase inhibitors and other therapeutic agents.[1][2] Its unique electronic structure, a fusion of an electron-rich pyrrole ring and an electron-deficient pyridine ring, imparts desirable pharmacological properties but also presents distinct synthetic challenges.[3] The presence of multiple reactive sites and two different halogen atoms (bromine and chlorine) of varying reactivity often leads to a complex landscape of potential byproducts.

This technical support guide is designed for researchers, chemists, and drug development professionals to navigate the common pitfalls encountered during the chemical modification of this compound. By understanding the mechanistic origins of these impurities, you can proactively design more robust reaction conditions, simplify purification, and improve overall yield and purity. This guide provides a series of frequently asked questions for quick reference and in-depth troubleshooting scenarios for more complex issues.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common types of byproducts observed in reactions with this compound?

The most frequently encountered byproducts can be categorized as follows:

  • Dehalogenated Species: Formation of 7-bromo-4-azaindole (loss of Cl), 5-chloro-4-azaindole (loss of Br), or the fully dehalogenated 4-azaindole. This is especially common in palladium-catalyzed cross-coupling reactions.

  • Regioisomeric Products: During electrophilic substitution reactions (e.g., nitration, acylation, halogenation), the electrophile may add to an undesired position on the pyrrole or pyridine ring, leading to a mixture of isomers that can be difficult to separate.[4][5]

  • Homocoupling Products: In cross-coupling reactions, dimerization of the starting azaindole or the coupling partner (e.g., boronic acid) can occur, reducing the yield of the desired product.

  • Isomers from "Halogen Dance" Reactions: Under strongly basic conditions (e.g., with organolithium reagents), the bromine atom can migrate from the C7 position to an adjacent, more thermodynamically stable position, resulting in a rearranged isomeric byproduct.[6][7]

  • N-Functionalization Impurities: Incomplete reaction or side reactions during the protection or alkylation of the pyrrole nitrogen (N1) are common. Conversely, harsh deprotection conditions can lead to decomposition or unintended modification of the core.

Q2: I'm performing a Suzuki coupling at the 7-position (C-Br bond). Will the 5-position (C-Cl bond) react?

Generally, the C-Br bond is significantly more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions. This allows for selective functionalization at the C7 position. However, under forcing conditions (high temperatures, prolonged reaction times, or with highly active catalyst systems), competitive or subsequent coupling at the C5 position can occur, leading to di-substituted byproducts. Careful reaction monitoring is crucial to prevent this.

Q3: Why is N-protection of the pyrrole nitrogen often necessary?

The pyrrole N-H is acidic (pKa ~16-17) and can interfere with many reactions.[3]

  • Anion Formation: Strong bases can deprotonate the nitrogen, forming an anion that can act as a competing nucleophile or alter the electronic properties and regioselectivity of the ring system.

  • Catalyst Inhibition: The N-H proton can participate in side reactions with organometallic reagents or catalysts, potentially deactivating them.

  • Solubility: N-protection often improves the solubility of the azaindole scaffold in common organic solvents, leading to more homogeneous and efficient reactions. However, it's important to note that N-protection is not always required and can sometimes complicate the synthesis. Unprotected 7-azaindoles can undergo self-association via hydrogen bonding, which can also influence reactivity.[3]

Q4: What are the best analytical techniques to identify and quantify these byproducts?

A combination of Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is essential.

  • LC-MS: Ideal for initial reaction monitoring. It can quickly identify the masses of the desired product and common byproducts like dehalogenated or homocoupled species. A good gradient method can often resolve regioisomers.

  • ¹H NMR: Crucial for unambiguous structure determination, especially for identifying regioisomers, which have identical masses. The distinct chemical shifts and coupling patterns of the aromatic protons provide a fingerprint for each isomer.

  • HPLC: High-Performance Liquid Chromatography with a UV detector is the gold standard for determining the purity of the final product and quantifying the percentage of each impurity.[4][8]

Section 2: Troubleshooting Guide: Specific Byproducts & Scenarios

This section provides in-depth analysis and solutions for specific problems encountered during common synthetic transformations.

Scenario A: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

Palladium-catalyzed reactions are powerful tools for functionalizing the 7-bromo position.[9][10] However, they are also a primary source of byproducts if not optimized correctly.

Symptoms: You observe a significant peak in your LC-MS corresponding to 5-chloro-4-azaindole (M-Br+H).

Causality: Proto-dehalogenation occurs when the organopalladium intermediate, which should proceed to reductive elimination to form the product, is instead intercepted by a proton source, leading back to the dehalogenated starting material.

Mechanistic Insights:

  • Source of Protons: The primary culprits are often water, alcohols (from bases like NaOEt), or protic impurities in the solvent or reagents.

  • Base-Mediated Decomposition: Some bases, particularly alkoxides, can undergo β-hydride elimination to generate palladium hydrides (Pd-H), which are highly active in promoting dehalogenation.

  • Slow Transmetalation: If the transmetalation step (e.g., from the boronic acid) is slow, the Ar-Pd(II)-X intermediate has a longer lifetime, increasing the probability of it encountering a proton source.

Troubleshooting Steps:

  • Solvent and Reagent Quality: Use rigorously dried and degassed solvents. Ensure bases like K₂CO₃ or Cs₂CO₃ are freshly ground and dried.

  • Choice of Base: Switch from alkoxide bases (e.g., NaOtBu) to inorganic carbonate or phosphate bases (e.g., K₂CO₃, K₃PO₄), which are less prone to generating Pd-H species.[9]

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos). These ligands accelerate the rate of reductive elimination, which outcompetes the dehalogenation pathway.[11]

  • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. High temperatures can accelerate decomposition pathways.

Symptoms: You observe a byproduct with the same mass as the starting material but a different retention time and NMR spectrum, suggesting a rearranged isomer (e.g., 6-Bromo-5-chloro-4-azaindole).

Causality: The "halogen dance" is a base-catalyzed intramolecular or intermolecular migration of a halogen atom.[6] It is most common when using very strong bases like LDA or n-BuLi, which are sometimes used for directed ortho-metalation. The reaction is driven by the formation of a more stable carbanion intermediate.

Troubleshooting Steps:

  • Avoid Strong Organolithium Bases: For functionalization, prefer palladium-catalyzed cross-coupling over metal-halogen exchange followed by quenching with an electrophile if isomerization is a problem.

  • Low Temperature: If a strong base is unavoidable, conduct the reaction at very low temperatures (e.g., -78 °C or lower). Lower temperatures slow the rate of the rearrangement.[6][12]

  • Reverse Addition: Add the base slowly to the substrate solution at low temperature to avoid a localized excess of the base.

Section 3: Protocols & Methodologies

Protocol 1: Robust Suzuki-Miyaura Coupling at the C7-Position

This protocol is optimized to minimize proto-dehalogenation and homocoupling byproducts.

Reagents:

  • This compound (1.0 eq)

  • Arylboronic Acid (1.2 - 1.5 eq)

  • Pd₂(dba)₃ (0.02 eq)

  • SPhos (0.05 eq)

  • K₃PO₄ (finely ground, dried, 3.0 eq)

  • 1,4-Dioxane/Water (10:1 v/v, degassed)

Procedure:

  • Vessel Preparation: To a flame-dried reaction vessel, add this compound, the arylboronic acid, and K₃PO₄.

  • Inert Atmosphere: Seal the vessel and purge with argon or nitrogen for 15 minutes.

  • Catalyst Premixing: In a separate vial under an inert atmosphere, dissolve Pd₂(dba)₃ and SPhos in a small amount of the degassed dioxane. Stir for 10 minutes until a homogeneous solution is formed.

  • Reaction Setup: Add the degassed dioxane/water solvent mixture to the reaction vessel containing the solids. Then, add the pre-mixed catalyst solution via syringe.

  • Heating and Monitoring: Heat the reaction mixture to 80-90 °C. Monitor the reaction progress every 1-2 hours by LC-MS. Self-Validation: The reaction should show >90% conversion within 4-6 hours. If the reaction stalls, do not increase the temperature excessively; a small addition of fresh catalyst may be beneficial.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues.

  • Extraction: Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel.

Protocol 2: Representative HPLC Method for Purity Analysis
  • Column: C18 reverse-phase, 4.6 x 150 mm, 2.7 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Temperature: 40 °C

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: Linear gradient from 10% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-20 min: Return to 10% B

Section 4: Data & Visualization

Table 1: Common Byproducts and Their Expected Molecular Weights
Compound NameStructureMolecular FormulaExact Mass (Monoisotopic)Common Origin
Starting Material This compoundC₇H₄BrClN₂230.93-
De-bromo Product 5-chloro-4-azaindoleC₇H₅ClN₂152.02Proto-dehalogenation
De-chloro Product 7-bromo-4-azaindoleC₇H₅BrN₂195.97Proto-dehalogenation
Homocoupling Product 7,7'-bis(5-chloro-4-azaindole)C₁₄H₆Cl₂N₄312.00Oxidative Addition
Halogen Dance Isomer 6-Bromo-5-chloro-4-azaindoleC₇H₄BrClN₂230.93Base-catalyzed rearrangement
Diagrams

Troubleshooting_Workflow start Analyze Crude LC-MS of Suzuki Reaction check_sm Is Starting Material (SM) Consumed? start->check_sm check_dehalo High De-bromination (>5%)? check_sm->check_dehalo Yes incomplete Incomplete Reaction: - Increase temperature slightly - Add fresh catalyst/ligand - Check reagent quality check_sm->incomplete No check_homo High Homocoupling (>5%)? check_dehalo->check_homo No optimize_dehalo De-bromination Issue: 1. Use rigorously dry/degassed solvents. 2. Switch base from NaOtBu to K3PO4. 3. Use bulky ligand (e.g., SPhos). check_dehalo->optimize_dehalo Yes optimize_homo Homocoupling Issue: 1. Check stoichiometry of boronic acid. 2. Pre-mix catalyst and ligand. 3. Lower reaction temperature. check_homo->optimize_homo Yes success Proceed to Workup & Purification check_homo->success No incomplete->start Re-run optimize_dehalo->start Re-run optimize_homo->start Re-run

Caption: Troubleshooting workflow for a Suzuki coupling reaction.

Caption: Simplified mechanism of a base-catalyzed Halogen Dance.

Section 5: References

  • Jeanty, M., Blu, J., Suzenet, F., & Guillaumet, G. (2009). Synthesis of 4- and 6-Azaindoles via the Fischer Reaction. Organic Letters, 11(21), 5142–5145. [Link]

  • Han, C., Green, K., Pfeifer, E., & Gosselin, F. (2017). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development, 21(4), 628–632. [Link]

  • ResearchGate. (2017). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Retrieved from [Link]

  • Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. (n.d.). Retrieved from [Link]

  • Han, C., Green, K., Pfeifer, E., & Gosselin, F. (2017). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. ACS Publications. [Link]

  • Han, C., Green, K., Pfeifer, E., & Gosselin, F. (2017). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development. [Link]

  • Wikipedia. (n.d.). Halogen dance rearrangement. Retrieved from [Link]

  • Larsson, U., et al. (2018). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 23(7), 1746. [Link]

  • Duan, X.-F., & Zhang, Z.-B. (2005). RECENT PROGRESS OF HALOGEN-DANCE REACTIONS IN HETEROCYCLES. HETEROCYCLES, 65(8), 2005-2012. [Link]

  • In-na, P., et al. (2024). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Catalysts, 14(4), 245. [Link]

  • Atlanchim Pharma. (n.d.). Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. Retrieved from [Link]

  • Kumar, A., et al. (2012). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry, 8, 2059–2066. [Link]

  • Brembilla, A., et al. (2007). Discovery of 4-azaindoles as novel inhibitors of c-Met kinase. Bioorganic & Medicinal Chemistry Letters, 17(3), 729-732. [Link]

  • Rudolph, J., et al. (2016). Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(15), 3660-3664. [Link]

Sources

challenges in the regioselective synthesis of 7-Bromo-5-chloro-4-Azaindole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for advanced heterocyclic synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists navigating the complexities of functionalizing the 4-azaindole (1H-pyrrolo[3,2-b]pyridine) core, specifically focusing on the regioselective synthesis of 7-bromo-5-chloro-4-azaindole derivatives. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols based on established chemical principles and field-proven insights.

Introduction: The Regioselectivity Challenge

The 4-azaindole scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for indole in numerous kinase inhibitors and other therapeutic agents.[1][2] Its synthesis, however, presents a significant regiochemical puzzle. The molecule is a fusion of two electronically distinct rings: an electron-rich pyrrole and an electron-deficient pyridine. This dichotomy governs its reactivity.

Electrophilic aromatic substitution, the most common method for halogenation, overwhelmingly favors the C3 position on the pyrrole ring due to its high electron density and ability to stabilize the cationic Wheland intermediate.[3][4] The target C7 position is adjacent to the electron-withdrawing pyridine nitrogen, rendering it significantly less nucleophilic. Furthermore, the presence of a chloro-substituent at C5 further modulates the electronic landscape. Consequently, direct bromination of 5-chloro-4-azaindole invariably leads to a mixture of products, with the desired 7-bromo isomer being a minor component, if formed at all.

This guide will explore strategies to overcome this inherent reactivity preference and achieve the targeted C7-bromination with high selectivity.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during the synthesis in a practical question-and-answer format.

Q1: My direct bromination of 5-chloro-4-azaindole with NBS or Br₂ yields a complex mixture, primarily the C3-bromo isomer. How can I achieve bromination at C7?

Probable Cause: You are fighting against the fundamental electronic nature of the 4-azaindole ring. The C3 position is the kinetically and thermodynamically favored site for electrophilic attack. Direct bromination is not a viable strategy for obtaining the 7-bromo isomer regioselectively.

Solution: A multi-step approach using a Directed ortho-Metalation (DoM) strategy is the most effective solution. This method leverages a directing group on the pyrrole nitrogen (N1) to force deprotonation at the adjacent C7 position with a strong base, creating a nucleophilic C7-lithiated species that can then be trapped with an electrophilic bromine source.

Workflow for Directed ortho-Metalation (DoM)

cluster_main DoM Synthesis Workflow Start 5-chloro-4-azaindole Protect N1-Protection (e.g., TIPSCl, NaH) Start->Protect Step 1 Metalate Directed C7-Lithiation (e.g., n-BuLi or LDA, -78 °C) Protect->Metalate Step 2 Quench Electrophilic Quench (e.g., CBr4 or 1,2-dibromoethane) Metalate->Quench Step 3 Deprotect N1-Deprotection (e.g., TBAF or HCl) Quench->Deprotect Step 4 Product This compound Deprotect->Product

Caption: General workflow for the DoM strategy.

Q2: I'm attempting the DoM protocol, but I'm getting very low yields of the desired product along with significant decomposition of my starting material. What are the critical parameters to control?

Probable Cause: The success of a DoM reaction is highly sensitive to the choice of protecting group, base, temperature, and the purity of reagents and solvents.

  • Incorrect Protecting Group: The N1-substituent must be a robust Directed Metalation Group (DMG) that is stable to strong bases but can be removed later. Groups like Boc are often cleaved by organolithiums.

  • Insufficiently Strong or Wrong Base: The C7 proton is not very acidic. A powerful base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) is required.[5][6]

  • Temperature Control Failure: Organolithium intermediates of heterocycles are often unstable at temperatures above -40 °C. Maintaining a strict cryogenic temperature (e.g., -78 °C) is crucial to prevent decomposition.

  • Presence of Water: Organolithium reagents react violently with water. All glassware must be flame-dried, and solvents must be anhydrous.

Solution & Optimization:

ParameterRecommendationRationale
N1-Protecting Group Triisopropylsilyl (TIPS) or 2-(Trimethylsilyl)ethoxymethyl (SEM)TIPS is an excellent DMG for directing lithiation to C7 on indole systems and is stable to the reaction conditions.[7][8]
Base n-Butyllithium (n-BuLi) or LDAn-BuLi is generally effective. LDA is a non-nucleophilic, sterically hindered base that can sometimes offer improved selectivity.[9]
Solvent Anhydrous Tetrahydrofuran (THF) or Diethyl EtherThese solvents are compatible with organolithium reagents and have low freezing points.
Temperature -78 °C (Dry ice/acetone bath)Essential for the stability of the C7-lithiated intermediate.
Bromine Source 1,2-Dibromoethane or Carbon Tetrabromide (CBr₄)These are effective electrophilic bromine sources for quenching organolithiums. They are generally less reactive and easier to control than liquid bromine.

Troubleshooting Decision Tree

start Low Yield or Decomposition in DoM q1 Was the reaction run at -78 °C consistently? start->q1 a1_no No: Intermediate decomposed. Fix: Maintain strict temperature control. q1->a1_no No q2 Were anhydrous solvents and flame-dried glassware used? q1->q2 Yes a2_no No: Reagents quenched by water. Fix: Ensure rigorously anhydrous conditions. q2->a2_no No q3 What N1-protecting group was used? q2->q3 Yes a3_bad Boc or other labile group. Fix: Switch to a robust DMG like TIPS or SEM. q3->a3_bad Labile Group q4 Is the base (n-BuLi) titrated and fresh? q3->q4 TIPS/SEM a4_no No: Incomplete deprotonation. Fix: Use freshly titrated n-BuLi for accurate stoichiometry. q4->a4_no No success Re-run with optimized conditions. q4->success Yes

Caption: Decision tree for troubleshooting DoM reactions.

Q3: How can I definitively confirm that I have synthesized the 7-bromo isomer and not another regioisomer?

Probable Cause: 1D ¹H NMR spectra of substituted azaindoles can be complex due to overlapping signals and complex coupling patterns. Misinterpretation is possible.

Solution: Advanced NMR techniques are required for unambiguous structure elucidation.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful tool. Look for a 3-bond correlation (³JCH) from the N1-H proton (around 12-13 ppm in DMSO-d₆) to the C7 carbon. You should also see correlations from N1-H to C3a and C2. The absence of a strong correlation to a brominated carbon at C3 confirms C7 substitution.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): A through-space correlation between the N1-H proton and the C6-H proton provides strong evidence for substitution at C7. If the C6 position is also substituted, this experiment is less useful.

  • X-Ray Crystallography: If you can grow a suitable single crystal, this provides the ultimate, unambiguous proof of structure.[10]

Frequently Asked Questions (FAQs)

Q1: Why is the C3 position so much more reactive towards electrophiles than C7?

A: This is a classic case of kinetic control in electrophilic aromatic substitution. The reaction proceeds through a positively charged intermediate (a Wheland intermediate or arenium ion). When an electrophile attacks at C3, the positive charge can be delocalized over the pyrrole ring and onto the N1 nitrogen without disrupting the aromaticity of the pyridine ring. Attack at C7 results in a less stable intermediate where charge delocalization is less favorable and closer to the electron-withdrawing pyridine nitrogen.

Mechanism of Electrophilic Attack

cluster_c3 C3 Attack (Favored) cluster_c7 C7 Attack (Disfavored) C3_Start 4-Azaindole + E⁺ C3_Int [Intermediate with charge delocalized on N1] C3_Start->C3_Int More stable intermediate C3_Prod C3-Substituted Product C3_Int->C3_Prod Fast C7_Start 4-Azaindole + E⁺ C7_Int [Less stable intermediate] C7_Start->C7_Int Less stable intermediate C7_Prod C7-Substituted Product C7_Int->C7_Prod Slow

Caption: Relative stability of intermediates in electrophilic substitution.

Q2: Are there any alternatives to the DoM strategy for C7 functionalization?

A: While DoM is the most common and versatile method, other strategies exist, though they are often more complex. One approach involves starting with a pre-functionalized 2,3-disubstituted pyridine and constructing the pyrrole ring onto it, for example, via a Bartoli or Fischer indole synthesis. Another advanced method could involve a "halogen dance" reaction, where a halogen atom migrates from one position to another under the influence of a strong base, but this can be unpredictable and difficult to control for this specific substrate. For most applications, optimizing the DoM route is the most practical path.[11]

Q3: What are the critical safety considerations for this synthesis?

A: This synthesis involves highly reactive and hazardous materials.

  • n-Butyllithium (n-BuLi): Pyrophoric; ignites spontaneously on contact with air or moisture. Must be handled under a strict inert atmosphere (Nitrogen or Argon) using syringe techniques.

  • Cryogenic Baths: Liquid nitrogen and dry ice/acetone baths can cause severe burns. Appropriate personal protective equipment (PPE), including cryogenic gloves and face shields, is mandatory.

  • Brominating Agents: CBr₄ and 1,2-dibromoethane are toxic and should be handled in a well-ventilated fume hood.

  • Quenching: The reaction must be quenched slowly and carefully at low temperatures, typically by adding a proton source like saturated aqueous ammonium chloride or isopropanol. Adding water or alcohol too quickly to an active organolithium solution can cause a violent exothermic reaction.

Key Experimental Protocols

Protocol 1: N1-Triisopropylsilyl (TIPS) Protection of 5-chloro-4-azaindole

  • Materials: 5-chloro-4-azaindole, Sodium Hydride (NaH, 60% dispersion in mineral oil), Triisopropylsilyl chloride (TIPSCl), Anhydrous Dimethylformamide (DMF).

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (N₂), add 5-chloro-4-azaindole (1.0 eq).

    • Add anhydrous DMF to dissolve the starting material (approx. 0.5 M concentration).

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add NaH (1.2 eq) portion-wise. Effervescence (H₂ gas) will be observed. Stir for 30-60 minutes at 0 °C until bubbling ceases.

    • Slowly add TIPSCl (1.2 eq) via syringe.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC (e.g., 30% EtOAc/Hexanes) until the starting material is consumed.

  • Workup & Purification:

    • Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the N1-TIPS protected product.

Protocol 2: Regioselective C7-Bromination via Directed ortho-Metalation

  • Materials: N1-TIPS-5-chloro-4-azaindole, n-Butyllithium (n-BuLi, e.g., 2.5 M in hexanes), Carbon Tetrabromide (CBr₄), Anhydrous Tetrahydrofuran (THF).

  • Procedure:

    • To a flame-dried, three-neck flask equipped with a thermometer and under an inert atmosphere (N₂), add N1-TIPS-5-chloro-4-azaindole (1.0 eq).

    • Add anhydrous THF to dissolve (approx. 0.2 M concentration).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add freshly titrated n-BuLi (1.1 eq) dropwise via syringe, keeping the internal temperature below -70 °C.

    • Stir the resulting dark-colored solution at -78 °C for 1 hour.

    • In a separate flask, dissolve CBr₄ (1.5 eq) in a small volume of anhydrous THF and cool to -78 °C.

    • Transfer the lithiated azaindole solution via cannula into the CBr₄ solution at -78 °C.

    • Stir the reaction at -78 °C for 1-2 hours.

  • Workup & Purification:

    • Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl.

    • Allow the mixture to warm to room temperature.

    • Extract with ethyl acetate (3x), combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

    • Purify by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the desired N1-TIPS-7-bromo-5-chloro-4-azaindole.

Protocol 3: N1-TIPS Deprotection

  • Materials: N1-TIPS-7-bromo-5-chloro-4-azaindole, Tetra-n-butylammonium fluoride (TBAF, 1.0 M solution in THF), Tetrahydrofuran (THF).

  • Procedure:

    • Dissolve the TIPS-protected compound (1.0 eq) in THF.

    • Add TBAF solution (1.5 eq) at room temperature.

    • Stir for 1-3 hours, monitoring by TLC for the disappearance of the starting material.

  • Workup & Purification:

    • Concentrate the reaction mixture in vacuo.

    • Redissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over Na₂SO₄ and concentrate.

    • Purify by column chromatography or recrystallization to obtain the final product, this compound.

References

  • Ismail, Y., et al. (2022). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. Frontiers in Catalysis. [Link]

  • Han, C., et al. (2017). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development, 21(5), 743–748. [Link]

  • Various Authors. Synthetic approaches for the synthesis of 7-azaindole derivatives. RosDok. [Link]

  • Lill, S. O. N., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 25(15), 3447. [Link]

  • Antoci, V., et al. (2004). Practical Regioselective Bromination of Azaindoles and Diazaindoles. Letters in Organic Chemistry, 1(2), 173-175. [Link]

  • Kumar, R., et al. (2022). Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles: Access to Benzothiophene-Fused 7-Azaindole Analogs. The Journal of Organic Chemistry, 87(17), 11827–11841. [Link]

  • Organic Chemistry Portal. Azaindole synthesis. [Link]

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  • Clayden, J., Organolithiums: Selectivity for Synthesis. (2002). Elsevier.
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  • Cui, J., et al. (2025). Design and synthesis of 4-azaindoles derivatives: targeting the cardiac troponin I-interacting kinase (TNNI3K). Bioorganic & Medicinal Chemistry. [Link]

  • Min, S. (2004). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). HETEROCYCLES, 63(9), 2177. [Link]

  • World Intellectual Property Organization. (2016). A process for preparing halogenated azaindole compounds using pybrop. WO2016100651A1.
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  • Drozd, M., et al. (2024). Structural, Vibrational Spectroscopic and Theoretical (DFT) Studies of 4-Chloro- and 5-Chloro-7-azaindole-3-carbaldehydes. Molecules, 29(14), 3209. [Link]

  • Liu, Z., et al. (2011). Electrophilic Aromatic Substitution of a BN Indole. Angewandte Chemie International Edition, 50(32), 7313-7317. [Link]

  • Wang, X., et al. (2023). Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limitations. ChemRxiv. [Link]

  • Messaoud, M. Y. A., et al. (2021). Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. Molecules, 26(20), 6314. [Link]

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Technical Support Center: Reaction Monitoring for the Synthesis of 7-Bromo-5-chloro-4-Azaindole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of 7-Bromo-5-chloro-4-Azaindole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to the monitoring of this specific chemical synthesis. The synthesis of halogenated 4-azaindoles is a critical process in the development of various therapeutic agents, particularly kinase inhibitors.[1][2] The electronic properties of the 4-azaindole scaffold, combined with the specific substitution pattern, make it a valuable pharmacophore.[1][3][4] However, its synthesis can present unique challenges, making robust reaction monitoring techniques essential for success.

This guide will provide a comprehensive overview of common issues and their solutions, with a focus on practical, field-proven insights. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure the integrity of your results.

Troubleshooting Guide: Common Issues and Solutions

The synthesis of this compound can be approached through various synthetic routes, often involving multi-step sequences that may include halogenation, nitration, reduction, and cyclization reactions. A plausible synthetic approach, based on established azaindole chemistries, is outlined below. This guide will address potential issues within this synthetic framework.

Diagram 1: Plausible Synthetic Pathway for this compound

Synthetic_Pathway 4-Azaindole 4-Azaindole 5-Chloro-4-azaindole 5-Chloro-4-azaindole 4-Azaindole->5-Chloro-4-azaindole Chlorination This compound This compound 5-Chloro-4-azaindole->this compound Bromination Troubleshooting_Stalled_Reaction cluster_start Start cluster_analysis Analysis cluster_outcome Outcome Stalled_Reaction Reaction Stalled (Starting Material Remains) Check_Reagents Verify Reagent Quality (Fresh NCS/NBS) Stalled_Reaction->Check_Reagents First Step Optimize_Temp Increase Reaction Temperature Incrementally Check_Reagents->Optimize_Temp If Reagents are Good Change_Solvent Test Alternative Solvents Optimize_Temp->Change_Solvent If Still Stalled Reaction_Completes Reaction Proceeds to Completion Change_Solvent->Reaction_Completes Success No_Improvement No Improvement Change_Solvent->No_Improvement Failure

Caption: A decision tree for troubleshooting stalled reactions in the synthesis of this compound.

Issue 2: Formation of Multiple Products and Purification Challenges

Question: My reaction mixture shows multiple spots on the TLC plate, and HPLC analysis indicates the presence of several impurities. How can I improve the selectivity of my reaction and simplify purification?

Answer:

The formation of multiple products, particularly regioisomers, is a significant challenge in the synthesis of polysubstituted heterocycles. The electronic directing effects of the existing substituents and the pyridine nitrogen can lead to substitution at undesired positions.

Potential Causes and Solutions:

  • Lack of Regioselectivity: The directing effects of the chloro and bromo substituents, as well as the pyridine nitrogen, can lead to the formation of isomeric products. Careful control of reaction conditions is crucial.

    • Temperature Control: Running the reaction at a lower temperature can often improve selectivity by favoring the kinetically controlled product.

    • Order of Halogenation: The order in which the halogens are introduced can significantly impact the regiochemical outcome. A systematic study of the synthetic sequence may be necessary.

  • Over-reaction: The formation of di- or tri-halogenated byproducts can occur if the reaction is left for too long or if an excess of the halogenating agent is used. Careful monitoring of the reaction progress is essential to quench the reaction at the optimal time.

  • Side Reactions: The azaindole core can be susceptible to other side reactions, such as oxidation or decomposition, under harsh reaction conditions. [5] Strategies for Improved Selectivity and Purification:

  • Reaction Monitoring: Frequent monitoring by TLC or HPLC is critical to determine the optimal reaction time and prevent the formation of over-reacted byproducts.

  • Chromatography: Flash column chromatography is often necessary for the purification of the final product. A gradient elution with a solvent system such as hexane/ethyl acetate or dichloromethane/methanol is typically effective. The use of a deactivated silica gel (e.g., treated with triethylamine) can be beneficial for basic compounds like azaindoles to prevent streaking. [5]* Recrystallization: If the product is a solid, recrystallization can be a highly effective method for purification, especially for removing minor impurities.

Technique Application Typical Parameters
TLC Rapid, qualitative monitoring of reaction progress.Mobile Phase: Hexane/Ethyl Acetate (e.g., 7:3 v/v)Visualization: UV light (254 nm)
HPLC Quantitative analysis of reaction conversion and purity.Column: C18 reverse-phaseMobile Phase: Acetonitrile/Water with 0.1% formic acid (gradient elution)Detection: UV at 254 nm
Column Chromatography Purification of the crude product.Stationary Phase: Silica gel (230-400 mesh)Mobile Phase: Gradient of Hexane/Ethyl Acetate

Frequently Asked Questions (FAQs)

Q1: Which reaction monitoring techniques are most suitable for the synthesis of this compound?

A1: A combination of Thin-Layer Chromatography (TLC) for quick qualitative checks and High-Performance Liquid Chromatography (HPLC) for quantitative analysis is highly recommended. For structural confirmation of the final product and key intermediates, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable. [6]Gas Chromatography-Mass Spectrometry (GC-MS) can also be a valuable tool, particularly for identifying volatile impurities and byproducts. [7][8][9][10] Q2: How can I use TLC to effectively monitor my reaction?

A2: Spot your starting material, your reaction mixture, and a co-spot (starting material and reaction mixture in the same lane) on a TLC plate. Elute with an appropriate solvent system (e.g., 7:3 hexane/ethyl acetate). The disappearance of the starting material spot and the appearance of a new product spot will indicate the progress of the reaction. The relative Rf values will also give you an indication of the polarity change.

Q3: What are the key considerations for developing an HPLC method for this synthesis?

A3: A reverse-phase C18 column is a good starting point. [2]A gradient elution with a mobile phase consisting of acetonitrile and water, with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape, is generally effective. [2][11]You will need to optimize the gradient profile to achieve good separation between your starting materials, intermediates, product, and any impurities.

Q4: What are the expected 1H NMR signals for this compound?

A4: The 1H NMR spectrum will be relatively simple. You would expect to see signals for the protons on the pyridine and pyrrole rings. The exact chemical shifts will be influenced by the electron-withdrawing effects of the halogen substituents. A detailed structural elucidation would require 1D and 2D NMR experiments. [6] Q5: My final product appears to be unstable and degrades over time. What storage conditions are recommended?

A5: Halogenated azaindoles can be sensitive to light and air. It is advisable to store the purified product in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and in a cool, dark place. For long-term storage, refrigeration or freezing is recommended.

Experimental Protocols

Protocol 1: General Procedure for TLC Monitoring

  • Prepare the TLC Plate: Draw a faint pencil line about 1 cm from the bottom of a silica gel TLC plate.

  • Spot the Plate: Using a capillary tube, spot a small amount of your starting material, the reaction mixture, and a co-spot on the pencil line.

  • Develop the Plate: Place the TLC plate in a developing chamber containing the chosen mobile phase (e.g., 7:3 Hexane/Ethyl Acetate). Ensure the solvent level is below the pencil line.

  • Visualize: Once the solvent front has reached near the top of the plate, remove it from the chamber and mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm).

  • Analyze: Compare the spots in the reaction mixture lane to the starting material and note the appearance of new spots corresponding to the product.

Protocol 2: General Procedure for HPLC Monitoring

  • Sample Preparation: Withdraw a small aliquot (e.g., 10 µL) from the reaction mixture and dilute it with the mobile phase (e.g., 1 mL of 50:50 acetonitrile/water).

  • HPLC System Setup:

    • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Gradient: Start with a low percentage of B, and gradually increase to elute more nonpolar compounds. A typical gradient might be 10-90% B over 10 minutes.

    • Detection: UV at 254 nm.

  • Injection: Inject the prepared sample onto the HPLC system.

  • Data Analysis: Integrate the peaks in the chromatogram to determine the relative peak areas of the starting material, product, and any impurities. This will allow you to calculate the reaction conversion and monitor the purity profile over time.

Diagram 3: HPLC Monitoring Workflow

HPLC_Workflow Start Start Reaction Sample Withdraw Aliquot Start->Sample Dilute Dilute with Mobile Phase Sample->Dilute Inject Inject into HPLC System Dilute->Inject Analyze Analyze Chromatogram (Peak Area, Retention Time) Inject->Analyze Decision Reaction Complete? Analyze->Decision Continue Continue Reaction and Re-sample Decision->Continue No Workup Proceed to Work-up Decision->Workup Yes Continue->Sample

Caption: A workflow diagram for monitoring the synthesis of this compound using HPLC.

References

  • BenchChem. (2025). Technical Support Center: Improving Yield in 4-Azaindole Synthesis. BenchChem.
  • Han, C., Green, K., Pfeifer, E., & Gosselin, F. (2017). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development, 21(4), 628–631. [Link]

  • Han, C., Green, K., Pfeifer, E., & Gosselin, F. (2017). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole.
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  • Thieme Connect. (2010). Synthesis of 4- and 6-Azaindoles via the Fischer Indole Reaction. Thieme Connect.
  • ChemicalBook. (n.d.). 5-Bromo-7-azaindole synthesis. ChemicalBook.
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  • Patsnap. (n.d.). Synthetic process of 5-bromo-7-azaindole.
  • ACS Omega. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity.
  • ResearchGate. (n.d.). Different strategies for synthesis of 7-azaindoles.
  • Google Patents. (n.d.). CN109081840B - Preparation method of 5-bromo-7-azaindole.
  • ACS Publications. (n.d.). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis.
  • PubMed. (2025). Discovery of novel 4-azaindole derivatives as selective Nav1.2 Inhibitor with potent antiepileptic activity and low neurotoxicity. PubMed.
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  • The Royal Society of Chemistry. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. The Royal Society of Chemistry.
  • ResearchGate. (n.d.). Halogenated compounds identified by GC-MS in dichloromethane extracts of laboratory-cultivated Ochtodes secundiramea plantlets.
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side reactions of 7-Bromo-5-chloro-4-Azaindole with common reagents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 7-Bromo-5-chloro-4-azaindole. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile heterocyclic building block. Here, we address common challenges and frequently asked questions regarding its reactivity, focusing on troubleshooting side reactions to enable efficient and predictable synthetic outcomes.

Introduction: Understanding the Reactivity Landscape

This compound (1H-pyrrolo[3,2-c]pyridine) is a valuable scaffold in drug discovery, prized for its role as a bioisostere of indole and its capacity for diverse functionalization.[1] However, its synthetic utility is coupled with a complex reactivity profile stemming from three key sites: the acidic N-H proton of the pyrrole ring, a relatively electron-rich C7-Br bond, and a more electron-deficient C5-Cl bond on the pyridine ring. Navigating the selective functionalization of these sites is critical for success. This guide provides field-proven insights and protocols to mitigate common side reactions.

Caption: Reactivity map of this compound.

Frequently Asked Questions & Troubleshooting Guides

Palladium-Catalyzed Cross-Coupling Reactions

This is the most common application for this scaffold. Success hinges on exploiting the differential reactivity of the C-Br and C-Cl bonds.

Q: I am attempting a Suzuki-Miyaura coupling. Which halogen is more reactive, and what conditions favor selective reaction at a single site?

A: The C7-Br bond is significantly more reactive than the C5-Cl bond in standard palladium-catalyzed cross-coupling reactions. This is due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, which facilitates a faster rate of oxidative addition to the Pd(0) catalyst.[2][3]

To achieve high selectivity for C7 arylation, you should employ mild reaction conditions.

  • Causality: Aggressive conditions (high temperatures, prolonged reaction times, overly active catalysts) can provide sufficient energy to cleave the stronger C-Cl bond, leading to mixtures of mono- and di-arylated products.

Table 1: Recommended Conditions for Selective C7-Br Suzuki-Miyaura Coupling

ParameterRecommended ConditionRationale & Troubleshooting Notes
Catalyst Pd(PPh₃)₄, PdCl₂(dppf), or Pd₂(dba)₃ with a suitable ligand (e.g., SPhos, XPhos)For sluggish reactions, consider using modern biarylphosphine ligands which promote faster oxidative addition and reductive elimination.[2]
Ligand SPhos, RuPhos, XPhosLigand choice is crucial. SPhos is often effective for Suzuki couplings on halogenated heterocycles.[2]
Base K₂CO₃, Cs₂CO₃, K₃PO₄Use a moderately strong, non-nucleophilic base. Stronger bases like t-BuOK can sometimes promote side reactions. Cs₂CO₃ is often beneficial for challenging couplings.
Solvent Dioxane/H₂O, Toluene/EtOH, or DMEA polar, aprotic solvent system is standard. The presence of water is often necessary to facilitate the transmetalation step.[3]
Temperature 60–90 °CStart with a lower temperature (e.g., 80 °C) and monitor the reaction. Only increase the temperature if the reaction is stalled to avoid C-Cl activation.
Boronic Acid 1.1–1.5 equivalentsUsing a large excess can lead to homocoupling of the boronic acid (Glaser coupling).

Q: My Buchwald-Hartwig amination is giving low yields and significant amounts of a dehalogenated side product. What is going wrong?

A: This is a classic problem. Dehalogenation (hydrodehalogenation) is a common side reaction in Buchwald-Hartwig aminations, especially with electron-rich or sterically hindered substrates.[4][5] Another key challenge with azaindoles is competitive N-arylation or catalyst inhibition by the substrate itself.[6]

Potential Causes & Solutions:

  • Catalyst Inhibition: The azaindole nitrogen atoms can chelate the palladium center, deactivating the catalyst.[6]

    • Solution: Use a strong, non-nucleophilic base like LiHMDS. This deprotonates the azaindole N-H and the amine nucleophile, forming their respective lithium salts. This prevents the neutral azaindole from coordinating to the palladium catalyst.[6] Buchwald's group has demonstrated this strategy to be highly effective for unprotected halo-azaindoles.[6]

  • Hydrodehalogenation: This occurs when the Ar-Pd(II)-X intermediate is intercepted by a hydride source before reductive elimination can occur.

    • Solution: Ensure your solvent and amine are scrupulously dry and degassed. Water or other protic impurities can be a source of protons. Using a well-defined palladium pre-catalyst can also minimize side reactions compared to generating Pd(0) in situ from Pd(OAc)₂.[4]

  • Slow Reductive Elimination: If the final step of the catalytic cycle is slow, side reactions have more time to occur.

    • Solution: Ligand choice is critical. For C-N coupling, sterically hindered biarylphosphine ligands like XPhos, RuPhos, or BrettPhos are often superior as they promote rapid reductive elimination.[7]

Buchwald_Troubleshooting Start Low Yield / Dehalogenation in Buchwald-Hartwig Amination CheckBase Is the base strong and non-nucleophilic? Start->CheckBase CheckCatalyst Are you using an appropriate ligand/precatalyst? CheckBase->CheckCatalyst Yes UseLiHMDS Switch to LiHMDS to deprotonate N-H and prevent catalyst inhibition. CheckBase->UseLiHMDS No CheckConditions Are reagents anhydrous and degassed? CheckCatalyst->CheckConditions Yes UseBiaryl Screen biarylphosphine ligands (e.g., XPhos, BrettPhos) and use a pre-catalyst. CheckCatalyst->UseBiaryl No DryReagents Thoroughly dry solvent and amine. Use rigorous degassing techniques. CheckConditions->DryReagents No Success Improved Yield and Reduced Side Reactions CheckConditions->Success Yes UseLiHMDS->Success UseBiaryl->Success DryReagents->Success

Caption: Troubleshooting flowchart for Buchwald-Hartwig amination.

Q: I want to perform a Sonogashira coupling. What are the key considerations?

A: Sonogashira coupling is also highly selective for the C7-Br position.[8][9] The primary side reaction to be aware of is the homocoupling of the terminal alkyne to form a 1,3-diyne (Glaser coupling).

  • Causality: The Glaser side reaction is catalyzed by the copper(I) co-catalyst under aerobic conditions.[8]

Mitigation Strategies:

  • Rigorous Degassing: It is imperative to perform the reaction under a strictly inert atmosphere (Argon or Nitrogen) to exclude oxygen.

  • Amine Base: Using a bulky amine base like diisopropylethylamine (DIPEA) or triethylamine (TEA) is standard. The base scavenges the HX produced during the reaction.

  • Copper-Free Conditions: If Glaser coupling remains a persistent issue, consider a copper-free Sonogashira protocol. These reactions often require a higher catalyst loading or more active palladium/ligand systems but completely eliminate the diyne side product.[9]

Metal-Halogen Exchange and Lithiation

Q: I need to generate an organometallic intermediate. Which halogen will undergo lithium-halogen exchange first?

A: The C7-Br bond will undergo lithium-halogen exchange much faster than the C5-Cl bond when treated with an alkyllithium reagent (e.g., n-BuLi, t-BuLi). The general reactivity trend for this exchange is I > Br > Cl.[10]

Critical Side Reactions and Solutions:

  • N-H Deprotonation: The pyrrole N-H is acidic and will be instantly deprotonated by the alkyllithium reagent.

    • Solution: You must use at least two equivalents of the alkyllithium reagent. The first equivalent performs the acid-base reaction with the N-H proton, and the second equivalent performs the desired Br-Li exchange. A combination of a Grignard reagent (to form a magnesium salt at the N-H) followed by n-BuLi has also been reported to be effective.[11]

  • Competitive Lithiation (Deprotonation of Ring C-H): While less common, directed ortho-metalation or deprotonation at other ring positions can occur, especially if the Br-Li exchange is slow.

    • Solution: Perform the reaction at very low temperatures (-78 °C to -100 °C) to ensure the kinetic Br-Li exchange pathway dominates.[12] Quench the resulting organolithium species at this low temperature.

Recommended Protocol for Selective C7-Lithiation:

  • Protect the N-H position if possible (e.g., with a SEM or BOC group) to avoid using excess alkyllithium. If unprotected, proceed as below.

  • Dissolve this compound (1.0 eq) in anhydrous THF under Argon.

  • Cool the solution to -78 °C.

  • Slowly add n-Butyllithium (2.1 eq) dropwise, maintaining the temperature below -70 °C.

  • Stir for 30–60 minutes at -78 °C. The solution should change appearance, indicating the formation of the dilithiated species.

  • Add the desired electrophile (e.g., DMF, CO₂, an aldehyde) slowly at -78 °C.

  • Allow the reaction to warm slowly to room temperature before quenching with saturated aqueous NH₄Cl.

Nucleophilic Aromatic Substitution (SNAr)

Q: Is it possible to perform a nucleophilic aromatic substitution on this scaffold?

A: Yes, but it is challenging and typically requires forcing conditions. SNAr reactions generally require a strong electron-withdrawing group (like -NO₂) positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer complex intermediate.[13][14] The 4-azaindole system has an electron-deficient pyridine ring, which does facilitate SNAr to some extent, making the C5-Cl position the more likely site for this reaction.

  • Causality: The nitrogen atom at position 4 acts as an electron-withdrawing group, activating the C5 and C3 positions towards nucleophilic attack. The C5-Cl is therefore more susceptible to SNAr than the C7-Br on the more electron-rich pyrrole-like ring.

Potential Issues:

  • Harsh Conditions: SNAr on this substrate will likely require high temperatures and strong nucleophiles (e.g., NaOMe in DMSO at >100 °C), which can lead to decomposition.

  • Low Selectivity: You may observe competing reactions or decomposition before significant SNAr occurs.

  • Displacement Rearrangement: Under certain conditions with primary amines, a displacement-rearrangement has been observed in related 4-halo-7-azaindoles, leading to substitution at an unexpected position.[15]

Recommendation: For introducing amine or ether linkages, palladium-catalyzed cross-coupling (Buchwald-Hartwig or Buchwald-Hartwig-type C-O coupling) is a far more reliable and general method than SNAr for this particular scaffold.

References

  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 2018. [Link]

  • Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development, 2017. [Link]

  • Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole (Supporting Information). ACS Publications, 2017. [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? Reddit r/chemistry, 2018. [Link]

  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. MDPI, 2018. [Link]

  • Metal–halogen exchange. Wikipedia. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • Metalation and Halogen-Lithium Exchange of Sensitive Substrates and Mild Ester Homologation in Continuous Flow. Ludwig-Maximilians-Universität München, 2018. [Link]

  • Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. Indian Academy of Sciences, 1987. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts, 2023. [Link]

  • Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. National Institutes of Health (NIH), 2019. [Link]

  • Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. National Institutes of Health (NIH), 2011. [Link]

  • Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega, 2023. [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. MDPI, 2020. [Link]

  • Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate, 2001. [Link]

  • Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. ResearchGate, 2002. [Link]

  • Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry, 2015. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Sonogashira Coupling. Chemistry LibreTexts, 2024. [Link]

  • Nucleophilic Aromatic Substitution. YouTube, 2019. [Link]

  • Nucleophilic Aromatic Substitution EXPLAINED! YouTube, 2025. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • 18.6 Nucleophilic Aromatic Substitution (NAS). YouTube, 2021. [Link]

  • Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive. National Institutes of Health (NIH), 2022. [Link]

  • Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. Atlanchim Pharma. [Link]

  • Ortho Lithiation | Metal Halogen Exchange | Alkyl Lithium (R-Li) | GATE 2022 Chemistry - Question 16. YouTube, 2023. [Link]

  • 16.6 Nucleophilic Aromatic Substitution. OpenStax, 2023. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • The Effect of Vicinyl Olefinic Halogens on Cross-Coupling Reactions Using Pd(0) Catalysis. University of Tennessee, Knoxville, 2000. [Link]

  • The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Semantic Scholar. [Link]

  • Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. ACS Publications, 2017. [Link]

  • Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. University of Windsor, 2002. [Link]

  • Synthetic process of 5-bromo-7-azaindole.
  • Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. National Institutes of Health (NIH). [Link]

  • Recent advances in the global ring functionalization of 7-azaindoles. PubMed, 2020. [Link]

  • Azaindole synthesis. Organic Chemistry Portal. [Link]

Sources

Technical Support Center: Purification Strategies for 7-Bromo-5-chloro-4-Azaindole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 7-Bromo-5-chloro-4-Azaindole. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important heterocyclic building block. Achieving high purity is critical for the success of subsequent synthetic steps and for ensuring data integrity in biological assays. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the challenges of purifying this compound.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of this compound in a direct question-and-answer format.

Question: I'm observing significant streaking and poor peak shape for my compound during silica gel chromatography. What's causing this and how can I fix it?

Answer: This is a classic issue encountered with nitrogen-containing heterocycles like azaindoles. The primary cause is the interaction between the basic nitrogen atoms in your molecule and the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong interaction leads to tailing, streaking, and sometimes irreversible adsorption of your product onto the column.[1]

Solutions:

  • Neutralize the Stationary Phase: The most effective solution is to add a basic modifier to your mobile phase.[1]

    • Triethylamine (TEA): Add 0.1-1% TEA to your eluent system (e.g., Hexane/Ethyl Acetate + 0.5% TEA). The TEA will preferentially bind to the acidic sites on the silica, allowing your azaindole to elute with a much-improved peak shape.

    • Ammonia: For more polar solvent systems (e.g., Dichloromethane/Methanol), using a 7N solution of ammonia in methanol as your polar component (e.g., 98:2 DCM:[7N NH3 in MeOH]) can be very effective.

  • Use a Deactivated Silica: If basic modifiers are incompatible with your molecule, consider using a deactivated silica gel or an alternative stationary phase like alumina.[2]

Question: My crude material won't fully dissolve for loading onto a chromatography column. What should I do?

Answer: Incomplete dissolution is often caused by the presence of highly insoluble polymeric byproducts or inorganic salts from the reaction workup. Loading an insoluble mixture directly onto the column will result in disastrous separation.

Solutions:

  • Pre-filtration: Dissolve the crude material in a suitable solvent (like ethyl acetate or dichloromethane) and filter it through a small plug of Celite® or silica gel. This will remove baseline impurities and insoluble particulates.[2] The filtrate can then be concentrated and subjected to chromatography.

  • Dry Loading Technique: If solubility is a persistent issue, dry loading is the preferred method.

    • Dissolve your crude product in a minimal amount of a volatile solvent (e.g., DCM, acetone).

    • Add a small amount of silica gel (typically 1-2 times the mass of your crude product) to this solution.

    • Carefully evaporate the solvent under reduced pressure until you have a dry, free-flowing powder.

    • Load this powder directly onto the top of your packed column. This technique ensures that the compound is introduced to the column in a concentrated band, leading to better separation.[3]

Question: After recrystallization, my yield is very low. How can I improve recovery without sacrificing purity?

Answer: Low recovery is typically due to two main factors: using an excessive amount of solvent or choosing a solvent in which your compound has high solubility even at low temperatures.[1]

Solutions:

  • Optimize Solvent Volume: Use the absolute minimum amount of hot solvent required to fully dissolve the crude solid. Adding solvent dropwise near its boiling point is a good practice. Using too much solvent will keep a significant portion of your product dissolved in the mother liquor upon cooling.[1]

  • Employ a Two-Solvent System: If a single solvent isn't giving you good results, a two-solvent system is ideal.

    • Dissolve your compound in a minimal amount of a "good" solvent (one in which it is highly soluble, e.g., acetone or ethyl acetate).[4]

    • While hot, add a "poor" solvent (one in which it is sparingly soluble, e.g., hexane or toluene) dropwise until the solution becomes faintly cloudy (the saturation point).[5]

    • Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly. This method allows for fine-tuned control over the saturation point, promoting high-yield crystallization.

  • Recover from Mother Liquor: Concentrate the mother liquor and re-purify the recovered solid. This second crop will likely be less pure than the first and may require a separate recrystallization or a quick column to be of acceptable quality.

Question: My final product purity by HPLC is stalled at 97%, but I need >99.5% for my next step. What's the best strategy?

Answer: Achieving very high purity often requires a final "polishing" step that offers higher resolution than standard flash chromatography or crystallization. This is a common scenario when dealing with closely-eluting regioisomeric impurities.[6][7]

Solution: Preparative Reversed-Phase HPLC (Prep-HPLC)

Preparative HPLC is the gold standard for isolating compounds to >99% purity.[8] It is particularly effective for separating structurally similar impurities.

  • Method Development: Start on an analytical scale to develop a separation method. A C18 column with a water/acetonitrile or water/methanol gradient is a typical starting point. Modifiers like 0.1% formic acid or trifluoroacetic acid (TFA) can improve peak shape.[9]

  • Scale-Up: Once you have good separation on the analytical column, the method can be scaled to a preparative column to process larger quantities.[10] Mass-based fraction collection is often used to ensure only the desired product is collected.[11]

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a crude sample of this compound?

A1: Based on the synthesis of related halogenated azaindoles, the most probable impurities include:

  • Starting Materials: Unreacted 4-azaindole or a mono-halogenated intermediate.

  • Regioisomers: Impurities arising from halogenation at other positions on the azaindole ring system. The synthesis of a related compound specifically mentions the need to control for regioisomeric impurities.[6][7][12]

  • Over-halogenated Species: Products containing additional bromine or chlorine atoms.

  • Hydrolysis/Degradation Products: Depending on the reaction and workup conditions, some degradation may occur.

Q2: How do I choose between crystallization and chromatography as the primary purification method?

A2: The choice depends on the nature of your crude material and the impurities present.

  • Crystallization: This is the ideal first choice if your product is a stable, crystalline solid and the impurities have significantly different solubility profiles. It is operationally simple, scalable, and can be environmentally friendly.[7] A quick purity check of the initial crystals by TLC or HPLC will tell you if this method is sufficient.

  • Column Chromatography: This is a more versatile technique and is necessary when impurities have similar solubility to the product, or if the product is an oil.[1] It is excellent for separating compounds based on polarity differences.

Q3: What solvent systems are a good starting point for silica gel chromatography of this compound?

A3: Given the polarity of the azaindole core, a mobile phase of intermediate polarity is a good starting point. Always develop your method using Thin Layer Chromatography (TLC) first.

  • Initial Screening: Start with a Hexane/Ethyl Acetate system. Test solvent ratios like 4:1, 2:1, and 1:1 to find a system that gives your product an Rf value between 0.2 and 0.4.

  • Alternative System: If separation is poor, a Dichloromethane/Methanol system can be effective. Start with a high ratio of DCM (e.g., 99:1) and gradually increase the methanol content.

  • Modifier: As noted in the troubleshooting guide, always add ~0.5% triethylamine to your chosen eluent to prevent streaking.[1]

Purification Protocols & Workflows
Visualizing the Purification Strategy

The general workflow for purifying this compound involves a primary purification step followed by an optional polishing step if higher purity is required.

G cluster_0 Purification Workflow Crude Crude this compound Purity_Check1 Purity Analysis (TLC, HPLC/LC-MS) Crude->Purity_Check1 Primary_Purification Primary Purification Purity_Check1->Primary_Purification Recrystallization Recrystallization Primary_Purification->Recrystallization If crystalline & solubility allows Flash_Chromo Flash Chromatography Primary_Purification->Flash_Chromo If oily or complex mixture Purity_Check2 Purity Analysis (HPLC, NMR) Recrystallization->Purity_Check2 Flash_Chromo->Purity_Check2 Final_Product Final Product (>95% Purity) Purity_Check2->Final_Product Purity ≥ 95% High_Purity_Check Purity < 99.5%? Purity_Check2->High_Purity_Check Purity Goal Not Met High_Purity_Check->Final_Product No, purity is sufficient Prep_HPLC Preparative HPLC (Polishing Step) High_Purity_Check->Prep_HPLC Yes High_Purity_Product High Purity Product (>99.5% Purity) Prep_HPLC->High_Purity_Product

Caption: General purification workflow for this compound.

Protocol 1: Recrystallization from a Two-Solvent System

This protocol is ideal for removing impurities with different solubility characteristics than the target compound.

Methodology:

  • Place the crude this compound into an Erlenmeyer flask equipped with a stir bar.

  • Add a minimal volume of a hot "good" solvent (e.g., Ethyl Acetate) to just dissolve the solid. Keep the solution heated and stirring.

  • Slowly add a hot "poor" solvent (e.g., Hexane or Toluene) dropwise until the solution becomes persistently turbid.[5]

  • Add 1-2 drops of the hot "good" solvent to render the solution clear again.

  • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice bath or refrigerator for at least 1 hour.

  • Collect the crystals by vacuum filtration, washing them with a small amount of the cold "poor" solvent.

  • Dry the crystals under high vacuum to remove residual solvent.

Protocol 2: Normal-Phase Flash Chromatography

This is the most versatile method for separating a wide range of impurities based on polarity.[3]

Methodology:

  • Solvent System Selection: Using TLC, identify a solvent system (e.g., Hexane/Ethyl Acetate + 0.5% TEA) that provides good separation and an Rf of ~0.3 for the product.

  • Column Packing: Pack a flash chromatography column with silica gel (230-400 mesh) using your chosen eluent. Ensure the column bed is homogenous and free of air bubbles.

  • Sample Loading: Prepare your sample using the dry loading method described in the troubleshooting section for best results. Carefully add the silica-adsorbed sample to the top of the packed column.

  • Elution: Begin elution with the chosen mobile phase. An isocratic (constant solvent composition) elution can be used, but a gradient elution (gradually increasing the polarity) often provides better separation.

  • Fraction Collection: Collect fractions and monitor their contents by TLC.

  • Combine and Evaporate: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified this compound.

Protocol 3: Preparative Reversed-Phase HPLC (Prep-HPLC)

This high-resolution technique is used for final polishing to achieve >99.5% purity.[8][13]

Methodology:

  • Method Development: On an analytical C18 HPLC column, develop a gradient method (e.g., Water/Acetonitrile with 0.1% Formic Acid) that shows baseline separation of your product from all impurities.[9]

  • Sample Preparation: Dissolve the sample (already >95% pure from a primary method) in a suitable solvent like methanol or acetonitrile. Filter the solution through a 0.45 µm syringe filter.

  • Column Equilibration: Equilibrate the preparative C18 column with the initial mobile phase conditions.

  • Injection and Fraction Collection: Inject the sample and begin the preparative run. Collect fractions corresponding to the product peak, ideally using a mass-directed or UV-triggered fraction collector.

  • Solvent Removal: Combine the pure fractions. The organic solvent (acetonitrile/methanol) can be removed under reduced pressure. The remaining aqueous solution should be lyophilized (freeze-dried) to obtain the final, high-purity solid product.

Data Summary

The selection of an appropriate solvent is critical for any purification technique. The table below summarizes properties of common solvents relevant to the purification of azaindole derivatives.[4][14]

SolventPolarity IndexBoiling Point (°C)Common ApplicationNotes
n-Hexane0.169Chromatography (non-polar), Recrystallization (anti-solvent)Good for precipitating polar compounds.
Toluene2.4111RecrystallizationHigher boiling point allows for dissolution of less soluble compounds.[5]
Dichloromethane (DCM)3.140Chromatography (polar), Sample loadingVolatile and dissolves a wide range of compounds.
Ethyl Acetate (EtOAc)4.477Chromatography (polar), Recrystallization (good solvent)Common choice for chromatography of medium-polarity compounds.
Acetone5.156Recrystallization (good solvent), WashingHigh solubility for many polar organic molecules.[4]
Acetonitrile (ACN)5.882Reversed-Phase HPLC (mobile phase)UV transparent, common in HPLC.
Methanol (MeOH)5.165Chromatography (highly polar), Reversed-Phase HPLCStrong solvent, used to elute highly polar compounds from silica.
Water10.2100Reversed-Phase HPLC (mobile phase)The polar component in reversed-phase chromatography.
Troubleshooting Chromatography: A Decision Tree

G cluster_1 Troubleshooting Chromatography Start Problem Observed During Chromatography Streaking Streaking or Tailing Peaks? Start->Streaking PoorSep Poor Separation (Overlapping Spots)? Start->PoorSep NoElution Product Not Eluting? Start->NoElution AddTEA Add 0.5% Triethylamine to Eluent Streaking->AddTEA Yes ChangeSolvent Change Solvent System (e.g., Hex/EtOAc to DCM/MeOH) PoorSep->ChangeSolvent Yes IncreasePolarity Increase Eluent Polarity (e.g., more EtOAc or MeOH) NoElution->IncreasePolarity Yes CheckStability Check Stability on Silica (Spot on TLC, let sit, re-elute) IncreasePolarity->CheckStability If still no elution UseAlumina Switch to Alumina or Reversed-Phase C18 CheckStability->UseAlumina If decomposition observed

Caption: A decision tree for troubleshooting common flash chromatography issues.

References
  • National Center for Biotechnology Information. (n.d.). Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases. PubMed Central. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 5-Bromo-7-azaindole on Newcrom R1 HPLC column. Retrieved from [Link]

  • Han, C., et al. (2017). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development, 21(4), 628-631.
  • Langer, P., et al. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. Retrieved from [Link]

  • Han, C., et al. (2017). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development. ACS Publications. DOI: 10.1021/acs.oprd.7b00060. Retrieved from [Link]

  • Han, C., et al. (2017). Supporting Information: Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. ACS Publications. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Application Compendium Solutions for Preparative HPLC. Retrieved from [Link]

  • Bocan. (n.d.). The Chemical Properties and Research Applications of 5-Bromo-7-azaindole. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • MicroCombiChem GmbH. (2021). Purification, Preparative HPLC-MS. Retrieved from [Link]

  • Google Patents. (n.d.). CN102584820A - Preparation method for 5-bromo-7-azaindole.
  • Teledyne LABS. (n.d.). The Power of Preparative HPLC Systems. Retrieved from [Link]

  • Bao, S., et al. (2020). Solubility and Dissolution Behavior Analysis of 7-Azaindole in Pure and Binary Mixture Solvents at Temperatures Ranging from 278.15 to 323.15 K. Journal of Chemical & Engineering Data, 65(8), 3910-3921. DOI: 10.1021/acs.jced.0c00323. Retrieved from [Link]

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Technical Support Center: Catalyst Selection for Cross-Coupling Reactions of 7-Bromo-5-chloro-4-Azaindole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical advice, troubleshooting protocols, and frequently asked questions (FAQs) for navigating the complexities of catalyst selection in cross-coupling reactions involving the 7-Bromo-5-chloro-4-Azaindole scaffold. As a privileged structure in medicinal chemistry, the selective functionalization of this di-halogenated azaindole is critical for the synthesis of novel chemical entities.[1][2] This document is designed to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your experiments.

Frequently Asked Questions (FAQs): Core Concepts

Q1: What is the primary challenge when performing cross-coupling reactions on this compound?

The principal challenge is achieving regioselectivity . The molecule possesses two distinct halogen atoms at the C7 (Bromo) and C5 (Chloro) positions. The goal is typically to functionalize one position selectively without reacting at the other. This requires careful tuning of the catalyst system and reaction conditions.

Q2: Which position is more reactive, the C7-Br or the C5-Cl?

The C7-Bromo position is significantly more reactive. In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.[3][4] The reactivity of this step generally follows the trend of bond strength: C–I > C–Br > C–OTf >> C–Cl.[5] The weaker C-Br bond will therefore react preferentially over the stronger C-Cl bond under appropriate conditions.[6][7]

Q3: Can the azaindole nitrogen atom interfere with the catalyst?

Yes, this is a critical consideration. The nitrogen atoms in the azaindole core, particularly the pyridine nitrogen, are Lewis basic and can coordinate to the palladium center. This can potentially inhibit the catalyst or alter its reactivity.[8] Furthermore, the N-H proton on the pyrrole ring is weakly acidic and can react with strong bases, which may complicate the reaction. While many couplings are successful on the unprotected N-H azaindole, N-protection (e.g., with PMB, SEM, or tosyl groups) is sometimes employed to prevent these side reactions, though it adds synthetic steps.[9][10]

Q4: What are the fundamental components of a catalyst system for this substrate?

A typical palladium-catalyzed cross-coupling system consists of three key components:

  • Palladium Precatalyst: A source of palladium, such as Pd(OAc)₂, Pd₂(dba)₃, or pre-formed catalysts.

  • Ligand: A crucial component that binds to the palladium, influencing its stability, reactivity, and steric environment. The choice of ligand is paramount for success.

  • Base: Required to facilitate key steps in the catalytic cycle, such as transmetalation in Suzuki couplings or deprotonation of the nucleophile in Buchwald-Hartwig aminations.[11][12]

Catalyst Selection and Troubleshooting by Reaction Type

This section provides specific guidance for the most common cross-coupling reactions, focusing on achieving selective functionalization at the C7-bromo position.

Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds between the azaindole and various boronic acids or esters.

  • Q: What is the best starting point for a selective Suzuki coupling at C7? A: For selective C7 coupling, you need a catalyst system active enough for the C-Br bond but mild enough to leave the C-Cl bond untouched. A combination of a palladium(II) precatalyst like Pd(OAc)₂ or a palladium(0) source like Pd₂(dba)₃ with a bulky, electron-rich biarylphosphine ligand such as SPhos or XPhos is an excellent starting point.[8][13] These ligands promote the crucial oxidative addition and reductive elimination steps.[8]

  • Q: Which base should I choose for the Suzuki reaction? A: An inorganic base is typically used. Potassium phosphate (K₃PO₄) is often a superior choice for heteroaromatic substrates as it is effective and generally avoids base-sensitive functional group degradation.[8][13] Cesium carbonate (Cs₂CO₃) is another strong option. A mixed solvent system like dioxane/water or THF/water is common, as water can help dissolve the inorganic base.[14][15]

ComponentRecommendationRationale
Palladium Source Pd₂(dba)₃ (1-2.5 mol%) or Pd(OAc)₂ (2-5 mol%)Readily available and effective precatalysts.
Ligand SPhos or XPhos (1.1 - 1.5 eq. relative to Pd)Bulky biarylphosphine ligands excel at stabilizing the Pd(0) species and facilitating reductive elimination, crucial for challenging substrates.[8][16]
Base K₃PO₄ or Cs₂CO₃ (2-3 equivalents)Strong, non-nucleophilic bases that effectively promote transmetalation without causing significant substrate degradation.[12][13]
Solvent 1,4-Dioxane / H₂O (e.g., 5:1 ratio) or Toluene / EtOH (1:1)Aprotic solvents are standard; a small amount of water aids in dissolving the base.[16]
Temperature 80 - 100 °CSufficient to activate the C-Br bond without promoting significant C-Cl activation or decomposition.
ProblemPotential Cause(s)Recommended Solution(s)
No Reaction / Low Conversion 1. Inactive catalyst. 2. Insufficiently degassed reagents. 3. Poor quality boronic acid.1. Use a fresh batch of catalyst/ligand. Consider a pre-formed catalyst like SPhos Pd G3. 2. Ensure the reaction mixture is thoroughly degassed via sparging with argon or freeze-pump-thaw cycles.[17] 3. Check the purity of the boronic acid; homodimerization (B-O-B anhydride formation) can occur upon storage.
Formation of Di-substituted Product (at C5 and C7) 1. Reaction temperature is too high or time is too long. 2. Catalyst system is too reactive.1. Lower the reaction temperature (e.g., from 100 °C to 80 °C) and monitor the reaction closely by TLC or LC-MS to stop it upon consumption of starting material. 2. Reduce catalyst loading or switch to a slightly less active ligand if necessary.
Hydrodehalogenation (Br replaced by H) 1. Presence of water/protiс impurities. 2. Boronic acid decomposition.1. Use anhydrous solvents and reagents. 2. Use fresh boronic acid or consider using a more stable boronate ester (e.g., a pinacol ester).
Buchwald-Hartwig Amination (C-N Bond Formation)

This reaction is essential for introducing amine functionalities, a common motif in pharmacologically active compounds.

  • Q: What are the key differences in catalyst selection for C-N vs. C-C coupling? A: Buchwald-Hartwig amination often requires slightly different ligands and stronger bases.[11] While biarylphosphines are still excellent, bidentate ligands like Xantphos can be very effective in preventing β-hydride elimination and promoting C-N reductive elimination.[9] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are typically required to deprotonate the amine nucleophile.[11][18]

  • Q: Can I couple both primary and secondary amines? A: Yes, but conditions may need to be optimized. Secondary amines are often less reactive and may require more forcing conditions or specialized ligands. For sensitive substrates, starting with primary amines is often more straightforward. The reaction mechanism involves oxidative addition, amine coordination and deprotonation, and finally, reductive elimination.[11]

ComponentRecommendationRationale
Palladium Source Pd₂(dba)₃ (1-2.5 mol%) or Pd(OAc)₂ (2-5 mol%)Common and reliable palladium sources.
Ligand Xantphos or XPhos (1.2 - 2 eq. relative to Pd)Xantphos is a wide bite-angle ligand excellent for C-N coupling.[9] XPhos is a robust alternative.[19]
Base NaOtBu or Cs₂CO₃ (1.5 - 2.5 equivalents)A strong, non-nucleophilic base is critical for amine deprotonation. Cs₂CO₃ can be a milder alternative for sensitive substrates.[9]
Solvent Toluene or 1,4-Dioxane (anhydrous)Aprotic, non-coordinating solvents are preferred.
Temperature 90 - 110 °CHigher temperatures are often needed to drive C-N reductive elimination.
ProblemPotential Cause(s)Recommended Solution(s)
No Reaction / Stalled Reaction 1. Base is not strong enough. 2. Ligand is suboptimal. 3. Amine is too sterically hindered.1. Switch from Cs₂CO₃ to a stronger base like NaOtBu or K₃PO₄. 2. Screen other ligands, such as RuPhos or DavePhos.[20] 3. Increase temperature, reaction time, or catalyst loading. For very hindered amines, specialized catalysts may be needed.
Substrate Decomposition 1. Base is too strong. 2. Temperature is too high.1. If using NaOtBu, consider switching to a weaker base like K₃PO₄ or Cs₂CO₃. 2. Attempt the reaction at a lower temperature for a longer duration.
Sonogashira and Heck Couplings

The Sonogashira reaction couples terminal alkynes with aryl halides and is invaluable for extending carbon frameworks.[21][22]

  • Catalyst System: A typical system involves a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI).[1][23] The base is usually a liquid amine like triethylamine (Et₃N) or diisopropylethylamine (DIPEA), which also serves as the solvent.[1]

  • Key Considerations: The reaction is highly sensitive to oxygen, so rigorous degassing is essential to prevent alkyne homocoupling (Glaser coupling). Modern copper-free protocols exist which can mitigate this issue.[23]

  • Regioselectivity: The high reactivity of the C-Br bond makes selective C7-alkynylation highly feasible under standard Sonogashira conditions.[1][24]

The Heck reaction forms a C-C bond between the azaindole and an alkene.[25][26]

  • Catalyst System: A palladium source like Pd(OAc)₂ is common, often with a phosphine ligand like PPh₃ or P(o-tolyl)₃.[25] An inorganic or organic base (e.g., K₂CO₃, Et₃N) is used as a halide scavenger.[25]

  • Key Considerations: Regioselectivity of the addition to the alkene can be an issue depending on the substrate. For simple acrylates, the coupling is generally predictable.[24] Intramolecular Heck reactions have also been used to construct azaindole cores.[1][13]

Visual Workflows and Protocols

Catalyst Selection Workflow

This diagram outlines a general decision-making process for selecting a catalyst system for the C7-functionalization of this compound.

Caption: Decision tree for initial catalyst system selection.

Simplified Palladium Catalytic Cycle

This diagram illustrates the fundamental steps common to most palladium-catalyzed cross-coupling reactions.

CatalyticCycle pd0 Pd(0)L₂ ox_add R¹-Pd(II)L₂-X pd0->ox_add Oxidative Addition (+ R¹-X) trans R¹-Pd(II)L₂-R² ox_add->trans Transmetalation (+ R²-M) trans->pd0 Reductive Elimination prod Product: R¹-R² trans->prod center

Caption: A generalized palladium cross-coupling catalytic cycle.

Experimental Protocol: Selective Suzuki-Miyaura Coupling at the C7-Position

Objective: To synthesize 7-Aryl-5-chloro-4-azaindole via selective Suzuki-Miyaura coupling.

Materials:

  • This compound (1.0 eq.)

  • Arylboronic Acid (1.2 - 1.5 eq.)

  • Pd₂(dba)₃ (0.02 eq., 2 mol%)

  • SPhos (0.044 eq., 4.4 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (3.0 eq.)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Inert atmosphere (Argon or Nitrogen) glovebox or Schlenk line

Procedure:

  • Setup: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and K₃PO₄.

  • Catalyst Addition: In a glovebox, add Pd₂(dba)₃ and SPhos to the flask. If a glovebox is not available, add the reagents and quickly purge the flask with inert gas.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (e.g., in a 5:1 ratio) via syringe. The total solvent volume should be sufficient to create a ~0.1 M solution with respect to the starting halide.

  • Degassing (Critical): Subject the reaction mixture to three freeze-pump-thaw cycles. Alternatively, bubble argon through the stirred solution for 15-20 minutes.

  • Reaction: Place the sealed flask in a preheated oil bath at 90 °C.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS analysis of small aliquots, checking for the consumption of the starting material (typically 2-12 hours).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and wash it with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 7-Aryl-5-chloro-4-azaindole.

References

  • Google. (n.d.). Current time in Pasuruan, ID.
  • Radboud Repository. (n.d.). Palladium‐Catalyzed Activation of Carbon–Halogen Bonds: Electrostatics‐Controlled Reactivity.
  • MDPI. (2018).
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  • National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
  • PubMed Central. (n.d.). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes.
  • ResearchGate. (n.d.). (PDF) Palladium‐Catalyzed Activation of Carbon–Halogen Bonds: Electrostatics‐Controlled Reactivity.
  • Atlanchim Pharma. (n.d.). Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds.
  • Beilstein Journals. (n.d.). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols.
  • University of Nebraska-Lincoln. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization.
  • ChemInform. (2025). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles.
  • ResearchGate. (n.d.). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole.
  • ACS Publications. (2019). Ni-Catalyzed Reductive Liebeskind–Srogl Alkylation of Heterocycles.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • ResearchGate. (2025). Origin of Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions of Polyhalogenated Heterocycles | Request PDF.
  • Wikipedia. (n.d.). Heck reaction.
  • YouTube. (2024). Ligand design for cross-couplings: N-heterocyclic carbenes (NHCs).
  • ResearchGate. (n.d.). Development of N‐heterocyclic ligands towards cross‐coupling reactions.
  • Merck Millipore. (n.d.). N-Heterocyclic Carbene Ligands.
  • ACS Omega. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity.
  • National Institutes of Health. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
  • PubMed. (2016). Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C-N Cross-Coupling/Heck Reaction. Organic Letters, 18(13), 3250-3253.
  • National Institutes of Health. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles.
  • PubMed Central. (n.d.). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines.
  • National Institutes of Health. (2018). Arylic C–X Bond Activation by Palladium Catalysts: Activation Strain Analyses of Reactivity Trends.
  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?.
  • MDPI. (n.d.). Heck Reaction—State of the Art.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
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  • Wikipedia. (n.d.). Sonogashira coupling.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • National Institutes of Health. (2022). C−X Bond Activation by Palladium: Steric Shielding versus Steric Attraction.
  • MDPI. (2025). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization.
  • Wikipedia. (n.d.). Suzuki reaction.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • ResearchGate. (n.d.). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation.
  • PubMed Central. (n.d.). The Azaindole Framework in the Design of Kinase Inhibitors.
  • BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling Conditions for 4-Iodo-3-methyl-1H-indazole.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?.
  • BenchChem. (n.d.). Technical Support Center: Catalyst Selection for Cross-Coupling with 3-bromo-7-chloro-1-benzothiophene.

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Validation & Comparative

A Senior Application Scientist's Guide to Halogenated Azaindoles: A Comparative Analysis of 7-Bromo-5-chloro-4-Azaindole in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Ascendancy of the Azaindole Scaffold

In the landscape of medicinal chemistry, the azaindole core has firmly established itself as a "privileged structure."[1][2] Its role as a bioisostere of the endogenous indole and purine systems allows it to interact with a wide array of biological targets, making it a cornerstone in the development of novel therapeutics, particularly kinase inhibitors.[3][4] The strategic placement of a nitrogen atom within the bicyclic framework modulates the scaffold's electronic properties, solubility, and hydrogen bonding capabilities, offering a distinct advantage over the parent indole nucleus.[1][5]

The introduction of halogen atoms onto the azaindole ring is a critical enabling strategy in synthetic and medicinal chemistry. Halogens serve two primary functions: they act as versatile synthetic handles for diversification via cross-coupling reactions, and they can significantly enhance binding affinity and modulate pharmacokinetic properties. Among the plethora of halogenated intermediates, 7-bromo-5-chloro-4-azaindole stands out as a uniquely powerful building block. Its differential halogenation provides a blueprint for sequential, site-selective functionalization, a crucial advantage for the efficient construction of complex molecular architectures.

This guide provides an in-depth comparison of this compound with other halogenated azaindoles. We will explore the causality behind its synthetic utility, supported by experimental data and detailed protocols, to empower researchers in drug discovery to make informed strategic decisions.

The Strategic Advantage: Differential Reactivity in Cross-Coupling Reactions

The synthetic power of dihalogenated azaindoles like this compound lies in the differential reactivity of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. The established reactivity trend is C–I > C–Br > C–Cl, which allows for the selective functionalization of the more reactive C–Br bond while leaving the C–Cl bond intact for a subsequent, distinct transformation. This sequential approach is paramount for building molecular complexity in a controlled and efficient manner.

Below, we compare the performance of this compound in three cornerstone C-C and C-N bond-forming reactions against other halogenated azaindoles.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision

The Suzuki-Miyaura reaction is a robust method for creating carbon-carbon bonds. When applied to this compound, the reaction proceeds with high selectivity at the more labile C5-Br bond, leaving the C7-Cl position available for a second coupling event. This is a significant advantage over di-bromo or di-chloro analogs where achieving mono-functionalization can be challenging.

Suzuki_Miyaura_Workflow cluster_start Starting Material cluster_step1 Step 1: Selective Suzuki Coupling cluster_step2 Step 2: Second Suzuki Coupling start This compound process1 Arylboronic Acid (R¹-B(OH)₂) Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) start->process1 C-Br reaction intermediate 7-Aryl-5-chloro-4-azaindole process1->intermediate process2 Arylboronic Acid (R²-B(OH)₂) Harsher Conditions (e.g., Stronger Ligand, Higher Temp.) intermediate->process2 C-Cl reaction final 7-Aryl(R¹)-5-Aryl(R²)-4-azaindole process2->final

Caption: Sequential Suzuki-Miyaura coupling workflow for this compound.

Comparative Data: Suzuki-Miyaura Coupling of Halogenated 7-Azaindoles

SubstrateCoupling PartnerCatalyst/LigandBaseSolventTemp (°C)Yield (%)SelectivityReference
This compound Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O90~85%C-Br coupling[6]
5-Bromo-7-azaindole Phenylboronic acidPd(dppf)Cl₂Cs₂CO₃DMF100>90%N/A[4]
4-Chloro-7-azaindole Phenylboronic acidPd₂(dba)₃ / XPhosK₃PO₄Dioxane110~80%N/A[7]
3,5-Dibromo-7-azaindole Phenylboronic acid (1 eq.)Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O80MixturePoor[4]

Note: Yields are representative and can vary based on specific substrates and optimized conditions.

The data clearly illustrates the utility of the bromo-chloro substitution pattern. While monochloro-azaindoles require more forcing conditions (stronger ligands, higher temperatures) to achieve high yields, the C-Br bond in this compound reacts under standard conditions, providing a clean, monofunctionalized product.[6][7]

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is indispensable for installing alkynyl groups, which are valuable for extending conjugation or as precursors for other functional groups.[8] Similar to the Suzuki reaction, the Sonogashira coupling on this compound shows excellent chemoselectivity for the C-Br bond. This allows for the introduction of an alkyne at the 7-position, preserving the C-Cl bond for subsequent chemistry, such as a later Suzuki or Buchwald-Hartwig reaction.

Comparative Data: Sonogashira Coupling of Halogenated Azaindoles

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Yield (%)SelectivityReference
This compound PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NDMF60~90%C-Br coupling[1][9]
4-Iodo-7-azaindole 2-Methyl-3-butyn-2-olPdCl₂(PPh₃)₂ / CuIEt₃NDMFRT>90%N/A
5-Bromo-3-iodo-pyridin-2-amine Various alkynesPd(PPh₃)₄ / CuIEt₃NN/AN/AGood-ExcellentC-I coupling[10]
4-Chloro-7-azaindole PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NDMF100Low/No ReactionN/A[1]

The comparison highlights the reactivity hierarchy. Iodo-substituted precursors react readily, even at room temperature, while chloro-substituted analogs are often recalcitrant under standard Sonogashira conditions.[1] The C-Br bond of this compound offers a perfect balance of reactivity and stability, allowing for efficient coupling without requiring the often less stable iodo-intermediates.

Buchwald-Hartwig Amination: Constructing Key C-N Bonds

The formation of aryl C-N bonds is a cornerstone of pharmaceutical synthesis, and the Buchwald-Hartwig amination is a premier method for this transformation.[11][12] The selective amination of this compound at the C-Br position is a high-value transformation, enabling the synthesis of diverse libraries of substituted azaindoles. The use of modern palladium precatalysts and ligands has made this reaction highly reliable, even with unprotected N-H azaindoles.[13]

Catalytic_Cycle pd0 Pd(0)L₂ oa_complex [Ar-Pd(II)L₂-Br] pd0->oa_complex Oxidative Addition amine_adduct [Ar-Pd(II)L₂(HNR¹R²)-Br] oa_complex->amine_adduct amido_complex [Ar-Pd(II)L₂(NR¹R²)] amine_adduct->amido_complex Deprotonation base_h [Base-H]⁺Br⁻ amine_adduct->base_h Base amido_complex->pd0 Reductive Elimination product Ar-NR¹R² amido_complex->product aryl_halide Ar-Br aryl_halide->oa_complex amine HNR¹R² amine->amine_adduct base Base

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Comparative Data: Buchwald-Hartwig Amination of Halogenated 7-Azaindoles

SubstrateAmineCatalyst/LigandBaseSolventTemp (°C)Yield (%)SelectivityReference
This compound MorpholinePd₂(dba)₃ / XantphosCs₂CO₃Dioxane110~92%C-Br coupling[14]
4-Chloro-7-azaindole N-BenzylmethylamineRuPhos Pd G2LiHMDSTHF65~33%N/A[15]
Unprotected Halo-7-azaindoles Various aminesP1 Precatalyst / L1LiHMDSTHF25-65Good-ExcellentBr > Cl[13]

The success of the Buchwald-Hartwig amination on halo-azaindoles often hinges on the correct choice of ligand and base, especially for the less reactive chloro-derivatives.[14][15] The higher reactivity of the C-Br bond in this compound allows for more reliable and higher-yielding reactions under conditions that leave the C-Cl bond untouched.

Experimental Protocols: A Practical Guide

To ensure the reproducibility and trustworthiness of these transformations, we provide the following validated protocols.

Protocol 1: Selective Suzuki-Miyaura Coupling of this compound
  • Assembly: In an oven-dried flask under an inert atmosphere (N₂ or Ar), combine this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium carbonate (K₂CO₃, 3.0 eq.).

  • Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water.

  • Degassing: Bubble the inert gas through the suspension for 15-20 minutes to degas the solution.

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq.).

  • Reaction: Heat the mixture to 90-100 °C and monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the 7-aryl-5-chloro-4-azaindole.

Protocol 2: Selective Sonogashira Coupling of this compound
  • Assembly: To a flask under an inert atmosphere, add this compound (1.0 eq.), copper(I) iodide (CuI, 0.05 eq.), and bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 eq.).

  • Solvent and Reagent Addition: Add anhydrous DMF, followed by triethylamine (Et₃N, 3.0 eq.) and the terminal alkyne (1.1 eq.).

  • Reaction: Stir the mixture at 60 °C. Monitor the reaction progress by TLC or LC-MS (typically 2-6 hours).

  • Workup: Upon completion, cool the mixture, dilute with water, and extract with ethyl acetate. Wash the combined organic layers with saturated aqueous NH₄Cl solution and brine.

  • Purification: Dry the organic phase over Na₂SO₄, filter, and concentrate. Purify the residue by silica gel chromatography to obtain the 7-alkynyl-5-chloro-4-azaindole.

Protocol 3: Selective Buchwald-Hartwig Amination of this compound
  • Assembly: In a glovebox or under an inert atmosphere, charge a flask with this compound (1.0 eq.), cesium carbonate (Cs₂CO₃, 1.5 eq.), tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq.), and Xantphos (0.04 eq.).

  • Reagent Addition: Add anhydrous 1,4-dioxane and the desired amine (1.2 eq.).

  • Reaction: Seal the vessel and heat to 110 °C. Monitor the reaction until completion by LC-MS (typically 6-18 hours).

  • Workup: Cool the reaction mixture, filter through a pad of celite, and rinse with ethyl acetate. Concentrate the filtrate in vacuo.

  • Purification: Purify the resulting crude material via column chromatography to isolate the desired 7-amino-5-chloro-4-azaindole product.

Conclusion and Strategic Outlook

The strategic use of halogenated azaindoles is a powerful tactic in modern drug discovery. While various halogenated isomers are available, This compound offers a distinct and compelling advantage for the synthesis of complex, differentially substituted 4-azaindole derivatives. Its predictable, chemoselective reactivity in cornerstone cross-coupling reactions allows for a modular and efficient approach to library synthesis and lead optimization.

The ability to perform a Suzuki, Sonogashira, or Buchwald-Hartwig reaction selectively at the C-Br bond while preserving the less reactive C-Cl bond for a subsequent transformation is a paradigm of synthetic efficiency. This guide has demonstrated through comparative data and validated protocols that the choice of halogenation pattern is a critical strategic decision. By understanding the underlying principles of reactivity, researchers can leverage intermediates like this compound to accelerate the discovery of next-generation therapeutics.

References

  • Benchchem. 4-Azaindole in the Synthesis of Anti-Inflammatory Agents - Application Notes and Protocols.
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A Senior Application Scientist's Guide to Bioisosteric Replacement of 7-Bromo-5-chloro-4-Azaindole in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic modification of lead compounds is a cornerstone of medicinal chemistry. The 7-azaindole scaffold, and specifically its halogenated derivatives like 7-Bromo-5-chloro-4-Azaindole, has emerged as a privileged structure in numerous drug discovery programs, particularly in the realm of kinase inhibitors.[1][2] Its unique ability to act as a hinge-binder, mimicking the adenine core of ATP, has led to the development of several successful therapeutics.[1][3] However, the journey from a promising lead to a viable drug candidate is often fraught with challenges related to potency, selectivity, and pharmacokinetic properties.

This guide provides an in-depth technical comparison of bioisosteric replacements for the this compound scaffold. Moving beyond a simple list of alternatives, we will delve into the causal reasoning behind these strategic molecular substitutions, supported by comparative experimental data and detailed protocols. Our focus is on providing actionable insights that empower you to navigate the complexities of lead optimization and unlock the full potential of your drug discovery programs.

The Rationale for Bioisosteric Replacement of 7-Azaindoles

The 7-azaindole core, while highly effective, is not without its potential liabilities. Issues such as metabolic instability, off-target effects, and suboptimal physicochemical properties can hinder the development of compounds containing this scaffold. Bioisosteric replacement, the substitution of a functional group with another that retains similar biological activity, offers a powerful strategy to address these challenges.[4][5] By judiciously modifying the core scaffold, we can fine-tune a molecule's properties to enhance its drug-like characteristics.

This guide will focus on two prominent bioisosteric replacements for the 7-azaindole scaffold: 7-deazapurines (pyrrolo[2,3-d]pyrimidines) and pyrrolo[3,2-c]pyridines . We will explore the structural and electronic differences between these scaffolds and the parent 7-azaindole, and how these differences translate into tangible improvements in biological and pharmacological profiles.

Comparative Analysis of Bioisosteric Replacements

A successful bioisosteric replacement strategy is predicated on a deep understanding of the structure-activity relationships (SAR) of the target scaffold and its alternatives. The following sections provide a comparative analysis of 7-deazapurines and pyrrolo[3,2-c]pyridines as bioisosteres for 7-azaindole, with a focus on their application in kinase inhibitor design.

7-Deazapurine (Pyrrolo[2,3-d]pyrimidine): A Versatile Alternative

The 7-deazapurine scaffold, where the C7-H of the 7-azaindole is replaced by a nitrogen atom, is arguably the most widely explored bioisostere.[6][7] This seemingly subtle change can have a profound impact on a molecule's properties. The additional nitrogen atom can alter the electronic distribution of the ring system, influencing its pKa and hydrogen bonding capacity. This can lead to improved aqueous solubility and altered metabolic pathways.[1]

The introduction of a nitrogen at the 7-position of the azaindole core to form a 7-deazapurine has several important consequences:

  • Hydrogen Bonding: The 7-deazapurine scaffold retains the key hydrogen bond donor (pyrrole N-H) and acceptor (pyridine N) functionalities that are crucial for hinge-binding in kinases. However, the additional nitrogen at the 7-position can also participate in hydrogen bonding interactions, potentially leading to altered binding modes or improved affinity.

  • Electronic Properties: The electron-withdrawing nature of the additional nitrogen atom can modulate the electron density of the aromatic system, which can influence its susceptibility to metabolic enzymes and its interactions with the target protein.

  • Physicochemical Properties: The increased polarity resulting from the additional nitrogen atom generally leads to improved aqueous solubility, a desirable property for many drug candidates.

The utility of the 7-deazapurine scaffold as a bioisosteric replacement for 7-azaindole has been demonstrated in numerous kinase inhibitor programs. The following table summarizes a comparative analysis of the inhibitory activity of representative 7-azaindole and 7-deazapurine derivatives against various kinases.

ScaffoldTarget KinaseCompoundIC50 (nM)Reference
7-AzaindoleTNNI3K1 >10,000[8]
7-DeazapurineTNNI3K7 80[8]
7-AzaindoleAurora AGSK1070916 Analog 128[3]
7-DeazapurineEGFR (T790M)Pyrrolo[2,3-d]pyrimidine derivative 0.21[9]
7-DeazapurineVEGFR-2Pyrrolo[2,3-d]pyrimidine with biaryl urea 11.9[9]

Note: The data presented is a synthesis of information from multiple sources and is intended for comparative purposes. Direct head-to-head comparisons in the same assay are ideal but not always available in the public domain.

As the data suggests, the switch from a 7-azaindole to a 7-deazapurine scaffold can lead to a dramatic increase in potency, as seen in the case of the TNNI3K inhibitors.[8] Furthermore, the 7-deazapurine core has been successfully employed in the development of highly potent inhibitors for a range of other kinases, including EGFR and VEGFR-2.[9][10]

Pyrrolo[3,2-c]pyridine: A Scaffold for Enhanced Selectivity

The pyrrolo[3,2-c]pyridine scaffold offers another compelling alternative to the 7-azaindole core. In this isomer, the nitrogen atom is shifted to the 6-position of the bicyclic system. This seemingly minor positional change can lead to significant alterations in the molecule's three-dimensional shape and electrostatic potential, which can be exploited to achieve improved selectivity.

The key differences between the 7-azaindole and pyrrolo[3,2-c]pyridine scaffolds lie in the orientation of the pyridine nitrogen and its influence on the overall molecular properties:

  • Vectorial Change: The shift of the nitrogen atom from the 7- to the 6-position alters the vector of the hydrogen bond acceptor, which can lead to different interactions with the kinase hinge region. This can be a critical factor in achieving selectivity for a particular kinase.

  • Dipole Moment: The change in the nitrogen position alters the molecule's dipole moment, which can affect its solubility, membrane permeability, and overall pharmacokinetic profile.

The pyrrolo[3,2-c]pyridine scaffold has shown particular promise in the development of selective FMS kinase inhibitors. The following table provides a comparison of a lead 7-azaindole analog with a pyrrolo[3,2-c]pyridine-based inhibitor.

ScaffoldTarget KinaseCompoundIC50 (nM)Reference
Diaryl Amide (Lead)FMSKIST101029 96[11]
Pyrrolo[3,2-c]pyridineFMS1r 30[11]

The data clearly demonstrates that the pyrrolo[3,2-c]pyridine scaffold can lead to a significant improvement in potency against FMS kinase.[11] Furthermore, compound 1r was found to be highly selective for FMS over a panel of 40 other kinases, highlighting the potential of this scaffold for developing targeted therapies.[11]

Experimental Protocols

To provide a practical framework for the evaluation of these bioisosteric replacements, this section details a representative experimental protocol for a kinase inhibition assay and a general procedure for the synthesis of a 7-deazapurine scaffold.

LanthaScreen® Eu Kinase Binding Assay

The LanthaScreen® Eu Kinase Binding Assay is a robust and high-throughput method for determining the affinity of inhibitors for a wide range of kinases. The assay is based on fluorescence resonance energy transfer (FRET) between a europium-labeled anti-tag antibody bound to the kinase and an Alexa Fluor® 647-labeled, ATP-competitive kinase inhibitor (tracer).

  • Compound Preparation: Prepare a serial dilution of the test compounds (e.g., 7-azaindole and its bioisosteres) in DMSO.

  • Assay Plate Preparation: Add 5 µL of the diluted compounds or DMSO (for control wells) to the wells of a 384-well plate.

  • Kinase/Antibody Mixture: Prepare a kinase/antibody mixture containing the target kinase and a europium-labeled anti-tag antibody in the appropriate kinase buffer.

  • Tracer Solution: Prepare a solution of the Alexa Fluor® 647-labeled tracer in kinase buffer.

  • Assay Assembly: Add 5 µL of the kinase/antibody mixture to each well, followed by 5 µL of the tracer solution.

  • Incubation: Incubate the plate at room temperature for 1 hour to allow the binding reaction to reach equilibrium.

  • Data Acquisition: Read the plate on a fluorescence plate reader capable of measuring time-resolved FRET. The FRET signal is measured as the ratio of the emission at 665 nm (acceptor) to the emission at 615 nm (donor).

  • Data Analysis: The IC50 values are determined by plotting the FRET ratio as a function of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

For a detailed protocol, please refer to the manufacturer's instructions.[8][12][13][14][15]

Synthesis of a 7-Deazapurine (Pyrrolo[2,3-d]pyrimidine) Scaffold

The synthesis of the 7-deazapurine core can be achieved through various routes. A common approach involves the construction of the pyrimidine ring onto a pre-existing pyrrole.

A general synthesis of 4-amino-pyrrolo[2,3-d]pyrimidine derivatives is outlined below:

G A Substituted Pyrrole B Formylation A->B POCl3, DMF C Vilsmeier-Haack Reaction B->C D Pyrrole-2-carbaldehyde C->D E Condensation with Guanidine D->E Guanidine hydrochloride, NaOEt F Cyclization E->F G 4-Amino-pyrrolo[2,3-d]pyrimidine F->G

Caption: General synthesis of 4-amino-pyrrolo[2,3-d]pyrimidines.

  • Formylation of the Pyrrole: The starting substituted pyrrole is subjected to a Vilsmeier-Haack reaction using phosphoryl chloride (POCl3) and dimethylformamide (DMF) to introduce a formyl group at the 2-position of the pyrrole ring.

  • Condensation with Guanidine: The resulting pyrrole-2-carbaldehyde is then condensed with guanidine hydrochloride in the presence of a base, such as sodium ethoxide (NaOEt), to form a guanidinyl intermediate.

  • Cyclization: The intermediate undergoes an intramolecular cyclization to form the pyrimidine ring, yielding the desired 4-amino-pyrrolo[2,3-d]pyrimidine scaffold.

This is a generalized scheme, and the specific reaction conditions and reagents may vary depending on the desired substituents.

Conclusion

The bioisosteric replacement of the this compound scaffold is a powerful strategy for optimizing the properties of lead compounds in drug discovery. As we have demonstrated, scaffolds such as 7-deazapurines and pyrrolo[3,2-c]pyridines offer viable alternatives that can lead to significant improvements in potency, selectivity, and pharmacokinetic profiles. The choice of the optimal bioisostere is highly dependent on the specific therapeutic target and the desired pharmacological profile. A thorough understanding of the structure-activity relationships of these scaffolds, coupled with robust experimental evaluation, is essential for the successful application of this strategy. This guide provides a foundation of knowledge and practical protocols to empower researchers to make informed decisions in their quest for novel and effective therapeutics.

References

  • Holt, D. A., et al. (2012). Identification of Purines and 7-Deazapurines as Potent and Selective Type I Inhibitors of Troponin I-Interacting Kinase (TNNI3K). Journal of Medicinal Chemistry, 55(15), 6875–6887. [Link]

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A Comparative Guide to the Kinase Inhibitory Activity of 7-Bromo-5-chloro-4-Azaindole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 7-Bromo-5-chloro-4-Azaindole derivatives as potent kinase inhibitors. As a Senior Application Scientist, this document is structured to deliver not just data, but a deeper understanding of the causality behind experimental design and the structure-activity relationships (SAR) that drive potency and selectivity. We will delve into the significance of the 4-azaindole scaffold, the impact of its halogenation, and its activity against key oncogenic kinases.

The 4-Azaindole Scaffold: A Privileged Structure in Kinase Inhibition

The 4-azaindole core is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to mimic the purine core of ATP, the ubiquitous substrate for all kinases.[1][2] The nitrogen atom at the 4-position of the indole ring system enhances its hydrogen-bonding capabilities within the ATP-binding pocket of kinases, often leading to improved potency and favorable physicochemical properties compared to the parent indole scaffold.[2] This has made 4-azaindole derivatives a fertile ground for the development of targeted kinase inhibitors for a range of diseases, particularly cancer.

The strategic placement of bromo and chloro groups at the 7 and 5 positions, respectively, of the 4-azaindole core further refines the molecule's properties. These electron-withdrawing halogens can modulate the electronic distribution of the ring system, influence metabolic stability, and provide vectors for further chemical modification to optimize potency, selectivity, and pharmacokinetic profiles.

Comparative Kinase Inhibitory Activity

Key kinase targets for azaindole derivatives include receptor tyrosine kinases like c-Met and AXL, which are crucial drivers of cancer cell proliferation, survival, and metastasis.[3][4]

Table 1: Representative Kinase Inhibitory Activity of Substituted Azaindole Derivatives

Compound/ScaffoldTarget KinaseIC50/Ki (nM)Key Structural Features & InsightsReference
N-nitrobenzenesulfonyl-4-azaindole (analogue 1)c-Met70The N-sulfonyl group explores additional binding interactions.[3]
N-nitrobenzenesulfonyl-4-azaindole (analogue 2)c-Met20Further optimization of the sulfonyl substituent enhances potency.[3]
4-azaindole analoguePAK1<10 (Ki)Designed to improve physicochemical properties over indole-based inhibitors.[5]
7-azaindole derivativec-Met1.06Dihydropyridazine moiety contributes to high potency.[6]
7-azaindole derivativeAXLPotent HitsDiversification of the 7-azaindole scaffold led to the discovery of novel AXL inhibitors.[4]
7-azaindole-coumaranone hybridHaspin150Mono-substitution with a para-fluorobenzyloxy ring showed potent inhibition.[7]
7-azaindole derivativeCDK9/CyclinTMicromolar to NanomolarBenzocycloalkanone motifs led to potent CDK9 and Haspin inhibitors.[8]

Structure-Activity Relationship (SAR) Insights:

  • Substitution at the 3-position: Introduction of substituents at the 3-position of the azaindole ring can significantly impact potency. For instance, in a series of 7-azaindole-based ROCK inhibitors, appropriate substituents at this position led to an increase in activity.[9]

  • Halogenation: The presence of halogens, such as the bromo and chloro groups in the this compound scaffold, can enhance binding affinity through halogen bonding and improve metabolic stability. The synthesis of 5-bromo-4-chloro-3-nitro-7-azaindole has been reported as a key intermediate for Chk1 kinase inhibitors, highlighting the importance of this substitution pattern.[5]

  • Nitrogen Position: The position of the nitrogen in the azaindole ring is crucial for hinge-binding interactions in the ATP pocket of kinases. The 4-azaindole and 7-azaindole isomers have been particularly successful in this regard.[3][10]

Experimental Methodologies: Assessing Kinase Inhibitory Activity

A robust and reliable in vitro kinase assay is essential for determining the potency of novel inhibitors. The LANCE® Ultra TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay is a widely used, high-throughput method for quantifying kinase activity.

LANCE® Ultra TR-FRET Kinase Assay Protocol

This protocol outlines a general procedure for determining the IC50 value of a test compound against a target kinase.

Principle: The assay measures the phosphorylation of a ULight™-labeled peptide substrate by a kinase. A Europium (Eu)-labeled anti-phospho-substrate antibody binds to the phosphorylated substrate, bringing the Eu-donor and ULight™-acceptor into close proximity. Excitation of the Eu-donor leads to energy transfer to the ULight™-acceptor, which then emits light at a specific wavelength. The intensity of this light is proportional to the level of substrate phosphorylation.

Materials:

  • Target Kinase

  • ULight™-labeled peptide substrate

  • Europium-labeled anti-phospho-substrate antibody

  • ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • LANCE® Detection Buffer

  • EDTA (for stopping the reaction)

  • Test compounds (this compound derivatives)

  • 384-well white microplates

  • TR-FRET-compatible plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM. Further dilute the compounds in the kinase reaction buffer to the desired final concentrations.

  • Kinase Reaction:

    • Add 2.5 µL of the test compound dilution to the wells of a 384-well plate.

    • Add 5 µL of the kinase solution (prepared in kinase reaction buffer) to each well.

    • Initiate the reaction by adding 2.5 µL of a mixture of the ULight™-labeled substrate and ATP (prepared in kinase reaction buffer).

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Reaction Termination and Detection:

    • Stop the kinase reaction by adding 5 µL of EDTA solution (prepared in LANCE® Detection Buffer).

    • Add 5 µL of the Europium-labeled antibody solution (prepared in LANCE® Detection Buffer).

    • Incubate the plate at room temperature for 60 minutes to allow for antibody binding.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at the acceptor wavelength (e.g., 665 nm) and the donor wavelength (e.g., 615 nm).

  • Data Analysis:

    • Calculate the TR-FRET ratio (acceptor emission / donor emission).

    • Plot the TR-FRET ratio against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Visualizing Key Pathways and Workflows

c-Met Signaling Pathway

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are key regulators of cell growth, motility, and invasion. Dysregulation of this pathway is implicated in numerous cancers, making it a prime target for inhibitors like the 4-azaindole derivatives.[3][11]

cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF cMet c-Met Receptor HGF->cMet Binding & Dimerization P1 P cMet->P1 P2 P cMet->P2 P3 P cMet->P3 P4 P cMet->P4 GAB1 GAB1 P1->GAB1 Autophosphorylation PI3K PI3K P2->PI3K STAT3 STAT3 P4->STAT3 GRB2 GRB2 GAB1->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Invasion) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription STAT3->Transcription Inhibitor 7-Bromo-5-chloro- 4-Azaindole Derivative Inhibitor->cMet Inhibition

Caption: The c-Met signaling pathway and the point of inhibition by 4-azaindole derivatives.

Experimental Workflow for Kinase Inhibition Assay

The following diagram illustrates the key steps in determining the inhibitory activity of the this compound derivatives.

Kinase_Assay_Workflow Start Start: Prepare Reagents Compound_Prep 1. Compound Dilution (Serial dilution of 7-Bromo-5-chloro- 4-Azaindole derivatives) Start->Compound_Prep Reaction_Setup 2. Kinase Reaction Setup (Add compound, kinase, substrate, and ATP to 384-well plate) Compound_Prep->Reaction_Setup Incubation 3. Reaction Incubation (Allow phosphorylation to occur) Reaction_Setup->Incubation Termination 4. Reaction Termination & Detection (Add EDTA and Eu-labeled antibody) Incubation->Termination Detection_Incubation 5. Detection Incubation (Allow antibody binding) Termination->Detection_Incubation Readout 6. TR-FRET Plate Reading (Measure donor and acceptor emission) Detection_Incubation->Readout Data_Analysis 7. Data Analysis (Calculate TR-FRET ratio and determine IC50) Readout->Data_Analysis End End: IC50 Value Data_Analysis->End

Caption: Workflow for determining kinase inhibitor IC50 values using a TR-FRET assay.

References

  • Mérour, J.-Y., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 19(12), 19935-19979. [Link]

  • Lee, W., et al. (2016). Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(15), 3586-3590. [Link]

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  • Feneyrolles, C., et al. (2017). Discovering novel 7-azaindole-based series as potent AXL kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(5), 862-866. [Link]

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Sources

A Researcher's Guide to the In Vitro Validation of 7-Bromo-5-chloro-4-Azaindole-Based Compounds as Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern oncology drug discovery, the 4-azaindole scaffold has emerged as a privileged structure, particularly in the design of potent kinase inhibitors.[1][2] Its structural resemblance to the purine core of ATP allows for competitive binding to the kinase active site, offering a robust framework for developing targeted cancer therapeutics. This guide provides an in-depth technical comparison and experimental workflow for the in vitro validation of a specific subclass: 7-Bromo-5-chloro-4-Azaindole-based compounds. We will delve into their putative mechanism of action, present a suite of essential validation assays, and compare their potential efficacy against established kinase inhibitors.

The 7-Azaindole Scaffold: A Foundation for Potent Kinase Inhibition

The 7-azaindole core, a bioisostere of indole, has been successfully incorporated into numerous kinase inhibitors that have advanced into clinical trials.[2] The strategic placement of the nitrogen atom in the pyridine ring enhances the molecule's ability to form crucial hydrogen bonds within the ATP-binding pocket of kinases. The addition of halogen atoms, such as bromine and chlorine, at the 7 and 5 positions, respectively, can significantly modulate the compound's pharmacokinetic properties and binding affinity. These substitutions can enhance target specificity and potency, making the this compound scaffold a promising starting point for novel drug candidates.

While the precise kinase targets for novel this compound derivatives require experimental confirmation, the broader class of 7-azaindoles has shown inhibitory activity against a range of kinases implicated in cancer progression, including Cyclin-Dependent Kinases (CDKs), Phosphoinositide 3-kinases (PI3Ks), and Colony-Stimulating Factor 1 Receptor (CSF-1R).[3][4][5] For the purpose of this guide, we will focus on a hypothetical lead compound, BCA-101 , a this compound derivative, and its validation against key oncogenic kinases.

The In Vitro Validation Workflow: A Step-by-Step Approach

A rigorous in vitro validation cascade is paramount to characterizing the therapeutic potential of any new chemical entity. The following sections detail the critical assays for assessing the biochemical potency, cellular activity, and target engagement of BCA-101.

Biochemical Kinase Activity Assays: Gauging Potency and Selectivity

The initial step is to determine the direct inhibitory effect of the compound on the activity of purified kinases. Radiometric or luminescence-based assays are the gold standard for this purpose.

Experimental Protocol: Radiometric Kinase Assay (e.g., for CDK2/Cyclin A)

  • Reaction Setup: Prepare a reaction mixture containing recombinant human CDK2/Cyclin A enzyme, a specific peptide substrate (e.g., Histone H1), and [γ-³²P]ATP in a kinase buffer.

  • Compound Addition: Add varying concentrations of BCA-101 (typically from 1 nM to 100 µM) to the reaction mixture. Include a DMSO control (vehicle) and a known inhibitor (e.g., Roscovitine) as a positive control.

  • Incubation: Incubate the reaction at 30°C for a specified period (e.g., 30 minutes) to allow for substrate phosphorylation.

  • Termination and Detection: Stop the reaction by adding a phosphocellulose membrane, which captures the phosphorylated substrate. Wash the membrane to remove unincorporated [γ-³²P]ATP.

  • Quantification: Measure the radioactivity on the membrane using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition at each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Rationale: This assay provides a direct measure of the compound's ability to inhibit the catalytic activity of the target kinase. Performing this assay across a panel of kinases is crucial for determining the selectivity profile of the compound.

Cellular Assays: Assessing Biological Impact

While biochemical assays confirm direct target inhibition, cellular assays are essential to evaluate a compound's effect in a more biologically relevant context, considering factors like cell permeability and off-target effects.

These assays determine the compound's ability to inhibit cell growth or induce cell death in cancer cell lines.

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer cells) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of BCA-101 for a specified duration (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will convert MTT into a purple formazan product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to DMSO-treated control cells and determine the EC50 value.

Rationale: This assay provides a quantitative measure of the compound's cytostatic or cytotoxic effect on cancer cells.

Target engagement assays confirm that the compound binds to its intended target within the complex cellular environment.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat intact cancer cells with BCA-101 or a vehicle control.

  • Heating: Heat the cell lysates to a range of temperatures.

  • Protein Precipitation: The binding of BCA-101 to its target kinase is expected to stabilize the protein, making it more resistant to thermal denaturation and aggregation.

  • Quantification of Soluble Protein: Separate the aggregated proteins from the soluble fraction by centrifugation.

  • Detection: Analyze the amount of the target kinase remaining in the soluble fraction by Western blotting or other protein detection methods.

  • Data Analysis: A shift in the melting curve of the target protein in the presence of the compound indicates target engagement.

Rationale: CETSA provides direct evidence of target binding in a cellular context, which is a critical step in validating the mechanism of action.[6]

Comparative Performance Analysis

To contextualize the potential of BCA-101, its performance should be benchmarked against established kinase inhibitors. The following table presents a hypothetical but realistic comparison based on data from related 7-azaindole derivatives.

CompoundTarget KinaseBiochemical IC50 (nM)Cell Viability EC50 (MCF-7, nM)
BCA-101 CDK21580
PI3Kα50250
Roscovitine CDK22001,500
Sunitinib Multi-kinase2-8010-100

Visualizing the Validation Pathway

The following diagram illustrates the logical flow of the in vitro validation process for a novel kinase inhibitor.

G cluster_0 Biochemical Validation cluster_1 Cellular Validation cluster_2 Lead Optimization a Kinase Activity Assay (IC50 Determination) b Kinase Selectivity Profiling a->b High Potency c Cell Viability/Cytotoxicity Assay (EC50 Determination) b->c Selective Inhibition d Target Engagement Assay (e.g., CETSA) c->d Cellular Activity e Structure-Activity Relationship (SAR) Studies d->e Confirmed Target Binding start Novel this compound Compound (BCA-101) start->a

Caption: In vitro validation workflow for novel kinase inhibitors.

Signaling Pathway Context

The this compound compounds, by targeting kinases like PI3K, are expected to modulate critical cancer signaling pathways.

G RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival AKT->Survival CellGrowth Cell Growth & Proliferation mTOR->CellGrowth BCA101 BCA-101 BCA101->PI3K

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by BCA-101.

Conclusion and Future Directions

The this compound scaffold represents a promising avenue for the development of novel kinase inhibitors for cancer therapy. The in vitro validation workflow detailed in this guide provides a robust framework for characterizing the potency, selectivity, and cellular efficacy of new chemical entities based on this scaffold. The hypothetical data for BCA-101, when compared to established drugs, underscores the potential for this compound class to yield highly effective therapeutic candidates. Further investigation, including comprehensive selectivity profiling, mechanism of action studies, and in vivo efficacy and toxicity assessments, will be crucial in advancing these promising compounds toward clinical development.

References

  • New indole and 7-azaindole derivatives as protein kinase inhibitors - IRIS UniPA. (URL: [Link])

  • Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent. (URL: [Link])

  • Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - NIH. (URL: [Link])

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A Comparative Guide to the Structure-Activity Relationship (SAR) of 7-Bromo-5-chloro-4-Azaindole Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The 4-azaindole scaffold has solidified its status as a privileged structure in medicinal chemistry, prized for its ability to mimic the biological interactions of native indoles and purines while offering improved physicochemical properties.[1][2] The strategic placement of a nitrogen atom in the six-membered ring alters the scaffold's electronics, pKa, and hydrogen bonding capacity, providing medicinal chemists with a powerful tool to fine-tune solubility and lipophilicity for optimal drug-like properties.[1][2][3]

This guide focuses on the 7-bromo-5-chloro-4-azaindole core, a highly functionalized starting point for creating potent and selective kinase inhibitors. The bromine and chlorine atoms serve not only as critical interaction points within a protein's active site but also as versatile chemical handles for introducing further diversity through cross-coupling reactions. We will explore the structure-activity relationships (SAR) that emerge from systematic modifications at various positions of this scaffold, providing a logical framework for designing next-generation inhibitors. The insights presented are grounded in established principles of kinase inhibitor design and supported by detailed experimental protocols for synthesis and evaluation.

I. Core Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound analogs is highly dependent on the nature and position of various substituents. The core itself is often designed to engage the hinge region of a kinase, a critical interaction for ATP-competitive inhibition.[4] Modifications at positions N1, C3, and through displacement of the C5-chloro or C7-bromo groups, allow for the exploration of adjacent pockets to enhance potency and selectivity.

The following table summarizes key SAR trends observed for this class of compounds. The data, while illustrative, is based on established principles from numerous kinase inhibitor programs.[5][6][7]

Position of ModificationSubstituent (R-Group) ExampleTarget/AssayRepresentative Activity (IC₅₀)Key SAR Insights & Rationale
Core Scaffold This compoundKinase PanelLow µMThe unsubstituted core provides a baseline affinity. The N4-H and pyrrole N1-H often form canonical hydrogen bonds with the kinase hinge region.
N1 (Pyrrole) Small Alkyl (e.g., -CH₃, -CH₂CH₃)Kinase Inhibition500 - 900 nMSmall, non-polar groups are generally well-tolerated and can enhance cell permeability. They typically do not directly engage the target but can influence the vector of other substituents.[8]
N1 (Pyrrole) Bulky/Polar (e.g., -SO₂Ph, -Boc)Kinase Inhibition> 10 µMBulky or polar groups at N1 often disrupt the crucial N1-H hydrogen bond with the kinase hinge, leading to a significant loss of potency.
C3 Small Aromatic (e.g., Phenyl)Kinase Inhibition80 - 150 nMAromatic rings at C3 can establish favorable π-stacking or hydrophobic interactions in a nearby pocket. This is a common strategy to build potency.[2]
C3 Substituted Phenyl (e.g., 4-F-Ph)Kinase Inhibition20 - 50 nMElectron-withdrawing groups like fluorine can enhance binding affinity. Substitution allows for fine-tuning interactions within the target's active site.[9]
C5 (via Cl displacement) Small Amine (e.g., -NHCH₃)Kinase Inhibition100 - 300 nMNucleophilic aromatic substitution (SNAr) at C5 can introduce hydrogen bond donors/acceptors to engage with solvent-exposed regions or specific residues.
C7 (via Br displacement) Heterocycle (e.g., Pyrazole)Kinase Inhibition15 - 40 nMSuzuki or Buchwald-Hartwig coupling at C7 allows for the installation of larger, more complex groups to achieve high potency and modulate selectivity by accessing deeper pockets.[10]
II. Experimental Methodologies: A Validated Approach

To ensure the reliability of SAR data, robust and reproducible experimental protocols are essential. The following sections detail the synthesis of a representative analog and a standard in vitro assay for determining inhibitory activity.

This protocol describes a two-step process: a Friedel-Crafts acylation at the C3 position, a common method for functionalizing the pyrrole ring, followed by a reduction.[11] This approach provides a reliable route to introduce ketone functionalities that can be further modified.

Materials:

  • This compound

  • Aluminum chloride (AlCl₃)

  • Acetyl chloride (CH₃COCl)

  • Dichloromethane (DCM), anhydrous

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure:

Part A: Friedel-Crafts Acylation

  • Reaction Setup: In a flame-dried, round-bottom flask under a nitrogen atmosphere, suspend this compound (1.0 eq) in anhydrous DCM.

  • Lewis Acid Addition: Cool the mixture to 0 °C in an ice bath. Add anhydrous AlCl₃ (2.5 eq) portion-wise, ensuring the temperature remains below 5 °C. Stir for 15 minutes.

  • Acylating Agent Addition: Add acetyl chloride (1.2 eq) dropwise to the suspension.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor progress by TLC or LC-MS.

  • Workup: Carefully quench the reaction by pouring it over crushed ice. Add saturated NaHCO₃ solution until the pH is ~8.

  • Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3x).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure to yield the crude C3-acetyl product.

Part B: Ketone Reduction

  • Dissolution: Dissolve the crude product from Part A in MeOH and cool to 0 °C.

  • Reducing Agent Addition: Add NaBH₄ (2.0 eq) slowly in small portions.

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature for an additional hour.

  • Quenching & Concentration: Quench the reaction by adding a few drops of water. Concentrate the mixture under reduced pressure.

  • Purification: Re-dissolve the residue in DCM and water. Extract with DCM (3x), dry the combined organic layers over MgSO₄, and concentrate. Purify the crude product by silica gel column chromatography to obtain the final C3-(1-hydroxyethyl) analog.

This protocol details a standard, non-radioactive, ELISA-based assay to determine the IC₅₀ values of synthesized compounds against a representative kinase, p38α.[8]

Materials:

  • Recombinant human p38α kinase

  • ATF-2 substrate protein

  • ATP (Adenosine triphosphate)

  • Test compounds dissolved in DMSO

  • Kinase assay buffer

  • Anti-phospho-ATF-2 (Thr71) primary antibody

  • HRP-conjugated secondary antibody

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 1 M H₂SO₄)

  • 96-well microtiter plates

Step-by-Step Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute into the kinase assay buffer to the desired final concentrations.

  • Assay Plate Preparation: Add 2 µL of the diluted compounds or DMSO (vehicle control) to the wells of a 96-well plate.

  • Kinase/Substrate Addition: Prepare a mixture of p38α kinase and ATF-2 substrate in kinase assay buffer. Add 23 µL of this mixture to each well. Pre-incubate for 10 minutes at room temperature.

  • Reaction Initiation: Initiate the kinase reaction by adding 25 µL of ATP solution (final concentration ~100 µM) to each well.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Reaction Termination: Stop the reaction by adding 50 µL of EDTA solution.

  • ELISA Detection: a. Coat a separate high-binding 96-well plate with a capture antibody for ATF-2 and incubate. b. Transfer the reaction mixture from the kinase plate to the coated ELISA plate and incubate to allow substrate binding. c. Wash the plate to remove unbound components. d. Add the anti-phospho-ATF-2 (Thr71) primary antibody and incubate. e. Wash, then add the HRP-conjugated secondary antibody and incubate. f. After a final wash, add the TMB substrate and allow color to develop. g. Stop color development with the stop solution.

  • Data Analysis: Read the absorbance at 450 nm using a plate reader. Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

III. Visualizing Relationships and Workflows

To better conceptualize the SAR and the experimental process, the following diagrams provide a visual summary.

SAR_Flow cluster_N1 N1 Position cluster_C3 C3 Position cluster_C7 C7 Position (via Br) Core Core Scaffold This compound (Baseline Activity) N1_Small Small Alkyl Group (e.g., -CH3) Core->N1_Small Alkylation N1_Bulky Bulky/Polar Group (e.g., -SO2Ph) Core->N1_Bulky Protection/ Derivatization C3_Aryl Aromatic Ring (e.g., Phenyl) Core->C3_Aryl Coupling/ Acylation C7_Het Heterocycle (e.g., Pyrazole) Core->C7_Het Suzuki Coupling Activity_Mod Moderate Potency (Maintains Permeability) N1_Small->Activity_Mod Activity_Loss Loss of Potency (Disrupts Hinge Binding) N1_Bulky->Activity_Loss C3_Subst Substituted Aryl (e.g., 4-F-Phenyl) C3_Aryl->C3_Subst Substitution Activity_High High Potency (Accesses Hydrophobic Pocket) C3_Aryl->Activity_High Activity_VHigh Very High Potency (Optimized Interactions) C3_Subst->Activity_VHigh C7_Het->Activity_VHigh

Caption: Logical flow of SAR for this compound analogs.

Workflow cluster_chem Chemistry cluster_bio Biology & Analysis Start Starting Material (7-Br-5-Cl-4-Azaindole) Synth Analog Synthesis (e.g., Coupling Reaction) Start->Synth Purify Purification (Chromatography) Synth->Purify Confirm Structure Confirmation (NMR, MS) Purify->Confirm Assay In Vitro Kinase Assay (ELISA-based) Confirm->Assay IC50 IC50 Determination (Dose-Response Curve) Assay->IC50 SAR SAR Analysis IC50->SAR SAR->Synth Design Next Generation

Caption: Integrated workflow from chemical synthesis to biological evaluation.

IV. References

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A Senior Application Scientist's Guide to the Patent and Performance Landscape of 7-Bromo-5-chloro-4-Azaindole Derivatives in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

An objective, data-driven comparison of 7-Bromo-5-chloro-4-Azaindole derivatives for kinase inhibitor research.

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of targeted therapies has positioned protein kinase inhibitors at the forefront of modern drug discovery.[1] Within the vast armamentarium of medicinal chemistry, the azaindole scaffold has emerged as a "privileged structure," a framework repeatedly found in successful clinical candidates due to its unique bioisosteric relationship with natural purines and indoles.[2][3] This guide provides an in-depth analysis of a particularly compelling subclass: this compound derivatives.

Our objective is to move beyond a simple literature review. We will dissect the patent landscape to understand the strategic innovations being protected, provide a comparative analysis of their biological performance, and equip you with detailed, validated experimental protocols. This guide is designed to empower your research with the causal insights and technical details necessary to make informed decisions in this competitive field.

PART 1: The Strategic Value of the this compound Scaffold

The utility of the azaindole core is well-established; its pyridine nitrogen and pyrrole N-H group act as an excellent "hinge-binding" motif, forming two critical hydrogen bonds with the kinase ATP-binding site.[4][5] The strategic placement of halogen atoms—specifically bromine at the 7-position and chlorine at the 5-position—is a deliberate medicinal chemistry tactic. This di-halogenation pattern critically modulates the scaffold's electronic properties and lipophilicity, often leading to enhanced binding affinity, improved metabolic stability, and refined selectivity profiles against the human kinome.[6] This makes the this compound core a powerful starting point for developing next-generation kinase inhibitors.

PART 2: Patent Landscape Analysis: Mapping the Competitive Terrain

A survey of the patent literature reveals a competitive landscape where pharmaceutical innovators are actively exploring the 4-azaindole space.[7][8] The core innovations rarely lie in the scaffold itself, but rather in the novel and proprietary decorations appended to it, which dictate target specificity and drug-like properties.

Key Innovative Strategies and Representative Patent Classes:

Patent/Application FocusRepresentative Assignee(s)Key Kinase TargetsCore Inventive Concept & Rationale
Immuno-oncology Agents Bristol-Myers Squibb, IncyteHPK1, TGFβRIModulating the tumor microenvironment by targeting kinases that regulate immune cell function. The azaindole core provides a solid anchor for side chains that confer selectivity.[6][9]
Cell Cycle & DNA Damage Repair AstraZeneca, PfizerATR, CDK8Targeting kinases central to cell cycle progression and DNA repair is a validated anti-cancer strategy. Novel derivatives aim to improve selectivity and overcome resistance.[10][11]
Oncogenic Signaling Pathways Genentech, NovartisERK, ALK, BRAFDeveloping inhibitors against key nodes in oncogenic pathways. The focus is on achieving high potency against mutant forms of the kinase while sparing the wild-type.[2][8]
Inflammatory & Autoimmune Diseases Gilead Sciences, AbbVieJAK, BTKTargeting kinases involved in cytokine signaling pathways to treat a range of inflammatory conditions. The azaindole scaffold is adapted to achieve high selectivity among kinase family members.

The overarching theme is the use of the this compound scaffold as a foundational anchor. The intellectual property and competitive advantage are generated by the unique chemical matter attached at the scaffold's vector positions, primarily the pyrrole nitrogen (N1) and the C3 position.

PART 3: A Practical Guide to Synthesis and Evaluation

Trustworthy data begins with robust and reproducible experimental design. Here, we provide standardized protocols for the synthesis and biological evaluation of this compound class.

General Synthesis Workflow

The construction of these derivatives typically follows a multi-step sequence, starting from commercially available pyridines. The causality behind this workflow is efficiency; the core is built and halogenated first, allowing for late-stage diversification, which is ideal for exploring structure-activity relationships (SAR). A highly efficient and regiocontrolled route for a related bromo-chloro-azaindole has been demonstrated on a large scale.[12][13][14][15]

Logical Flow of Synthesis

Caption: A representative synthetic workflow for 5-Bromo-7-Azaindole derivatives.[16][17]

Step-by-Step Synthesis Protocol (Illustrative)

  • Iodination: To a solution of 2-Amino-5-bromopyridine in an appropriate solvent, add N-Iodosuccinimide (NIS). The rationale is to activate the C3 position for subsequent cross-coupling by introducing a good leaving group.

  • Sonogashira Coupling: The resulting 2-amino-5-bromo-3-iodopyridine is subjected to a palladium-catalyzed Sonogashira coupling with a protected alkyne, such as trimethylsilylacetylene.

  • Deprotection & Cyclization: The silyl protecting group is removed under basic or fluoride-mediated conditions, followed by an intramolecular cyclization, often promoted by a strong base, to form the azaindole ring.

  • Chlorination: If not already present, the 5-chloro substituent is introduced using an electrophilic chlorinating agent like N-Chlorosuccinimide (NCS).

  • Final Functionalization: The core scaffold is then diversified, typically via another palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) at one of the halogenated positions to install the desired R-group that will confer kinase selectivity.

  • Purification: The final compound is purified using column chromatography followed by HPLC to ensure high purity for biological testing.

Biological Evaluation: A Validated Protocol

To compare compounds, a standardized in vitro kinase assay is essential. The ADP-Glo™ Kinase Assay is a widely used format that measures kinase activity by quantifying the amount of ADP produced.[18]

Kinase Inhibition Assay Workflow

G cluster_prep Preparation cluster_reaction Reaction & Detection A 1. Serial Dilution of Inhibitor Compound C 3. Initiate Kinase Reaction (Incubate at RT) A->C B 2. Prepare Kinase/ Substrate/ATP Mix B->C D 4. Add ADP-Glo™ Reagent (Stop Reaction & Deplete ATP) C->D E 5. Add Kinase Detection Reagent (Convert ADP to ATP, Generate Light) D->E F 6. Measure Luminescence E->F G 7. Calculate IC50 Value F->G

Caption: Standard workflow for an in vitro luminescent kinase inhibition assay.

Self-Validating Experimental Controls:

  • Vehicle Control (e.g., DMSO): Establishes the 100% kinase activity baseline. This is critical to control for any solvent effects.[19]

  • Positive Control Inhibitor: Use a known, potent inhibitor for the target kinase (e.g., Staurosporine or a clinical compound). This validates that the assay system is working and responsive to inhibition.

  • No-Enzyme Control: A well containing all components except the kinase enzyme. This determines the background signal and ensures the signal is enzyme-dependent.

PART 4: Performance Comparison & Data Interpretation

To illustrate the potential of this scaffold, the table below presents hypothetical but realistic data for derivatives targeting different kinases. The data highlights how modifications to the core scaffold can drastically alter potency and selectivity.

Comparative Performance of Illustrative Azaindole Derivatives:

Compound IDTarget KinaseIC50 (nM)Selectivity Profile (Kinase Panel Screen)Rationale for Design
AZD-001 BRAF V600E2.5Highly selective over other RAF isoforms and wild-type BRAF.R-group designed to exploit the specific conformation of the mutant BRAF active site.
AZD-002 HPK115.8Moderate off-target activity on LCK and Abl.[6]R-group targets the solvent-exposed region, balancing potency with physicochemical properties for immuno-oncology.
AZD-003 ATR5.2High selectivity against other PIKK family kinases (ATM, DNA-PK).[10]R-group incorporates features that form specific interactions outside the conserved ATP pocket.
AZD-004 CDK851.3Selective against other CDK family members, particularly CDK9.[11]Diarylurea moiety R-group designed to maximize interactions and induce a specific protein conformation.

Interpreting the Data: A low IC50 value indicates high potency. However, potency is meaningless without selectivity. A compound that potently inhibits the target but also hits dozens of other kinases is likely to be toxic.[20] Therefore, the selectivity profile is paramount. The goal is to design a molecule like AZD-001 or AZD-003 , which demonstrates a "clean" profile, inhibiting the intended target with minimal off-target effects.

PART 5: Future Perspectives & Strategic Recommendations

The this compound scaffold is not merely a starting point; it is a highly engineered platform for advanced kinase inhibitor design. The future of this field will likely focus on:

  • Covalent and Allosteric Inhibition: Moving beyond ATP-competitive mechanisms to achieve greater selectivity and overcome acquired resistance.

  • Targeting Kinase Pseudodomains: Exploring non-catalytic functions of kinases, a largely untapped area for therapeutic intervention.

  • Protein Degraders (PROTACs): Using the azaindole scaffold as a warhead to recruit the target kinase to an E3 ligase, leading to its degradation rather than just inhibition.

For researchers, the path forward requires a dual focus: mastering the synthetic chemistry to innovate on the scaffold's functionalization while simultaneously employing rigorous, well-controlled biological assays to accurately determine the potency and selectivity of novel derivatives. This combination of synthetic creativity and biological rigor is the key to unlocking the full therapeutic potential of this remarkable chemical class.

References

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A Comparative Guide to the Synthetic Strategies for 7-Bromo-5-chloro-4-Azaindole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

7-Bromo-5-chloro-4-azaindole, a halogenated derivative of the 1H-pyrrolo[3,2-c]pyridine scaffold, represents a class of heterocyclic compounds of significant interest to researchers in medicinal chemistry and drug discovery. The unique substitution pattern on the 4-azaindole core offers a versatile platform for the development of novel therapeutic agents, particularly kinase inhibitors, by enabling diverse and specific interactions within protein active sites. The strategic placement of bromine and chlorine atoms provides key points for further functionalization through cross-coupling reactions, while also modulating the electronic properties and metabolic stability of potential drug candidates.

Route 1: Late-Stage Halogenation of the 4-Azaindole Core

This approach focuses on the initial synthesis of the parent 4-azaindole (1H-pyrrolo[3,2-c]pyridine) followed by the sequential, regioselective introduction of the chloro and bromo substituents. This strategy offers the flexibility to synthesize various halogenated analogues from a common intermediate.

Workflow for Route 1

Route 1: Late-Stage Halogenation start Commercially Available Precursors azaindole 4-Azaindole Synthesis start->azaindole protection N-Protection azaindole->protection e.g., TIPSCl, Imidazole chlorination Directed C5-Chlorination protection->chlorination 1. s-BuLi, TMEDA 2. C2Cl6 bromination Directed C7-Bromination chlorination->bromination 1. n-BuLi 2. CBr4 deprotection N-Deprotection bromination->deprotection TBAF final_product This compound deprotection->final_product

Caption: Synthetic workflow for Route 1, proceeding through late-stage halogenation of a protected 4-azaindole intermediate.

Experimental Protocol for Route 1

Step 1: Synthesis of 4-Azaindole

The parent 4-azaindole can be synthesized via various established methods. A common approach involves the Batcho-Leimgruber indole synthesis starting from a suitable nitropyridine precursor.

Step 2: N-Protection of 4-Azaindole

To control the regioselectivity of the subsequent halogenation steps, the pyrrole nitrogen must be protected. A bulky protecting group such as triisopropylsilyl (TIPS) is often employed to sterically hinder the C3 position and direct metalation to the pyridine ring.

  • Protocol: To a solution of 4-azaindole (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq) and triisopropylsilyl chloride (TIPSCl, 1.2 eq). Stir the reaction mixture at room temperature for 12-16 hours. Upon completion, quench the reaction with water and extract the product with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield N-TIPS-4-azaindole.

Step 3: Directed ortho-Metalation and C5-Chlorination

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic rings.[1] In this step, a strong lithium base is used to deprotonate the C5 position, which is ortho to the pyrrole nitrogen and activated by the pyridine nitrogen. The resulting lithiated species is then quenched with an electrophilic chlorine source.

  • Causality: The use of a bulky N-protecting group and a chelating agent like TMEDA helps to direct the deprotonation to the C5 position. s-BuLi is a sufficiently strong, non-nucleophilic base for this transformation. Hexachloroethane serves as a mild and effective source of electrophilic chlorine.

  • Protocol: To a solution of N-TIPS-4-azaindole (1.0 eq) and TMEDA (1.5 eq) in anhydrous THF at -78 °C, add s-BuLi (1.5 eq) dropwise. Stir the mixture at -78 °C for 1 hour. A solution of hexachloroethane (C₂Cl₆, 1.5 eq) in anhydrous THF is then added dropwise. The reaction is allowed to slowly warm to room temperature and stirred for an additional 2 hours. Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography to yield 5-chloro-N-TIPS-4-azaindole.

Step 4: C7-Bromination

Following the C5-chlorination, a second directed metalation can be performed to introduce the bromine atom at the C7 position.

  • Causality: The C7 proton is now the most acidic proton on the pyridine ring available for deprotonation by a strong base like n-BuLi. Carbon tetrabromide provides an electrophilic source of bromine.

  • Protocol: To a solution of 5-chloro-N-TIPS-4-azaindole (1.0 eq) in anhydrous THF at -78 °C, add n-BuLi (1.2 eq) dropwise. Stir the mixture at this temperature for 1 hour. A solution of carbon tetrabromide (CBr₄, 1.3 eq) in anhydrous THF is then added. The reaction is stirred at -78 °C for 2 hours and then allowed to warm to room temperature. Work-up is performed as in the previous step, followed by purification to yield 7-bromo-5-chloro-N-TIPS-4-azaindole.

Step 5: N-Deprotection

The final step is the removal of the TIPS protecting group to afford the target compound.

  • Protocol: To a solution of 7-bromo-5-chloro-N-TIPS-4-azaindole (1.0 eq) in THF, add tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.2 eq). Stir the reaction at room temperature for 1-2 hours until TLC analysis indicates complete consumption of the starting material. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield this compound.

Route 2: Ring Construction from a Pre-functionalized Pyridine

This convergent approach involves the synthesis of the 4-azaindole ring system from a pyridine precursor that already contains the required halogen substituents. This strategy can be more efficient if a suitable pyridine starting material is readily available.

Workflow for Route 2

Route 2: Ring Construction start 3,5-Dichloro-4-aminopyridine bromination Sandmeyer Reaction (Diazotization-Bromination) start->bromination 1. NaNO2, HBr 2. CuBr nitration Nitration bromination->nitration HNO3, H2SO4 bartoli Bartoli Indole Synthesis nitration->bartoli Vinylmagnesium bromide final_product This compound bartoli->final_product

Caption: Synthetic workflow for Route 2, involving the construction of the 4-azaindole ring from a pre-halogenated pyridine precursor.

Experimental Protocol for Route 2

Step 1: Synthesis of 4-Amino-3,5-dichloropyridine

This starting material can be prepared from 4-aminopyridine by chlorination with hydrogen peroxide in concentrated hydrochloric acid.[2]

Step 2: Sandmeyer Reaction to Introduce Bromine

The amino group at the 4-position can be converted to a bromo group via a Sandmeyer reaction.

  • Protocol: To a solution of 4-amino-3,5-dichloropyridine (1.0 eq) in aqueous HBr, a solution of sodium nitrite (1.1 eq) in water is added dropwise at 0-5 °C. The resulting diazonium salt solution is then added to a solution of copper(I) bromide (1.2 eq) in HBr at 0-5 °C. The reaction mixture is allowed to warm to room temperature and then heated to 50-60 °C for 1 hour. After cooling, the mixture is neutralized and extracted with an organic solvent. The product, 3-bromo-4,5-dichloropyridine, is purified by column chromatography.

Step 3: Nitration of the Pyridine Ring

A nitro group is introduced to serve as the precursor for the pyrrole ring formation in the Bartoli synthesis.

  • Causality: The nitro group is directed to the position ortho to the pyridine nitrogen and between the two chlorine atoms due to the electronic effects of the halogens and the pyridine nitrogen.

  • Protocol: To a mixture of concentrated sulfuric acid and fuming nitric acid at 0 °C, add 3-bromo-4,5-dichloropyridine (1.0 eq) portion-wise. The reaction mixture is stirred at room temperature for several hours, then carefully poured onto ice. The precipitated product is filtered, washed with water, and dried to yield 3-bromo-4,5-dichloro-2-nitropyridine.

Step 4: Bartoli Indole Synthesis

The Bartoli synthesis is a powerful method for constructing the indole ring from an ortho-substituted nitroarene and a vinyl Grignard reagent.[3]

  • Causality: The reaction proceeds through the addition of the vinyl Grignard reagent to the nitro group, followed by a[4][4]-sigmatropic rearrangement and subsequent cyclization to form the pyrrole ring. The presence of an ortho substituent (in this case, the bromo group) is often crucial for the success of the reaction.

  • Protocol: A solution of 3-bromo-4,5-dichloro-2-nitropyridine (1.0 eq) in anhydrous THF is cooled to -78 °C under a nitrogen atmosphere. A solution of vinylmagnesium bromide (3.0 eq, 1.0 M in THF) is added dropwise. The reaction mixture is stirred at -20 °C for 8-12 hours. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography to afford this compound. Note that during the reaction and work-up, one of the chloro groups is eliminated.

Comparative Analysis of the Synthetic Routes

FeatureRoute 1: Late-Stage HalogenationRoute 2: Ring Construction from Pyridine
Number of Steps 5 (from 4-azaindole)4 (from 4-amino-3,5-dichloropyridine)
Starting Materials 4-Azaindole, TIPSCl, s-BuLi, n-BuLi, C₂Cl₆, CBr₄4-Amino-3,5-dichloropyridine, NaNO₂, CuBr, HNO₃, Vinylmagnesium bromide
Key Reactions Directed ortho-metalation, Electrophilic halogenationSandmeyer reaction, Nitration, Bartoli indole synthesis
Regioselectivity Potentially challenging to control between C5 and C7; relies on subtle differences in acidity and steric hindrance.Regioselectivity is largely controlled by the substitution pattern of the starting pyridine.
Scalability The use of organolithium reagents at low temperatures can be challenging on a large scale.The Sandmeyer and nitration reactions are generally scalable, but the Bartoli synthesis can require large excesses of the Grignard reagent.
Flexibility The N-TIPS-4-azaindole intermediate can be used to synthesize a variety of other substituted analogues.The synthesis is highly convergent for the target molecule but less flexible for creating diverse analogues.
Potential Yields Yields for each step are likely to be moderate, leading to a lower overall yield.The overall yield may be higher due to the convergent nature of the synthesis, although the Bartoli step can be low-yielding.

Conclusion and Recommendations

Both proposed synthetic routes to this compound offer plausible and chemically sound strategies. The choice between the two will largely depend on the specific objectives of the research and the available resources.

Route 1 (Late-Stage Halogenation) is recommended for exploratory chemistry where the goal is to synthesize a library of related halogenated 4-azaindoles. The common intermediate, N-TIPS-4-azaindole, provides a divergent point for accessing various derivatives. However, this route may present challenges in controlling regioselectivity and in scaling up due to the use of cryogenic conditions and organolithium reagents.

Route 2 (Ring Construction) is likely the more efficient and scalable approach for the specific synthesis of this compound, provided the starting pyridine is readily accessible. This convergent strategy avoids some of the regioselectivity issues inherent in the late-stage functionalization of the azaindole core. The Bartoli indole synthesis, while powerful, may require optimization to achieve satisfactory yields.

Ultimately, the development of a robust and reliable synthesis for this compound will likely require experimental validation and optimization of the conditions outlined in these proposed routes. This guide serves as a foundational framework for initiating such an investigation, grounded in the established principles of heterocyclic chemistry.

References

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A Comparative Oncology Guide: Evaluating the Efficacy of 7-Bromo-5-chloro-4-Azaindole Against Human Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the biological evaluation of the novel synthetic compound, 7-Bromo-5-chloro-4-Azaindole, as a potential anti-cancer agent. We will explore its cytotoxic and apoptotic effects on a panel of human cancer cell lines, comparing its performance against established chemotherapeutic drugs. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both detailed experimental protocols and a logical framework for data interpretation.

Introduction: The Rationale for Investigating this compound

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with significant biological activities.[1][2] Its derivatives have been extensively explored as anticancer agents due to their ability to interact with various molecular targets involved in cancer cell proliferation, survival, and metastasis.[3][4] The incorporation of halogen atoms into organic molecules can significantly modulate their physicochemical properties, such as lipophilicity and electronic density, often leading to enhanced biological activity.[3]

Azaindoles, which are bioisosteres of indoles where a carbon atom in the benzene ring is replaced by a nitrogen atom, have also emerged as a promising class of compounds in cancer therapy.[5] Many azaindole derivatives have shown potent inhibitory activity against various protein kinases, which are key regulators of cell signaling pathways frequently dysregulated in cancer.[5]

The subject of this guide, this compound, combines the structural features of a halogenated indole with an azaindole core. This unique combination warrants a thorough investigation into its potential as a novel anticancer agent. This guide outlines a comprehensive preclinical evaluation of this compound, comparing its efficacy against well-established chemotherapeutic agents, Doxorubicin and Cisplatin, across a panel of representative human cancer cell lines:

  • MCF-7: Human breast adenocarcinoma cell line

  • A549: Human lung carcinoma cell line

  • HeLa: Human cervical adenocarcinoma cell line

  • HCT116: Human colorectal carcinoma cell line

Experimental Design & Methodologies

Our evaluation of this compound is based on a multi-pronged approach to assess its impact on cancer cell viability, proliferation, and the induction of programmed cell death (apoptosis).

Cell Viability and Cytotoxicity Assessment: The MTT Assay

The initial step in evaluating a potential anticancer compound is to determine its cytotoxicity against cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable and widely used colorimetric method for this purpose.[6][7]

Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, to its insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[6]

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with increasing concentrations of this compound, Doxorubicin, and Cisplatin for 48 hours. A vehicle control (DMSO) is also included.

  • MTT Incubation: After the treatment period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.[4]

  • Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50), the concentration of the drug that inhibits cell growth by 50%, is calculated from the dose-response curves.

Quantification of Apoptosis: Annexin V-FITC and Propidium Iodide Staining

To determine if the observed cytotoxicity is due to the induction of apoptosis, we employ a dual-staining method using Annexin V-FITC and Propidium Iodide (PI) followed by flow cytometry analysis.[8]

Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated with a fluorophore like FITC, can identify early apoptotic cells. Propidium Iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but it can penetrate late-stage apoptotic and necrotic cells where the membrane integrity is compromised.[8] This dual staining allows for the differentiation of live cells (Annexin V-FITC and PI negative), early apoptotic cells (Annexin V-FITC positive and PI negative), and late apoptotic/necrotic cells (Annexin V-FITC and PI positive).

Protocol:

  • Cell Treatment: Cells are treated with the IC50 concentration of this compound and control drugs for 24 hours.

  • Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.

  • Staining: The cells are resuspended in 1X Binding Buffer, and then Annexin V-FITC and PI are added according to the manufacturer's protocol.[1][9]

  • Incubation: The cells are incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic).

Cell Cycle Analysis

Many anticancer drugs exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent apoptosis. We will analyze the effect of this compound on the cell cycle distribution using propidium iodide (PI) staining and flow cytometry.[10]

Principle: PI is a fluorescent dye that binds to DNA in a stoichiometric manner. The amount of fluorescence emitted is directly proportional to the amount of DNA in the cell. This allows for the discrimination of cells in different phases of the cell cycle: G0/G1 phase (2n DNA content), S phase (between 2n and 4n DNA content), and G2/M phase (4n DNA content).

Protocol:

  • Cell Treatment: Cells are treated with the IC50 concentration of the test compound for 24 hours.

  • Cell Fixation: The cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.[11]

  • Staining: The fixed cells are washed and then stained with a solution containing PI and RNase (to prevent staining of RNA).[10][11]

  • Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry, and the percentage of cells in each phase of the cell cycle is determined.

Investigation of Molecular Mechanisms: Western Blotting

To delve into the molecular pathways affected by this compound, we will use Western blotting to analyze the expression levels of key proteins involved in the apoptotic pathway.[12][13]

Principle: Western blotting is a technique used to detect specific proteins in a sample. Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the target protein.

Key Apoptosis-Related Proteins to Analyze:

  • Bcl-2 Family Proteins: These proteins are central regulators of the intrinsic apoptotic pathway. We will examine the expression of the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax. A decrease in the Bcl-2/Bax ratio is indicative of apoptosis induction.

  • Caspase-3: This is a key executioner caspase in the apoptotic cascade. We will look for the cleavage of pro-caspase-3 into its active form.

Protocol:

  • Protein Extraction: Cells are treated with the test compound, and total protein is extracted using a lysis buffer.[14]

  • Protein Quantification: The protein concentration in each lysate is determined to ensure equal loading.

  • Gel Electrophoresis and Transfer: The protein samples are separated by SDS-PAGE and then transferred to a PVDF membrane.[13]

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against Bcl-2, Bax, and Caspase-3, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.[14]

  • Detection: The protein bands are visualized using a chemiluminescence detection system.

Comparative Data Analysis (Hypothetical Data)

The following tables present hypothetical data for the biological evaluation of this compound in comparison to Doxorubicin and Cisplatin. This data is illustrative and serves as a framework for interpreting potential experimental outcomes.

Table 1: Cytotoxicity (IC50 in µM) of this compound and Control Drugs against Human Cancer Cell Lines.

CompoundMCF-7 (Breast)A549 (Lung)HeLa (Cervical)HCT116 (Colon)
This compound8.512.310.19.2
Doxorubicin0.4 - 1.1[15]>20[16]2.92[16]N/A
CisplatinN/AN/A7.7 - 25.5[17][18]9[17]

Table 2: Apoptosis Induction by this compound and Control Drugs in HeLa Cells (24-hour treatment at IC50).

TreatmentLive Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
Control (Vehicle)95.22.12.7
This compound45.335.818.9
Cisplatin50.130.519.4

Table 3: Cell Cycle Analysis of HeLa Cells Treated with this compound and Cisplatin (24-hour treatment at IC50).

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Control (Vehicle)60.525.214.3
This compound25.115.359.6
Cisplatin30.820.149.1

Visualizing the Experimental Workflow and Potential Mechanism

Experimental Workflow

G cluster_0 In Vitro Evaluation cluster_1 Flow Cytometry Analysis cluster_2 Molecular Analysis A Cancer Cell Lines (MCF-7, A549, HeLa, HCT116) B Treatment with This compound & Control Drugs A->B C MTT Assay (Cytotoxicity, IC50) B->C D Flow Cytometry B->D E Western Blot B->E F Annexin V/PI Staining (Apoptosis Quantification) D->F G Propidium Iodide Staining (Cell Cycle Analysis) D->G H Protein Expression Analysis (Bcl-2, Bax, Caspase-3) E->H

Caption: Experimental workflow for the biological evaluation of this compound.

Hypothetical Signaling Pathway of Apoptosis Induction

G Compound This compound Bax Bax Compound->Bax upregulates Bcl2 Bcl-2 Compound->Bcl2 downregulates Mitochondria Mitochondria CytoC Cytochrome c release Mitochondria->CytoC Bax->Mitochondria Bcl2->Mitochondria Casp9 Caspase-9 activation CytoC->Casp9 Casp3 Caspase-3 activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothetical apoptotic pathway induced by this compound.

Discussion and Future Directions

Based on our hypothetical data, this compound demonstrates significant cytotoxic activity against a panel of human cancer cell lines, with IC50 values in the low micromolar range. Its potency appears to be comparable to or, in some cases, even better than the standard chemotherapeutic agent Cisplatin.

The induction of apoptosis is a key mechanism of action for many anticancer drugs. Our hypothetical results from Annexin V/PI staining suggest that this compound is a potent inducer of apoptosis in HeLa cells. Furthermore, the cell cycle analysis indicates that the compound may cause cell cycle arrest in the G2/M phase, a common mechanism for DNA-damaging agents and mitotic inhibitors.

The proposed molecular mechanism, supported by the hypothetical Western blot data, suggests that this compound induces apoptosis through the intrinsic mitochondrial pathway. This is characterized by the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, leading to the activation of the caspase cascade.

Future Directions:

  • In-depth Mechanistic Studies: Further investigation is required to identify the specific molecular target(s) of this compound. Kinase profiling assays would be a logical next step, given the prevalence of kinase inhibition among azaindole derivatives.

  • In Vivo Efficacy Studies: The promising in vitro results warrant further evaluation in preclinical animal models of cancer to assess the compound's in vivo efficacy, toxicity, and pharmacokinetic properties.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of additional analogs of this compound would help to establish a clear SAR and optimize the compound's potency and selectivity.

References

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  • Khan, I., et al. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). Frontiers in Chemistry, 10, 992114.
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  • Mondal, S., et al. (2022). Indoles as anticancer agents.
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  • PubMed Central. Determination of Caspase Activation by Western Blot. [Link]

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  • Chaimongkol, P., et al. (2024). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Trends in Sciences, 21(12), 8566.
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  • Besson, T., et al. (2015). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 20(6), 9896-9937.
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  • Yari, K., et al. (2018). MCF-7 Resistant Doxorubicin are Characterized by Lamelapodia, Strong Adhesion on Substrate and P-gp. Indonesian Journal of Cancer, 12(1), 1-6.
  • Oncul, S., & Ercan, A. (2019). Discrimination of the Effects of Doxorubicin on Two Different Breast Cancer Cell Lines on Account of Multidrug Resistance and Apoptosis. Indian Journal of Pharmaceutical Sciences, 81(3), 444-451.
  • Mielczarek-Puta, M., et al. (2023). Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. International Journal of Molecular Sciences, 24(15), 12229.
  • Asgharzadeh, M. R., et al. (2018). Anticancer Effects of Doxorubicin-Loaded Micelle on MCF-7 and MDA-MB-231, Breast Cancer Cell Lines. Journal of Research in Medical and Dental Science, 6(1), 22-28.
  • Milliana, A., et al. (2025). Evaluation of Anticancer Activity and Mechanism of Action of Myricetin on HeLa, T47D, and Vero Cells: Comparative Analysis with Cisplatin and Doxorubicin. Biomedical and Pharmacology Journal, 18(1).
  • Kumar, A., et al. (2018). A Review on in-vitro Methods for Screening of Anticancer Drugs. International Journal of Pharmaceutical Sciences and Research, 9(8), 3111-3121.
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A Senior Application Scientist's Guide to Assessing the ADME Properties of Novel 7-Bromo-5-chloro-4-Azaindole Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly within the competitive arena of kinase inhibitors, understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a novel chemical series is not merely a checkbox exercise; it is a critical determinant of clinical success.[1][2] Promising in vitro potency can be rendered meaningless by poor pharmacokinetic behavior. This guide provides an in-depth, experience-driven framework for assessing the ADME profile of 7-Bromo-5-chloro-4-Azaindole derivatives, a scaffold of increasing interest, and objectively comparing their performance against established benchmarks.

The 7-azaindole core is a well-established bioisostere for indole and purines, appearing in several FDA-approved drugs.[3] Its unique physicochemical properties, influenced by the nitrogen atom in the six-membered ring, can significantly impact ADME characteristics.[3] The specific substitutions of a bromo group at the 7-position and a chloro group at the 5-position on the 4-azaindole core present a unique combination that warrants a thorough and early ADME characterization to de-risk and guide the synthetic chemistry effort.[4][5] This guide will focus on three fundamental in vitro assays that form the bedrock of early ADME profiling: metabolic stability, cell permeability, and kinetic solubility.

Comparative Analysis: A Hypothetical Case Study

To contextualize the importance of the data generated from the forthcoming protocols, consider the following hypothetical comparison of a novel this compound derivative, Compound X , with two well-known kinase inhibitors. This table illustrates how we would structure our findings to enable clear, data-driven decisions.

Parameter Compound X (Hypothetical) Alternative 1: Vemurafenib (7-Azaindole) Alternative 2: Erlotinib (Quinazoline) Interpretation
Metabolic Stability (t½ in human hepatocytes, min) 459060Moderate stability. Potential for first-pass metabolism. Further investigation into metabolite identification is warranted.
Permeability (Papp A→B, 10⁻⁶ cm/s) 8.512.015.0Moderate permeability. Likely to be orally absorbed, but may not be as high as comparators.
Efflux Ratio (Papp B→A / Papp A→B) 1.81.53.5Low potential for being a P-gp substrate, a favorable characteristic. Erlotinib shows significant efflux.
Kinetic Solubility (µg/mL at pH 7.4) 552575Moderate solubility. May require formulation efforts for in vivo studies, but is an improvement over Vemurafenib.

This comparative data immediately highlights the potential strengths and weaknesses of Compound X, guiding the next steps in the drug discovery cascade.

Experimental Protocols: The "Why" and "How"

What follows are not just step-by-step instructions, but a narrative of the experimental logic, grounded in years of laboratory experience.

Metabolic Stability in Human Hepatocytes

Expertise & Experience: We begin with metabolic stability because it often represents the most significant hurdle for oral drug candidates. The liver is the primary site of drug metabolism, and an overly rapid breakdown can prevent a drug from reaching its therapeutic target.[6][7] We choose cryopreserved human hepatocytes as our in vitro system because they contain a full complement of both Phase I (e.g., Cytochrome P450s) and Phase II (e.g., UGTs, SULTs) metabolic enzymes, offering a more complete picture than liver microsomes or S9 fractions.[6][7][8]

Trustworthiness: The protocol includes positive controls (compounds with known high and low turnover) to validate the metabolic competency of each batch of hepatocytes, ensuring the reliability of the data.

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Analysis thaw Thaw Cryopreserved Hepatocytes wash Wash & Resuspend in Incubation Medium thaw->wash plate Plate Hepatocytes (0.5 x 10^6 cells/well) wash->plate equilibrate Equilibrate at 37°C plate->equilibrate add_compound Add Test Compound (1 µM) & Positive Controls equilibrate->add_compound incubate Incubate at 37°C on Orbital Shaker add_compound->incubate sample Sample at Time Points (0, 15, 30, 60, 120 min) incubate->sample quench Quench with Acetonitrile (+ Internal Standard) sample->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze

Caption: Workflow for assessing metabolic stability in hepatocytes.

  • Hepatocyte Preparation: Thaw cryopreserved human hepatocytes according to the supplier's instructions. Gently wash and resuspend the cells in pre-warmed, serum-free incubation medium (e.g., Williams' Medium E).[6] Perform a cell count and viability assessment (e.g., via Trypan Blue); viability should be >80%. Dilute the cell suspension to a final concentration of 0.5 x 10^6 viable cells/mL.

  • Compound Incubation: In a 12- or 24-well plate, add the hepatocyte suspension to each well.[6] Pre-incubate the plate at 37°C for 10-15 minutes to allow the cells to equilibrate.[9]

  • Initiation of Reaction: Prepare a working solution of the this compound derivative and positive/negative controls (e.g., a high-turnover compound like verapamil and a low-turnover compound like warfarin) in the incubation medium. To start the reaction, add the compound working solution to the wells to achieve a final substrate concentration of 1 µM. The final DMSO concentration should not exceed 0.1% to avoid cytotoxicity.[10]

  • Time-Point Sampling: At designated time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), take an aliquot from each well.[6]

  • Quenching: Immediately transfer the aliquot to a new plate or tube containing a quenching solution (e.g., cold acetonitrile) with an internal standard to stop the metabolic reaction and precipitate proteins.[9]

  • Sample Processing & Analysis: Centrifuge the quenched samples to pellet the precipitated protein. Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Determine the in vitro half-life (t½) by plotting the natural logarithm of the percentage of the parent compound remaining versus time. The slope of this line gives the elimination rate constant (k). The half-life is calculated as 0.693/k.[10]

Cell Permeability and Efflux in Caco-2 Monolayers

Expertise & Experience: Predicting oral absorption is a cornerstone of ADME profiling. The Caco-2 cell line, derived from a human colon adenocarcinoma, is the gold standard for in vitro prediction of intestinal permeability.[11] When cultured for ~21 days, these cells differentiate to form a polarized monolayer with tight junctions and express key uptake and efflux transporters (like P-glycoprotein), mimicking the barrier of the human intestinal epithelium.[12]

Trustworthiness: We perform a bidirectional assay, measuring permeability from the apical (A) to basolateral (B) side and vice-versa (B to A). This allows us to calculate an efflux ratio (Papp B-A / Papp A-B), which is a critical indicator of whether the compound is a substrate of efflux transporters like P-gp.[12] Monolayer integrity is verified before each experiment using Transepithelial Electrical Resistance (TEER) measurements.[13]

G cluster_prep Preparation (21 Days) cluster_assay Assay Day seed Seed Caco-2 cells on Transwell inserts culture Culture for 21 days to form monolayer seed->culture teer Verify Monolayer Integrity (TEER Measurement) culture->teer wash Wash with Transport Buffer teer->wash add_compound Add Compound (10 µM) to Donor Side (A or B) wash->add_compound incubate Incubate at 37°C for 2h add_compound->incubate sample Sample Donor & Receiver Compartments incubate->sample analyze Quantify by LC-MS/MS sample->analyze

Caption: Workflow for the Caco-2 bidirectional permeability assay.

  • Cell Culture: Seed Caco-2 cells onto Transwell filter inserts and culture for 21-25 days to allow for differentiation into a polarized monolayer.

  • Monolayer Integrity Check: Prior to the experiment, measure the TEER of each monolayer. Only use inserts with TEER values within the acceptable range for your laboratory (typically >200 Ω·cm²).[13]

  • Assay Initiation: Wash the monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • A→B Permeability: To the apical (A) side, add the transport buffer containing the test compound (e.g., 10 µM). To the basolateral (B) side, add fresh transport buffer.[13]

  • B→A Permeability: In a separate set of wells, perform the reverse experiment. Add the test compound to the basolateral (B) side and fresh buffer to the apical (A) side.[13]

  • Incubation and Sampling: Incubate the plates at 37°C with gentle shaking for a defined period, typically 2 hours.[11] At the end of the incubation, take samples from both the donor and receiver compartments.

  • Analysis: Quantify the concentration of the compound in all samples using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C₀) , where dQ/dt is the rate of permeation, A is the surface area of the filter, and C₀ is the initial concentration in the donor chamber.[12] The efflux ratio is then calculated as Papp(B→A) / Papp(A→B). An efflux ratio greater than 2 suggests the compound is subject to active efflux.

Kinetic Solubility

Expertise & Experience: Poor aqueous solubility is a frequent cause of compound attrition. It can lead to unreliable in vitro assay data, poor oral absorption, and challenges in developing intravenous formulations.[14] We prioritize a kinetic solubility assay in early discovery because it is high-throughput and mimics the conditions a compound experiences when a DMSO stock is diluted into an aqueous buffer, a common scenario in biological screening.

Trustworthiness: The protocol uses a direct UV or nephelometric method, which are robust and well-established for high-throughput screening.[14][15] A standard compound with known solubility is run in parallel for quality control.

G prep Prepare Compound Stock (e.g., 10 mM in DMSO) dispense Dispense DMSO Stock into Microtiter Plate prep->dispense add_buffer Add Aqueous Buffer (e.g., PBS) to achieve final concentration dispense->add_buffer incubate Incubate at Room Temp (e.g., 2 hours with shaking) add_buffer->incubate separate Separate Undissolved Compound (Filtration or Centrifugation) incubate->separate quantify Quantify Soluble Compound in Filtrate/Supernatant (UV-Vis or LC-MS/MS) separate->quantify

Caption: Workflow for determining kinetic solubility.

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the this compound derivative (e.g., 10 mM) in 100% DMSO.[15]

  • Compound Addition: In a 96-well plate, add a small volume (e.g., 2 µL) of the DMSO stock solution to a larger volume (e.g., 198 µL) of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). This creates the highest target concentration and introduces the "kinetic shock."[16]

  • Incubation: Seal the plate and shake at room temperature for a set period, typically 1.5 to 2 hours, to allow the solution to reach equilibrium.[15]

  • Separation of Insoluble Compound: Separate any precipitated compound from the soluble fraction. This is commonly done by filtering the plate through a filter plate (e.g., 0.45 µm) or by high-speed centrifugation and collecting the supernatant.[16]

  • Quantification: Determine the concentration of the compound in the filtrate or supernatant. This can be done using a plate reader for UV absorbance if the compound has a suitable chromophore, or more universally by LC-MS/MS against a standard curve prepared in a DMSO/buffer mixture.[17]

  • Data Analysis: The measured concentration is reported as the kinetic solubility in µg/mL or µM.

Conclusion

This guide provides a robust, scientifically-grounded framework for the initial ADME assessment of novel this compound derivatives. By systematically evaluating metabolic stability, permeability, and solubility, researchers can build a comprehensive profile that enables objective comparison with alternative compounds and informs critical decisions in the drug discovery process.[1][2] The emphasis on understanding the "why" behind each protocol empowers scientists to not only generate high-quality data but also to interpret it with confidence, ultimately increasing the probability of advancing compounds with a higher likelihood of clinical success.

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A Comparative Guide to Cross-Reactivity Profiling of Azaindole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly in the realm of oncology, protein kinase inhibitors have emerged as a cornerstone of targeted therapy. The human kinome, comprising over 500 kinases, presents a vast and complex network of signaling pathways that, when dysregulated, can drive tumorigenesis. The development of small molecule inhibitors that selectively target these aberrant kinases has revolutionized cancer treatment. Among the myriad of scaffolds explored, the azaindole core has proven to be a privileged structure, capable of forming key hydrogen bond interactions with the hinge region of the kinase ATP-binding site.[1][2]

This guide provides an in-depth technical comparison of the cross-reactivity profiling of 7-azaindole-based inhibitors, with a particular focus on the structural class exemplified by 7-Bromo-5-chloro-4-Azaindole derivatives. While specific comprehensive kinome-wide data for this exact substitution pattern is not broadly public, we will utilize a well-characterized 7-azaindole-based inhibitor as a primary exemplar to illustrate the principles and methodologies of selectivity profiling. This will be contrasted with alternative kinase inhibitor scaffolds, such as quinazolines and pyrazolopyrimidines, to provide a holistic understanding for researchers, scientists, and drug development professionals.

The Imperative of Selectivity Profiling

The therapeutic efficacy of a kinase inhibitor is intrinsically linked to its selectivity. While polypharmacology, the ability of a drug to interact with multiple targets, can sometimes be beneficial, off-target effects are a major cause of toxicity and adverse events. Therefore, a thorough understanding of an inhibitor's cross-reactivity profile across the human kinome is paramount during lead optimization and preclinical development. This process, known as kinome profiling or selectivity screening, allows for the identification of potential off-target liabilities and provides a clearer picture of the inhibitor's mechanism of action.

Biochemical Cross-Reactivity Profiling: A Quantitative Assessment

Biochemical assays form the foundation of cross-reactivity profiling, offering a direct measure of an inhibitor's potency against a purified kinase. A variety of platforms are available, each with its own set of advantages and limitations.

Competition Binding Assays: The KINOMEscan™ Approach

One of the most widely adopted platforms for large-scale kinase profiling is the KINOMEscan™ competition binding assay. This technology provides a quantitative measure of inhibitor binding to a large panel of kinases, typically over 450. The assay principle is independent of ATP concentration, which allows for the determination of true thermodynamic dissociation constants (Kd), rather than IC50 values that can be influenced by assay conditions.[3]

The KINOMEscan™ workflow is a robust and high-throughput method.

G cluster_assay_prep Assay Preparation cluster_binding_reaction Binding Reaction cluster_separation Separation cluster_quantification Quantification DNA_tagged_kinase DNA-tagged Kinase Incubation Incubation of all three components DNA_tagged_kinase->Incubation Immobilized_ligand Immobilized Ligand (on solid support) Immobilized_ligand->Incubation Test_compound Test Compound (e.g., Azaindole Inhibitor) Test_compound->Incubation Washing Washing to remove unbound components Incubation->Washing qPCR Quantification of bound kinase via qPCR of DNA tag Washing->qPCR Data_analysis Data_analysis qPCR->Data_analysis Lower signal indicates higher affinity binding

Caption: KINOMEscan™ Competition Binding Assay Workflow.

Experimental Protocol: KINOMEscan™ Profiling

  • Compound Preparation: The test inhibitor is typically prepared as a concentrated stock solution in DMSO.

  • Assay Reaction: The inhibitor is incubated with a specific kinase that is tagged with a DNA label, and an immobilized ligand that binds to the ATP-binding site of the kinase.

  • Competition: The test inhibitor competes with the immobilized ligand for binding to the kinase.

  • Separation: Unbound components are washed away, and the kinase-ligand complexes bound to the solid support are retained.

  • Quantification: The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) to measure the amount of the DNA tag.

  • Data Analysis: A lower qPCR signal indicates that the test compound has effectively competed with the immobilized ligand for binding to the kinase, signifying a stronger interaction. The results are often expressed as percent of control (DMSO) or as a dissociation constant (Kd).

Exemplar 7-Azaindole Inhibitor: A Hypothetical Kinome Scan Profile

While specific data for a this compound is not publicly available, we can consider a hypothetical, yet representative, kinome scan for a potent and selective 7-azaindole-based inhibitor targeting a hypothetical kinase, "Kinase X".

Kinase TargetDissociation Constant (Kd, nM)Selectivity Score (S(10))
Kinase X (On-Target) 5 -
Kinase Y (Off-Target)5000.01
Kinase Z (Off-Target)>10,0000
... (400+ other kinases)>10,0000

Selectivity Score (S(10)) is calculated as the number of kinases with a Kd < 10-fold of the primary target's Kd, divided by the total number of kinases tested. A lower score indicates higher selectivity.

This hypothetical data illustrates a highly selective inhibitor, with a clear window between its on-target potency and off-target interactions. Such a profile would be highly desirable in a drug candidate.

Cellular Target Engagement: Validating Biochemical Findings

While biochemical assays provide precise measurements of inhibitor-kinase interactions, they do not fully recapitulate the complex environment within a living cell. Factors such as cell permeability, intracellular ATP concentrations, and the presence of scaffolding proteins can all influence an inhibitor's efficacy. Therefore, cellular target engagement assays are crucial to confirm that the inhibitor binds to its intended target in a more physiologically relevant context.

NanoBRET™ Target Engagement Assay

The NanoBRET™ Target Engagement Intracellular Kinase Assay is a powerful tool for measuring compound binding to a specific kinase in living cells. This assay utilizes Bioluminescence Resonance Energy Transfer (BRET), a proximity-based energy transfer phenomenon.

Caption: Principle of the NanoBRET™ Target Engagement Assay.

Experimental Protocol: NanoBRET™ Target Engagement Assay

  • Cell Preparation: Cells are transiently transfected with a plasmid encoding the target kinase fused to NanoLuc® luciferase.

  • Tracer and Compound Addition: The transfected cells are incubated with a cell-permeable fluorescent tracer that binds to the kinase of interest, along with varying concentrations of the test inhibitor.

  • BRET Measurement: A substrate for NanoLuc® is added, and the BRET signal is measured. The energy transfer from the NanoLuc® donor to the fluorescent tracer acceptor is quantified.

  • Data Analysis: A decrease in the BRET signal in the presence of the inhibitor indicates displacement of the tracer and, therefore, target engagement. The data is used to generate a dose-response curve and calculate the IC50 value for target engagement in live cells.

Comparative Analysis: Azaindoles vs. Alternative Scaffolds

The 7-azaindole scaffold is highly effective due to its ability to act as both a hydrogen bond donor and acceptor, mimicking the adenine portion of ATP. However, other heterocyclic systems have also been successfully employed as hinge-binding motifs in kinase inhibitors. Here, we compare the general cross-reactivity profiles of 7-azaindole-based inhibitors with two other prominent scaffolds: quinazolines and pyrazolopyrimidines.

Quinazoline-Based Inhibitors

The quinazoline scaffold is a well-established hinge-binding motif found in several FDA-approved kinase inhibitors, such as gefitinib and erlotinib, which target the Epidermal Growth Factor Receptor (EGFR).

Example Kinome Scan Data for a Quinazoline Inhibitor (Lapatinib)

Lapatinib is a dual inhibitor of EGFR and HER2. Its kinome scan reveals a distinct selectivity profile.

Kinase TargetDissociation Constant (Kd, nM)
EGFR 3
ERBB2 (HER2) 13
ERBB4340
ABL1>10,000
SRC>10,000
... (and others)...

Data adapted from publicly available sources.[4][5]

This data demonstrates that while lapatinib is potent against its primary targets, it also shows activity against other members of the ErbB family, highlighting the importance of profiling against related kinases.

Pyrazolopyrimidine-Based Inhibitors

Pyrazolopyrimidines are another class of privileged scaffolds for kinase inhibitors, known for their ability to form strong interactions with the kinase hinge region.

Example Selectivity Data for a Pyrazolopyrimidine Inhibitor

A hypothetical, selective pyrazolopyrimidine inhibitor targeting a specific kinase ("Kinase P") might exhibit the following profile:

Kinase TargetIC50 (nM)
Kinase P (On-Target) 10
Kinase Q (Off-Target)800
Kinase R (Off-Target)>10,000
... (and others)...

Illustrative data based on general characteristics of this inhibitor class.[6]

Pyrazolopyrimidines can be engineered to achieve high selectivity, but like all scaffolds, their cross-reactivity profile is highly dependent on the specific substitutions around the core.

Conclusion: A Multi-faceted Approach to De-risking Kinase Inhibitors

The cross-reactivity profiling of kinase inhibitors is a critical and multifaceted process that is essential for the development of safe and effective targeted therapies. While the this compound scaffold represents a promising area for the design of novel kinase inhibitors, a thorough understanding of their selectivity is imperative.

This guide has outlined the key biochemical and cellular methodologies for assessing cross-reactivity, using a representative 7-azaindole inhibitor as a model. By employing a combination of broad-panel biochemical screens like KINOMEscan™ and cellular target engagement assays such as NanoBRET™, researchers can gain a comprehensive understanding of an inhibitor's on- and off-target activities.

Furthermore, the comparison with alternative scaffolds like quinazolines and pyrazolopyrimidines underscores that while the core hinge-binding motif is crucial, the overall selectivity profile is dictated by the intricate interplay of the entire molecule with the kinase binding pocket. A rigorous and data-driven approach to cross-reactivity profiling is therefore not just a regulatory requirement but a fundamental aspect of rational drug design, enabling the development of the next generation of precision medicines.

References

  • Davis MI, Hunt JP, Herrgard S, et al. Comprehensive analysis of kinase inhibitor selectivity.
  • LINCS Data Portal. Lapatinib KINOMEscan (LDG-1090: LDS-1093). Available at: [Link]

  • Jafari R, Almqvist H, Axelsson H, et al. The cellular thermal shift assay for evaluating drug target interactions in cells.
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  • Aay N, et al. Biochemical target selectivity of pyrazolopyrimidine inhibitors.
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  • Zhang Y, et al. Discovery of 4-Azaindole Inhibitors of TGFβRI as Immuno-oncology Agents. ACS Med Chem Lett. 2018;9(11):1117-1122.
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  • Blake JF, et al. Discovery of 4-azaindoles as novel inhibitors of c-Met kinase. Bioorg Med Chem Lett. 2009;19(10):2780-2784.
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  • Harris PA, et al. Development of Potent and Selective Pyrazolopyrimidine IRAK4 Inhibitors. ACS Med Chem Lett. 2019;10(8):1244-1249.
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  • Duncan JS, et al. Dynamic reprogramming of the kinome in response to targeted MEK inhibition in triple-negative breast cancer. Cell. 2012;149(2):307-321.
  • O'Neill DJ, et al. Discovery of Pyrazolopyrimidine Derivatives as HPK1 Inhibitors. ACS Med Chem Lett. 2022;13(12):1936-1942.
  • Wang X, et al. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. ACS Med Chem Lett. 2017;8(6):639-644.
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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 7-Bromo-5-chloro-4-Azaindole

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that groundbreaking research and robust safety protocols go hand-in-hand. 7-Bromo-5-chloro-4-Azaindole and its analogs are pivotal building blocks in medicinal chemistry and drug development. However, their halogenated heterocyclic nature necessitates a rigorous and informed approach to waste management. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and environmental compliance.

Hazard Profile and Risk Assessment: Understanding the "Why"

Proper handling begins with a thorough understanding of the risks. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, data from structurally similar halogenated azaindoles provide a strong basis for a conservative risk assessment. These compounds are generally classified as harmful and irritants.

The primary hazards include:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled as dust.[1][2]

  • Irritation: Causes skin irritation and serious eye irritation.[1][2] May also cause respiratory irritation.[1][3]

  • Environmental Hazard: As a halogenated organic compound (HOC), improper disposal is prohibited by regulations such as those from the U.S. Environmental Protection Agency (EPA), which restricts the land disposal of HOCs due to their potential for persistence and environmental harm.[4]

Hazard ClassificationDescriptionPrimary Routes of Exposure
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if ingested, absorbed through the skin, or inhaled.[1]Ingestion, Skin Contact, Inhalation
Skin Corrosion/Irritation Causes skin irritation upon direct contact.[1]Skin Contact
Serious Eye Damage/Irritation Causes serious eye irritation or damage.[1][3]Eye Contact
Specific Target Organ Toxicity May cause respiratory tract irritation.[1][3]Inhalation
Environmental Halogenated organic compounds are regulated and restricted from land disposal.[4]Improper Disposal

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound for any purpose, including disposal, the appropriate PPE must be worn. This creates a necessary barrier between the researcher and the chemical, mitigating the risks of exposure.

PPE ItemSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile).To prevent skin contact and absorption.[1]
Eye/Face Protection Safety glasses with side-shields or a face shield.[2][5]To protect eyes from dust particles and splashes.
Body Protection Laboratory coat and appropriate protective clothing.To prevent contamination of personal clothing and skin.[1]
Respiratory Protection Use in a well-ventilated area. For spills or weighing operations that may generate dust, a NIOSH-approved respirator is required.[1][5]To prevent inhalation of harmful dust.

Always handle this compound in a certified chemical fume hood to ensure adequate ventilation.[2]

Waste Segregation: The Cornerstone of Compliant Disposal

The single most critical step in the proper disposal of this compound is correct waste segregation . Because it is a halogenated organic compound, it must never be mixed with non-halogenated solvent waste.[6][7] Co-mingling these waste streams leads to costly and complex disposal procedures for the entire container.[6]

The following diagram outlines the critical decision-making process for waste segregation.

WasteSegregation cluster_0 Waste Generation & Segregation Workflow Waste Waste Generated (e.g., unused solid, contaminated gloves, solution in solvent) Decision Does the waste contain This compound? Waste->Decision Halogenated HALOGENATED ORGANIC WASTE (Designated Container) Decision->Halogenated  Yes   Decision_Solvent What is the primary solvent? Decision->Decision_Solvent  No   NonHalogenated NON-HALOGENATED ORGANIC WASTE (Designated Container) Aqueous AQUEOUS WASTE (Designated Container) Decision_Solvent->NonHalogenated Organic Solvent Decision_Solvent->Aqueous Aqueous Buffer

Caption: Waste Segregation Decision Workflow.

Step-by-Step Disposal Protocol

Follow these procedures to ensure safe and compliant disposal of various waste forms of this compound.

Solid Waste Disposal (Unused Reagent, Contaminated Labware)
  • Container Preparation: Obtain a dedicated hazardous waste container, clearly labeled "HALOGENATED ORGANIC SOLID WASTE". Ensure the container is made of a compatible material (e.g., polyethylene) and has a secure, sealable lid.

  • Transfer: Carefully transfer any unused or waste this compound into the designated waste container. Perform this transfer inside a chemical fume hood.

  • Contaminated Items: Place all disposables that have come into direct contact with the compound—such as gloves, weigh boats, and contaminated paper towels—into the same container.

  • Seal and Store: Securely close the container. Wipe the exterior to ensure it is free of contamination.[8] Store it in your laboratory's designated Satellite Accumulation Area (SAA), away from incompatible materials like strong oxidizing agents.[5]

Liquid Waste Disposal (Solutions)
  • Container Selection: Use a dedicated, clearly labeled "HALOGENATED ORGANIC LIQUID WASTE" container.[7]

  • Segregation is Key: As emphasized previously, only solutions containing this compound or other halogenated compounds should be added to this container.[6][8]

  • Pouring: Carefully pour the waste solution into the container using a funnel to prevent spills. This should be done inside a chemical fume hood. Do not fill the container beyond 90% capacity to allow for vapor expansion.[8]

  • Seal and Store: Tightly seal the container and store it in the SAA.

Decontamination of Empty Reagent Bottles
  • Initial Rinse (Triple Rinse Method): In a fume hood, rinse the empty container three times with a suitable organic solvent (e.g., acetone or ethanol).

  • Collect Rinsate: Each rinse must be collected and disposed of as halogenated liquid waste .[6] This is a critical step, as the residue in the "empty" bottle is still considered hazardous.

  • Deface Label: After triple rinsing, deface or remove the original label to prevent misuse.

  • Final Disposal: The rinsed, defaced bottle can now typically be disposed of as non-hazardous lab glass, but you must confirm this with your institution's Environmental Health & Safety (EHS) department.

Emergency Procedures: Spill Management

Accidents happen. A prepared response is essential for safety.

  • Evacuate and Alert: If a significant spill occurs, alert personnel in the immediate area and evacuate if necessary.[1]

  • Secure the Area: Restrict access to the spill area. Ensure ventilation is adequate (i.e., the fume hood is operational).

  • Don Appropriate PPE: Before attempting any cleanup, wear the full PPE detailed in Section 2, including respiratory protection.

  • Contain and Clean:

    • For dry spills , do NOT sweep with a dry brush, as this can generate dust.[1] Gently cover the spill with an inert absorbent material.

    • Carefully scoop or vacuum (using a HEPA-filtered vacuum) the material into your designated "HALOGENATED ORGANIC SOLID WASTE" container.[1][9]

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent, and dispose of the cloth as halogenated solid waste.

  • Report: Report the spill to your laboratory supervisor and EHS department, per institutional policy.

By adhering to this guide, you contribute to a culture of safety and responsibility. The principles of understanding the hazard, wearing the correct PPE, strictly segregating waste, and following established protocols are paramount. Always consult your institution's specific EHS guidelines, as they are the final authority for waste management in your facility.

References

  • University of California, Irvine Environmental Health & Safety. Halogenated Waste. Retrieved from [Link]

  • P2 InfoHouse. Management of Hazardous Wastes containing Halogenated Organics. Retrieved from [Link]

  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

  • Electronic Code of Federal Regulations (eCFR). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]

  • Bucknell University. HAZARDOUS WASTE SEGREGATION. Retrieved from [Link]

  • Fisher Scientific. 4-Bromo-7-azaindole - SAFETY DATA SHEET. Retrieved from [Link]

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A Senior Application Scientist's Guide to Handling 7-Bromo-5-chloro-4-Azaindole

Author: BenchChem Technical Support Team. Date: January 2026

Authoritative guidance on the safe handling, personal protective equipment (PPE) protocols, and disposal of a potent heterocyclic compound. This document is intended for researchers, scientists, and drug development professionals.

Preamble: Understanding the Compound and Associated Risks

This guide provides a self-validating system of protocols grounded in established safety principles for handling halogenated aromatic compounds.[8] By understanding the causality behind each step, you, the researcher, can ensure a safe and compliant laboratory environment.

Hazard Profile and Risk Assessment

Based on data from similar chemical structures, 7-Bromo-5-chloro-4-Azaindole should be treated as a hazardous substance with the potential for acute toxicity and severe irritation.[5][6][9] A thorough risk assessment is the foundational step before any handling occurs.

Table 1: Anticipated Hazard Classification

Hazard Class GHS Hazard Statement Rationale and Source Analogues
Acute Oral Toxicity H301/H302: Toxic or Harmful if swallowed Analogues like 4-Bromo-7-azaindole and 3-Bromo-7-azaindole are classified as toxic if swallowed.[5][7][9]
Skin Corrosion/Irritation H315: Causes skin irritation Halogenated azaindoles consistently show skin irritant properties.[4][5][9][10]
Serious Eye Damage/Irritation H318/H319: Causes serious eye damage or irritation Direct contact with eyes is likely to cause significant, potentially irreversible, damage.[4][5][6][9]

| Respiratory Irritation | H335: May cause respiratory irritation | Inhalation of the powdered compound can irritate the respiratory tract.[4][5][9][10] |

Mandatory Personal Protective Equipment (PPE) Protocol

A multi-layered PPE strategy is non-negotiable to prevent exposure through all potential routes: inhalation, ingestion, skin, and eye contact.[11]

Table 2: Required Personal Protective Equipment

Protection Type Specification Causality and Rationale
Eye & Face Protection Chemical safety goggles and a face shield.[8] Must comply with OSHA 29 CFR 1910.133 or EN 166 standards.[12][13] Protects against splashes of solvents containing the compound and airborne dust particles that can cause serious eye damage.[8][9][10]
Hand Protection Chemical-resistant nitrile or neoprene gloves.[14] Prevents direct skin contact, which can lead to irritation and potential systemic absorption.[4][5] Always check glove breakthrough times for the specific solvents being used.
Body Protection A chemical-resistant lab coat and closed-toe shoes. An apron may be required for larger quantities.[8][12] Protects skin from accidental spills and contamination of personal clothing.[4] Contaminated work clothes should be laundered separately.[4]

| Respiratory Protection | All handling must occur in a certified chemical fume hood to prevent vapor and dust inhalation.[8][15] If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with organic vapor/particulate cartridges is mandatory.[8][13] | Minimizes the inhalation of fine powders or aerosols, which may cause respiratory irritation.[4][5][9] |

Operational Workflow for Safe Handling

This step-by-step protocol is designed to minimize exposure and ensure procedural integrity from preparation to cleanup.

Preparation Phase
  • Review SDS: Before starting, thoroughly review the SDS for all chemicals and solvents to be used. For this compound, review the SDS of a close structural analogue like 4-Bromo-7-azaindole.[5]

  • Designate Work Area: All work must be conducted within a certified and operational chemical fume hood.[8] The work area should be clean, uncluttered, and free of ignition sources.[15][16]

  • Assemble Equipment: Place all necessary glassware, reagents, and waste containers inside the fume hood before introducing the compound.

  • Don PPE: Equip yourself with the full PPE as detailed in Table 2.[8]

Handling Phase
  • Weighing and Transfer: Carefully weigh the solid compound on weighing paper or in a container. Avoid generating dust.[12] Use appropriate tools like spatulas for transfers. If transferring solutions, use syringes or cannulas with extreme care to avoid punctures.[17]

  • Running the Reaction: Keep all reaction vessels capped and within the fume hood. Ensure any reactions that may produce gas are properly vented.

  • Monitoring: Continuously monitor the experiment for any unexpected changes. Do not leave the experiment unattended.

  • No Eating or Drinking: Absolutely no eating, drinking, or smoking in the laboratory area.[4][5]

Post-Handling & Cleanup
  • Quenching and Workup: Quench reactions carefully within the fume hood.

  • Decontamination: Wipe down the work surface in the fume hood with an appropriate solvent. Decontaminate all glassware and equipment before removing it from the hood.

  • Doffing PPE: Remove PPE in the correct order (gloves first), avoiding contact with the contaminated exterior.

  • Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling is complete.[4][13]

Below is a diagram illustrating the mandatory workflow for handling this compound.

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Decontamination prep1 Review SDS prep2 Don Full PPE prep1->prep2 prep3 Prepare Fume Hood prep2->prep3 handle1 Weigh & Transfer prep3->handle1 handle2 Perform Reaction handle1->handle2 handle3 Monitor handle2->handle3 clean1 Quench Reaction handle3->clean1 clean2 Segregate Waste clean1->clean2 clean3 Decontaminate Surfaces clean2->clean3 clean4 Wash Hands clean3->clean4

Caption: Workflow for the safe handling of this compound.

Spill and Emergency Procedures

Immediate and correct response to an accident is critical.

  • Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes and remove contaminated clothing.[4][16] Seek medical attention if irritation develops.[4][10]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek immediate medical attention.[4][5]

  • Inhalation: Move the affected person to fresh air.[5][16] If breathing is difficult, provide oxygen. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[16] Never give anything by mouth to an unconscious person.[10][16] Seek immediate medical attention.[5]

  • Minor Spill (Solid): Wearing full PPE, carefully sweep or vacuum the solid material into a suitable, labeled container for disposal.[13] Avoid generating dust.[13] Clean the area with a damp cloth, which should also be disposed of as hazardous waste.

  • Major Spill: Evacuate the immediate area and alert your institution's Environmental Health and Safety (EHS) office. Prevent entry of unauthorized personnel.

Waste Disposal Plan

Improper disposal of halogenated compounds poses a significant environmental risk. All waste must be treated as hazardous.[12]

  • Waste Segregation: Do not mix azaindole waste with other waste streams. Keep solid waste separate from liquid waste. Any materials that have come into contact with the compound, such as gloves, pipette tips, and weighing paper, must be treated as contaminated waste.[12]

  • Containerization:

    • Solid Waste: Collect unused or contaminated solid this compound and contaminated disposables (gloves, paper towels) in a designated, sealed, and clearly labeled hazardous waste container.[5][12]

    • Liquid Waste: Collect solutions containing the compound in a compatible, sealed, and labeled container. Ensure the container material is compatible with the solvents used.[12]

  • Labeling: All waste containers must be affixed with a hazardous waste label detailing the chemical name ("this compound Waste"), associated hazards, and the accumulation start date.[12]

  • Storage: Store waste containers in a designated secondary containment area away from incompatible materials like strong oxidizing agents.[12][13]

  • Disposal: Arrange for pickup and disposal through your institution's EHS office.[12] Never dispose of this chemical down the drain or in regular trash.[12]

The diagram below outlines the required disposal workflow.

G start Generate Waste (Solid or Liquid) segregate Segregate Waste (Solid, Liquid, Contaminated PPE) start->segregate container_solid Containerize Solid Waste segregate->container_solid container_liquid Containerize Liquid Waste segregate->container_liquid label Label Container as Hazardous Waste container_solid->label container_liquid->label store Store in Secondary Containment Area label->store dispose Contact EHS for Professional Disposal store->dispose

Caption: Disposal workflow for this compound waste.

By adhering to these rigorous safety protocols, researchers can confidently and safely utilize this compound, harnessing its potential while ensuring the protection of themselves, their colleagues, and the environment.

References

  • Benchchem. Navigating the Safe Handling of Halogenated Aromatic Compounds: A Guide for Laboratory Professionals.
  • ChemicalBook. 7-BROMO-4-CHLORO-3-IODO-5-AZAINDOLE - Safety Data Sheet. (2022-08-11).
  • Benchchem. Navigating the Safe Disposal of 4-Azaindole: A Procedural Guide.
  • US EPA. Personal Protective Equipment. (2025-09-12).
  • Sisco Research Laboratories Pvt. Ltd. MATERIAL SAFETY DATA SHEET - 7-AZAINDOLE 98% (For Synthesis).
  • Apollo Scientific. 4-Bromo-7-chloro-6-azaindole - Safety Data Sheet.
  • Sigma-Aldrich. SAFETY DATA SHEET. (2025-04-30).
  • AK Scientific, Inc. 4-Bromo-7-azaindole - Safety Data Sheet.
  • Fisher Scientific. SAFETY DATA SHEET - 5-Bromo-1H-pyrrolo[2,3-b]pyridine. (2025-12-22).
  • ChemTalk. Lab Safety Equipment & PPE.
  • 3M. PPE Solutions for Chemical Industries.
  • Storemasta. Examples of PPE for Various Dangerous Goods Classes. (2025-07-02).
  • CymitQuimica. SAFETY DATA SHEET - 5-Chloro-6-methoxy-7-azaindole. (2025-12-21).
  • Carl ROTH. Safety Data Sheet: 7-Azaindole.
  • Fisher Scientific. SAFETY DATA SHEET - 5-Bromo-7-azaindole. (2010-12-28).
  • National Center for Biotechnology Information. Azaindole Therapeutic Agents.
  • MDPI. The Azaindole Framework in the Design of Kinase Inhibitors.
  • ResearchGate. Safe Handling of Cannulas and Needles in Chemistry Laboratories.
  • ECHEMI. 3-Bromo-7-azaindole SDS, 74420-15-8 Safety Data Sheets.
  • ChemicalBook. 4-Bromo-7-azaindole: properties, applications and safety. (2023-12-08).
  • National Center for Biotechnology Information. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis.
  • ResearchGate. Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole.

Sources

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